molecular formula C14H18BrNO4 B558665 Boc-4-iodo-L-phenylalanine CAS No. 62129-44-6

Boc-4-iodo-L-phenylalanine

货号: B558665
CAS 编号: 62129-44-6
分子量: 391.2 g/mol
InChI 键: ULNOXUAEIPUJMK-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-4-iodo-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18BrNO4 and its molecular weight is 391.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZDBGQWRBTHN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373161
Record name Boc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62129-44-6
Record name N-tert-Butoxycarbonyl-4-iodo-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62129-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-4-iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4-iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine) is a pivotal amino acid derivative extensively utilized in the realms of peptide synthesis, medicinal chemistry, and drug development.[1] Its unique structure, which incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and an iodine atom at the para position of the phenyl ring, imparts a versatile set of chemical properties that make it an invaluable tool for creating complex and modified peptides.[] The Boc group provides temporary protection of the amino group during peptide synthesis, which can be selectively removed under mild acidic conditions.[] The presence of the iodine atom serves as a versatile chemical handle for a variety of modifications, including radiolabeling for imaging studies and cross-coupling reactions to introduce novel functionalities.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
CAS Number 62129-44-6[1]
Molecular Formula C₁₄H₁₈INO₄[1]
Molecular Weight 391.20 g/mol [4][5]
Appearance White powder[1]
Melting Point ~150 °C (decomposition)[1][6]
Optical Rotation [α]₂₀/D = +22.5 ± 3° (c=1% in DMF or ethyl acetate)[1][4]
Solubility Slightly soluble in water.[7][8] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8][9][7][8][9]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C, keep in a dark place, sealed in dry conditions.[1][10][1][10]
Stability Light sensitive.[7] Incompatible with oxidizing agents.[7][7]
Synonyms Boc-L-Phe(4-I)-OH, Boc-p-iodo-L-Phe-OH, Boc-Phe(4-I)-OH, N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application in peptide synthesis and modification are crucial for its effective use in research and development.

Synthesis of this compound

This protocol describes the synthesis of this compound from (S)-4-Iodo-L-phenylalanine.

Materials:

  • (S)-4-Iodo-L-phenylalanine

  • 1,4-dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel (e.g., a 3L three-neck flask), add (S)-4-Iodo-L-phenylalanine (200.00 g, 687.10 mmol), 1,4-dioxane (1.00 L), and water (1.00 L).[8]

  • To this mixture, add sodium hydroxide (68.71 g, 1.72 mol) sequentially. The solution should gradually clarify.[8]

  • Cool the reaction mixture to a temperature between 0-10 °C.[8]

  • Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol) to the cooled solution.[8]

  • After the addition is complete, allow the reaction to proceed.

  • Upon completion of the reaction, extract the resulting mixture three times with ethyl acetate (2 L per extraction).[8]

  • Combine the organic phases and wash twice with saturated brine (1 L per wash).[8]

  • Dry the organic phase with anhydrous sodium sulfate.[8]

  • Concentrate the solution under reduced pressure to obtain a crude solid product.[8]

  • Dry the crude product in an oven at 40-45 °C to yield white, solid (S)-N-Boc-4-iodo-L-phenylalanine.[8]

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-SPPS. The following is a general protocol for the incorporation of an amino acid residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Coupling agent (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Solvent (e.g., DMF, DCM)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIEA in DCM

  • Washing solvents (DCM, IPA)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[7]

  • Boc Deprotection:

    • Treat the resin with a 50% TFA in DCM solution for approximately 5 minutes (pre-wash).[1]

    • Follow with a longer treatment of 15-25 minutes to ensure complete removal of the Boc group.[1]

    • Wash the resin with DCM and then IPA to remove residual TFA.[7]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5% DIEA in DCM solution.[6]

    • Repeat the neutralization step to ensure the complete formation of the free amine.[7]

    • Wash the resin with DCM and/or DMF to remove excess base.[7]

  • Coupling:

    • Dissolve 2-4 equivalents of this compound and a coupling agent in DMF or a DCM/DMF mixture.[7]

    • Add this solution to the neutralized peptide-resin.[7]

    • Initiate the coupling reaction by adding 4-6 equivalents of a base, such as DIEA.[7]

    • Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[]

  • This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

Radiolabeling via Iodination

The iodine atom on this compound can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, for use in imaging and therapeutic applications.[11] A general approach for radioiodination is outlined below.

Materials:

  • Peptide containing the 4-iodo-L-phenylalanine residue (or a stannylated precursor)

  • Radioactive sodium iodide (e.g., Na[¹²⁵I])

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Buffer solution (e.g., TRIS buffer)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., HPLC)

Procedure (Conceptual):

  • Precursor Preparation: A peptide synthesized with this compound can be used directly for isotopic exchange, or a precursor such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine can be synthesized for electrophilic substitution.[12]

  • Reaction Setup: Dissolve the precursor peptide in a suitable solvent system.[9]

  • Radioiodination:

    • Add the radioactive sodium iodide solution to the precursor.[13]

    • Initiate the reaction by adding an oxidizing agent like Chloramine-T.[3] The reaction is typically rapid and can be performed at room temperature.[3]

  • Quenching: Stop the reaction by adding a quenching agent such as sodium metabisulfite.[3]

  • Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using reverse-phase HPLC.[14]

Visualizations of Workflows and Applications

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Boc_4_iodo_L_phenylalanine cluster_reactants Starting Materials cluster_reagents Reagents & Solvents A 4-Iodo-L-phenylalanine E Boc Protection Reaction A->E B Di-tert-butyl dicarbonate (Boc₂O) B->E C NaOH C->E D 1,4-Dioxane / Water D->E F Extraction & Purification E->F G This compound F->G

Caption: Synthesis of this compound.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling with This compound neutralization->coupling wash Wash Resin coupling->wash cycle_check Sequence Complete? wash->cycle_check cycle_check->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection cycle_check->cleavage Yes final_peptide Final Peptide cleavage->final_peptide Radiolabeling_Application cluster_synthesis Peptide Synthesis cluster_radiolabeling Radiolabeling cluster_application Application A This compound B SPPS A->B C Peptide with 4-Iodo-Phe B->C E Iodination Reaction C->E D Radioactive Iodide (e.g., Na[¹²⁵I]) D->E F Purification (HPLC) E->F G Radiolabeled Peptide F->G H Diagnostic Imaging (SPECT/PET) G->H Cross_Coupling_Applications cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start Peptide containing 4-Iodo-Phenylalanine suzuki_reagent Arylboronic Acid + Pd Catalyst start->suzuki_reagent sonogashira_reagent Terminal Alkyne + Pd/Cu Catalyst start->sonogashira_reagent suzuki_product Peptide with 4-Aryl-Phenylalanine suzuki_reagent->suzuki_product C-C bond formation sonogashira_product Peptide with 4-Alkynyl-Phenylalanine sonogashira_reagent->sonogashira_product C-C bond formation

References

A Comprehensive Technical Guide to the Synthesis of N-Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of N-Boc-4-iodo-L-phenylalanine, a crucial intermediate in pharmaceutical and medicinal chemistry.[1][2][3] This document outlines the experimental protocol, presents key quantitative data, and visualizes the synthetic workflow, offering a practical resource for professionals in chemical research and drug development. This compound is particularly valuable as a building block for creating modified peptides with altered biological activities and for the development of radiolabeled peptides used in diagnostic imaging and targeted radiotherapy.[1][3]

Chemical Properties and Specifications

N-Boc-4-iodo-L-phenylalanine, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid, is a white to off-white crystalline powder.[1][4] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 62129-44-6[2][5]
Molecular Formula C₁₄H₁₈INO₄[2][4][5]
Molecular Weight 391.21 g/mol [4][6]
Melting Point ~150 °C (decomposes)[4][6][7]
Appearance White to light yellow powder[4][6]
Purity (HPLC) ≥98%[6][7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[7]

Synthetic Pathway Overview

The synthesis of N-Boc-4-iodo-L-phenylalanine involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in peptide synthesis to prevent the amino group from participating in undesired side reactions during subsequent coupling steps.[8] The tert-butyloxycarbonyl (Boc) group is favored due to its stability under various conditions and its straightforward removal under acidic conditions.[8]

The overall reaction scheme is as follows:

G cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_product Product 4-iodo-L-phenylalanine 4-iodo-L-phenylalanine Reaction Boc Protection 4-iodo-L-phenylalanine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction NaOH Sodium Hydroxide (NaOH) NaOH->Reaction Solvent 1,4-Dioxane / Water Solvent->Reaction N-Boc-4-iodo-L-phenylalanine N-Boc-4-iodo-L-phenylalanine Reaction->N-Boc-4-iodo-L-phenylalanine

Caption: Chemical reaction pathway for the synthesis of N-Boc-4-iodo-L-phenylalanine.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of N-Boc-4-iodo-L-phenylalanine, adapted from a large-scale synthesis procedure.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
(S)-4-Iodo-L-phenylalanine291.10200.000.6871.00
Di-tert-butyl dicarbonate218.25254.931.171.70
Sodium hydroxide40.0068.711.722.50
1,4-Dioxane-1.00 L--
Water-1.00 L--
2 M Hydrochloric acid-As needed--
Ethyl acetate-6.00 L--
Saturated brine-2.00 L--
Anhydrous sodium sulfate-200 g--

Procedure:

  • Reaction Setup: In a 3L three-necked flask, add (S)-4-iodo-L-phenylalanine (200.00 g, 0.687 mol), 1,4-dioxane (1.00 L), and water (1.00 L).[7]

  • Basification: Add sodium hydroxide (68.71 g, 1.72 mol) to the mixture. The solution will gradually clarify, and a slight temperature increase to around 19 °C will be observed.[7]

  • Cooling: Cool the reaction mixture to 0-10 °C using an ice bath.[7]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (254.93 g, 1.17 mol) dropwise. The reaction temperature will naturally rise to 10-30 °C.[7]

  • Reaction: Stir the reaction mixture at room temperature (approximately 30 °C) for 8 hours.[7] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[7]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane, ensuring the temperature remains below 40 °C.[7]

  • Acidification and Extraction: Cool the mixture to room temperature and add 100 mL of water. Adjust the pH to 1.8-2.0 with 2 M hydrochloric acid.[7] Extract the aqueous layer three times with ethyl acetate (2 L each).[7]

  • Washing and Drying: Combine the organic phases and wash twice with saturated brine (1 L each). Dry the organic layer over anhydrous sodium sulfate (200 g).[7]

  • Isolation of Product: Concentrate the dried organic phase under reduced pressure to obtain a light yellow solid crude product.[7]

  • Drying: Dry the crude product in an oven at 40-45 °C to yield the final product, (S)-N-Boc-4-iodo-L-phenylalanine, as a white solid.[7]

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the synthesis process.

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add Reactants & Solvents (4-iodo-L-phenylalanine, Dioxane, Water) B 2. Add Base (NaOH) A->B C 3. Cool to 0-10 °C B->C D 4. Add Boc Anhydride C->D E 5. Stir at Room Temperature (8h) Monitor by HPLC D->E F 6. Remove Dioxane (Reduced Pressure, <40 °C) E->F Reaction Complete G 7. Acidify with HCl (pH 1.8-2.0) F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash with Brine (2x) H->I J 10. Dry with Na₂SO₄ I->J K 11. Concentrate (Reduced Pressure) J->K L 12. Dry in Oven (40-45 °C) K->L M N-Boc-4-iodo-L-phenylalanine L->M Yield: 93.00% Purity (HPLC): 98%

Caption: Experimental workflow for the synthesis of N-Boc-4-iodo-L-phenylalanine.

Quantitative Data Summary

The synthesis protocol described provides a high yield and purity of the final product.

ParameterValue
Yield 93.00%
HPLC Purity 98%
Final Product Mass 250.00 g

This data is based on the large-scale synthesis protocol.[7] Other reported syntheses have achieved yields in the range of 78-87%.[9]

Characterization

The structure of the synthesized N-Boc-4-iodo-L-phenylalanine can be confirmed by ¹H NMR spectroscopy.[7]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.49 (d, J = 7.8 Hz, 2H), 6.88 (d, J = 7.8 Hz, 2H), 5.80 (d, J = 5.9 Hz, 1H), 3.68 (d, J = 5.5 Hz, 1H), 3.00-2.90 (m, 1H), 2.87-2.75 (m, 1H), 1.35-1.15 (m, 9H).[7]

Conclusion

The synthesis of N-Boc-4-iodo-L-phenylalanine is a robust and high-yielding process that is crucial for the advancement of peptide chemistry and drug discovery. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers to reliably produce this important building block for various applications in the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Solubility of Boc-4-iodo-L-phenylalanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-α-tert-Butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine), a critical building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and the overall efficiency of synthetic processes. This document summarizes available solubility data, presents detailed experimental methodologies for solubility determination, and visualizes key workflows relevant to its application.

Core Topic: Solubility Profile of this compound

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and an iodine atom at the para position of the phenyl ring. The presence of the bulky and lipophilic Boc group significantly influences its solubility, generally increasing its affinity for organic solvents compared to its unprotected counterpart. The iodinated phenyl ring further contributes to its unique solubility characteristics.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, qualitative assessments from various chemical suppliers indicate its solubility in a range of common organic solvents.

Qualitative Solubility of this compound
Organic SolventQualitative Solubility
ChloroformSoluble
Dichloromethane (DCM)Soluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

This information is compiled from publicly available data sheets and should be used as a general guideline. Actual solubility can vary based on purity, temperature, and other experimental conditions.

Quantitative Solubility of Structurally Similar Boc-Protected Amino Acids

To provide a more quantitative perspective, the following table summarizes the solubility of Boc-L-phenylalanine (Boc-Phe-OH), a structurally similar compound lacking the iodo-substituent. This data can serve as a useful proxy for estimating the solubility of this compound, though the presence of the iodine atom may alter these values.

CompoundSolventSolubility (mg/mL)Notes
Boc-L-phenylalanineDimethyl Sulfoxide (DMSO)100May require sonication.[1]
Boc-Val-OHN,N-Dimethylformamide (DMF)~108.6Clearly soluble (1 mmole in 2 mL).[2]
Boc-Gly-Gly-OHDimethyl Sulfoxide (DMSO)~100Requires sonication.[2]
Boc-β-Ala-OHDimethyl Sulfoxide (DMSO)~100Requires sonication and warming to 60°C.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment
  • This compound

  • Organic solvents of interest (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or orbital shaker

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for any dilutions made.

    • The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Preparation cluster_3 Quantification & Calculation A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E G Analyze sample E->G F Prepare calibration curve F->G H Calculate solubility G->H G Boc Solid-Phase Peptide Synthesis Cycle cluster_0 Deprotection cluster_1 Neutralization cluster_2 Coupling cluster_3 Washing Resin Resin-Bound Peptide Deprotection Treat with TFA in DCM to remove Boc group Resin->Deprotection Start Cycle Neutralization Treat with a base (e.g., DIEA) to neutralize the N-terminus Deprotection->Neutralization Coupling Add this compound and coupling agent Neutralization->Coupling Wash Wash with solvent to remove excess reagents Coupling->Wash Wash->Resin Repeat for next amino acid

References

Commercial Availability and Applications of Boc-4-iodo-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key applications of N-tert-butoxycarbonyl-4-iodo-L-phenylalanine (Boc-4-iodo-L-phenylalanine). This versatile building block is of significant interest in peptide synthesis, medicinal chemistry, and drug discovery due to the unique properties conferred by the iodine substituent on the phenyl ring.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The compound is generally supplied as a white to off-white solid.

SupplierPurityAvailable QuantitiesAdditional Information
CymitQuimica98%1g, 5g, 10g, 25g, 100gAlso available in larger quantities upon inquiry.[1]
Chem-Impex≥ 98% (HPLC)InquireOffers the DL-racemic mixture as well.[2][3]
Thermo Scientific Chemicals98%5g, 25gFormerly an Alfa Aesar product.[4][5][6]
ChemicalBook98% to ≥99.0% (TLC)5g, 25gLists various manufacturers including ALFA India and Sigma-Aldrich (India).[3]
BiosynthMin. 95%Inquire
TCI America>98.0%(T)(HPLC)1g, 5g[7]
MySkinRecipes99%1g, 25g
Sigma-Aldrich≥99.0% (TLC)Inquire[8]

Physicochemical Properties

PropertyValueReference
CAS Number 62129-44-6[2]
Molecular Formula C₁₄H₁₈INO₄[1][2]
Molecular Weight 391.20 g/mol [2][9]
Appearance White to off-white solid/powder[2][3]
Melting Point ~150 °C (decomposes)[2][3]
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4]
Optical Rotation [α]20/D +22.5±3°, c = 1% in ethyl acetate[3][8]
Storage 0-8 °C, protect from light.[2][10]

Key Applications and Experimental Protocols

This compound is a valuable precursor for the synthesis of modified peptides and other complex organic molecules. The presence of the iodine atom provides a handle for a variety of chemical modifications, including cross-coupling reactions and radiolabeling.

Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in Boc-chemistry solid-phase peptide synthesis to introduce a 4-iodophenylalanine residue into a peptide sequence. This unnatural amino acid can serve as a heavy-atom derivative for X-ray crystallography or as a precursor for further modifications.

General Boc-SPPS Protocol:

A general workflow for incorporating this compound into a peptide chain using Boc-SPPS is depicted below.

sp_ps_workflow Resin Resin Swelling (DCM) Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-4-iodo-L-Phe, DCC/HOBt) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Final step Repeat->Boc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Boc-Solid Phase Peptide Synthesis.

Detailed Experimental Protocol (Adapted from general Boc-SPPS procedures):

  • Resin Swelling: The desired resin (e.g., Merrifield or PAM resin) is swollen in dichloromethane (DCM) in a reaction vessel.

  • Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM. A short pre-wash (5 minutes) is followed by a longer treatment (20-25 minutes).[11]

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

  • Coupling: this compound (3 equivalents) is pre-activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) or DCM. This activated solution is then added to the resin. The coupling reaction is allowed to proceed for 2-4 hours at room temperature. Reaction completion can be monitored using a Kaiser test.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][12]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling

The iodine atom of the 4-iodophenylalanine residue serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, enabling the synthesis of peptides with modified backbones and functionalities.

suzuki_coupling Reactants This compound Arylboronic Acid Reaction Reaction at RT to 60°C Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Aqueous Solvent Solvent->Reaction Product Boc-4-aryl-L-phenylalanine Reaction->Product

Key components of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted from Suzuki-Miyaura reaction of N-Boc-4-iodophenylalanine):

  • Reaction Setup: In a reaction vessel, combine N-Boc-4-iodo-L-phenylalanine (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) (5 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., palladium nanoparticles embedded in a microgel or a standard palladium catalyst like Pd(PPh₃)₄).

  • Solvent: The reaction is performed in an aqueous solvent system under aerobic conditions.

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to 60°C.

  • Monitoring: The progress of the reaction is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and inorganic salts. The product, N-Boc-4-aryl-L-phenylalanine, is then purified by chromatography.

Sonogashira Coupling

Similar to the Suzuki coupling, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the iodinated phenylalanine residue and a terminal alkyne. This reaction is catalyzed by palladium and copper(I) and is a powerful tool for introducing alkynyl moieties into peptides, which can be used for further "click" chemistry modifications or as probes.

sonogashira_coupling Reactants Peptide with 4-iodo-Phe Terminal Alkyne Reaction Coupling Reaction Reactants->Reaction Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->Reaction Base Amine Base (e.g., NEt₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product Alkynyl-modified Peptide Reaction->Product

Core components for the Sonogashira coupling of iodinated peptides.

Detailed Experimental Protocol (Adapted from Sonogashira coupling of iodophenylalanine-containing peptides):

  • Peptide Synthesis: A peptide containing a 4-iodophenylalanine residue is first synthesized using solid-phase peptide synthesis.

  • Reaction Setup: The peptide-resin is suspended in a suitable solvent such as DMF.

  • Reagent Addition: The terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) are added to the reaction vessel.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require mild heating.

  • Washing: After the reaction is complete, the resin is washed to remove excess reagents.

  • Cleavage and Purification: The modified peptide is cleaved from the resin and purified using RP-HPLC.

Radiosynthesis and Radiolabeling

The iodine atom on this compound can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for applications in medical imaging (SPECT and PET) and targeted radionuclide therapy.[4][7] This is often achieved through a precursor molecule where the iodine is replaced by a trialkylstannyl group, which is then subjected to radioiododestannylation.

radiosynthesis_workflow Start This compound methyl ester Stannylation Stannylation ((Bu₃Sn)₂, Pd(PPh₃)₄) Start->Stannylation Precursor Boc-4-(tri-n-butylstannyl)-L-Phe methyl ester Stannylation->Precursor Demethylation Demethylation (aq. base) Precursor->Demethylation Stannyl_Phe Boc-4-(tri-n-butylstannyl)-L-Phe Demethylation->Stannyl_Phe Activation Activation (TFP, DCC) Stannyl_Phe->Activation Activated_Ester Activated TFP Ester Activation->Activated_Ester Radioiodination Radioiodination (Na[I], Chloramine-T) Activated_Ester->Radioiodination Final_Product Boc-4-[I]iodo-L-Phe -TFP ester Radioiodination->Final_Product

Workflow for the synthesis of a radioiodinated phenylalanine derivative.

Detailed Experimental Protocol (Adapted from the synthesis and radioiodination of a stannylated precursor):

  • Esterification: N-Boc-4-iodo-L-phenylalanine is first converted to its methyl ester.

  • Stannylation: The N-Boc-4-iodo-L-phenylalanine methyl ester is reacted with bis(tributyltin) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in refluxing toluene to yield N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester.[2]

  • Demethylation: The methyl ester is hydrolyzed using an aqueous base to give N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine.[2]

  • Activation: The carboxylic acid is activated, for example, as a tetrafluorophenyl (TFP) ester using 2,3,5,6-tetrafluorophenol and 1,3-dicyclohexylcarbodiimide (DCC).[2]

  • Radioiodination: The stannylated and activated precursor is then reacted with a radioactive iodide salt (e.g., Na[¹²⁵I]) and an oxidizing agent like Chloramine-T to produce the desired N-Boc-p-[*I]iodo-L-phenylalanine TFP ester.[2] This activated and radiolabeled amino acid can then be directly used in peptide synthesis.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical biology, medicinal chemistry, and drug development. Its utility in introducing the versatile 4-iodophenyl moiety into peptides opens up a wide range of possibilities for post-synthetic modifications, including the creation of novel peptide-drug conjugates, the development of radiolabeled imaging and therapeutic agents, and the synthesis of peptides with tailored biophysical properties. The experimental protocols outlined in this guide provide a starting point for researchers to leverage the unique chemistry of this compound in their own research endeavors.

References

molecular weight of Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (this compound), a crucial amino acid derivative in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structure, featuring a Boc protecting group and an iodine atom on the phenyl ring, offers significant advantages for the synthesis of complex peptides and the development of novel therapeutics and diagnostic agents.

Core Properties and Data

This compound is a white to light yellow crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group serves as a protective shield for the amino group, preventing unwanted side reactions during peptide synthesis, while the iodine atom provides a versatile handle for further chemical modifications, such as radiolabeling or cross-coupling reactions.[3]

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 391.2 g/mol [1][4][5]
Molecular Formula C₁₄H₁₈INO₄[1][4][6]
CAS Number 62129-44-6[1][4][5]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 145-150 °C (decomposes)[1][2][5]
Purity ≥98% (HPLC), ≥99.0% (TLC)[1][6][7]
Optical Rotation [α]²⁰/D +22.5 ± 3° (c=1% in DMF)[1]
IUPAC Name (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[6][8]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water[5]
Storage Conditions 2-8°C, protect from light[1][2]

Experimental Protocols and Applications

This compound is a fundamental building block in synthetic chemistry, primarily utilized for its role in peptide synthesis and its potential for creating targeted therapeutic and diagnostic agents.

Synthesis of this compound

The standard synthesis involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Detailed Methodology:

  • Reaction Setup: 4-iodo-L-phenylalanine is dissolved in a mixture of methanol (MeOH), deionized water, and triethylamine (Et₃N).[9]

  • Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution. The reaction mixture is heated to 55°C and stirred vigorously under a nitrogen atmosphere for approximately 16 hours.[9]

  • Workup and Extraction: Following the reaction, the mixture is subjected to an extraction procedure. The organic phases, typically ethyl acetate, are combined.[5]

  • Purification: The combined organic layers are washed sequentially with a saturated brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5] This process yields a crude solid product.

  • Final Product: The crude product is dried in an oven at 40-45°C to obtain the final white solid of (S)-N-Boc-4-iodo-L-phenylalanine. This protocol has been reported to achieve yields of up to 93% with a purity of 98% as determined by HPLC.[5]

Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-iodo-L-phenylalanine 4-iodo-L-phenylalanine Reaction Stir at 55°C, 16h 4-iodo-L-phenylalanine->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Solvent MeOH / H₂O / Et₃N Solvent->Reaction Workup Extraction with Ethyl Acetate Reaction->Workup Reaction Completion Purification Wash with Brine, Dry (Na₂SO₄), Concentrate Workup->Purification Drying Oven Dry (40-45°C) Purification->Drying Final_Product N-Boc-4-iodo-L-phenylalanine Drying->Final_Product

Diagram 1: Synthesis of this compound
Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is central to one of the primary strategies in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of a peptide chain on an insoluble resin support.

General SPPS Workflow using Boc-strategy:

  • Resin Attachment: The first Boc-protected amino acid (e.g., this compound) is anchored to a solid support resin.

  • Deprotection: The Boc group is removed from the amino acid using a moderately strong acid, such as trifluoroacetic acid (TFA), exposing a free amino group.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly exposed amino group of the resin-bound amino acid.

  • Repeat: The deprotection and coupling steps are repeated sequentially to elongate the peptide chain.

  • Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

Diagram 2: Boc-SPPS Workflow Start Start with Resin Attach 1. Attach First Boc-AA-OH Start->Attach Deprotect 2. Deprotection (TFA) (Remove Boc group) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple 3. Couple Next Boc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle (Steps 2-3) Wash2->Repeat Chain Elongation Repeat->Deprotect Cleave Final Cleavage (HF) & Deprotection Repeat->Cleave Synthesis Complete Peptide Purified Peptide Cleave->Peptide

Diagram 2: Boc-SPPS Workflow
Advanced Applications in Drug Discovery and Diagnostics

The presence of the iodine atom on the phenylalanine ring is a key feature that distinguishes this compound, opening avenues for advanced applications.

  • Radiolabeling: The iodine atom serves as an excellent site for the introduction of radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[3][10] Peptides incorporating this compound can be radiolabeled to create imaging agents for diagnostic techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[10][11] These agents are invaluable for visualizing biological processes and targeting diseased tissues, particularly in oncology.[10]

  • Cross-Coupling Reactions: The iodo-group facilitates various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[3][4] This allows researchers to introduce diverse chemical functionalities at this position, enabling the synthesis of complex molecular architectures and the creation of peptide libraries for drug screening and lead optimization.

  • Bioactive Peptides: Incorporating this non-canonical amino acid can enhance the biological activity or improve the pharmacokinetic properties of peptides.[3] It can be used to fine-tune the three-dimensional structure and receptor-binding affinity, leading to more potent and effective therapeutic agents.[3]

Diagram 3: Application Pathways cluster_synthesis Synthetic Utility cluster_applications Downstream Applications cluster_outcomes Final Products / Research Areas Start This compound SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Building Block Peptide Iodinated Peptides SPPS->Peptide Radio Radiolabeling (¹²³I, ¹³¹I) Peptide->Radio Coupling Cross-Coupling (e.g., Suzuki) Peptide->Coupling Modified Modified Peptides Peptide->Modified Imaging Diagnostic Imaging Agents (SPECT/PET) Radio->Imaging Therapy Targeted Radionuclide Therapy Radio->Therapy Discovery Drug Discovery (Novel Scaffolds) Coupling->Discovery Bioactive Bioactive Peptides with Enhanced Properties Modified->Bioactive

Diagram 3: Application Pathways

Conclusion

This compound is a highly versatile and valuable reagent for chemical and pharmaceutical research. Its well-defined properties, combined with its utility in robust synthetic protocols like SPPS, make it an essential component in the modern chemist's toolbox. The presence of the iodine atom provides a unique functional handle that significantly expands its applicability beyond simple peptide synthesis into the sophisticated realms of radiopharmaceuticals and advanced drug design. This guide provides the core technical information required for its effective use in a research and development setting.

References

An In-depth Technical Guide to Boc-4-iodo-L-phenylalanine (CAS: 62129-44-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoic acid, commonly known as Boc-4-iodo-L-phenylalanine, is a pivotal synthetic amino acid derivative. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom on the phenyl ring, makes it an indispensable tool in peptide synthesis, medicinal chemistry, and drug discovery.[1][2][3][4] The Boc group ensures stability and controlled reactivity during peptide chain elongation, while the iodine atom serves as a versatile handle for further chemical modifications, including radiolabeling and cross-coupling reactions.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound is a white to light yellow solid powder.[1][6] Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReferences
CAS Number 62129-44-6[1][3][7][8][9][10][11]
Molecular Formula C₁₄H₁₈INO₄[1][11][12]
Molecular Weight 391.20 g/mol [1][9][12][13]
Appearance White to light yellow powder[1][6]
Melting Point 145-150 °C (decomposes)[1][6][7]
Optical Rotation [α]D²⁰ +22.5 ± 3º (c=1% in DMF)[1]
Purity ≥98% (HPLC)[1][12]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[7][14]
Storage Conditions 0-8 °C, protect from light.[1][3][8]

Core Applications in Research and Development

The strategic placement of the iodine atom and the Boc protecting group makes this compound a highly valuable building block in several areas of research:

  • Peptide Synthesis : It is a key component in the synthesis of modified peptides.[1][4] The Boc group provides temporary protection of the alpha-amino group, which is essential for controlled, stepwise solid-phase peptide synthesis (SPPS).[2][5][15]

  • Drug Development : This compound is instrumental in designing novel therapeutics, particularly in oncology and neurology.[1] The incorporation of this unnatural amino acid can enhance the biological activity, stability, and receptor-binding affinity of peptides, leading to more potent drug candidates.[2]

  • Radiolabeling and Imaging : The iodine atom can be readily substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹³¹I).[16] This makes it a crucial precursor for developing radiopharmaceuticals used as imaging agents in diagnostic techniques like SPECT and PET scans to visualize biological processes or target diseased tissues, such as gliomas.[2][16][17]

  • Bioconjugation and Cross-Coupling Reactions : The carbon-iodine bond serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][10] This allows for the site-specific introduction of a wide array of functional groups to peptides and other molecules, enabling the creation of complex molecular architectures for targeted therapies and diagnostics.[18]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the amino group of 4-iodo-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-4-Iodo-L-phenylalanine

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add (S)-4-Iodo-L-phenylalanine, 1,4-dioxane, and water.[7]

  • Add sodium hydroxide to the mixture, which should lead to the clarification of the solution.[7]

  • Cool the reaction mixture to 0-10 °C.[7]

  • Slowly add di-tert-butyl dicarbonate to the cooled solution.[7]

  • Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent such as ethyl acetate.[7]

  • Combine the organic phases and wash sequentially with saturated brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to yield the crude product.[7]

  • The crude product can be further purified, for example, by drying in an oven at 40-45 °C, to obtain the final white solid product.[7]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 4-Iodo-L-phenylalanine P1 Mixing and Dissolution A->P1 B Boc Anhydride (Boc₂O) P2 Boc Protection Reaction (0-10 °C) B->P2 C NaOH / Dioxane / Water C->P1 P1->P2 P3 Aqueous Workup (Extraction with Ethyl Acetate) P2->P3 P4 Drying and Concentration P3->P4 Z This compound P4->Z

Diagram 1: Synthesis workflow for this compound.
General Workflow for Incorporation into Peptides via Boc-SPPS

This compound is well-suited for Boc solid-phase peptide synthesis (SPPS). The general workflow involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)[19]

  • Boc-protected amino acids (including this compound)

  • Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)[19]

  • Neutralization agent: Diisopropylethylamine (DIEA) in DCM

  • Coupling reagents (e.g., HBTU, HOBt)

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

  • Cleavage cocktail (e.g., HF or TFMSA-based)[19]

Procedure:

  • Resin Preparation: Start with a suitable solid support resin.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a TFA/DCM solution.[19]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base like DIEA.

  • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the deprotected N-terminus using appropriate coupling reagents.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

G Start Start with Resin Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., Boc-4-iodo-L-Phe + HBTU) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Next Amino Acid Final Final Cleavage (e.g., HF) Wash->Final Final Amino Acid Peptide Purified Peptide Final->Peptide

Diagram 2: General workflow for Boc-SPPS using this compound.

Pathway to Novel Therapeutics

The versatility of this compound makes it a foundational element in the drug discovery pipeline. Its incorporation into a peptide is often a starting point for creating highly functionalized and targeted therapeutic agents.

G A This compound (Building Block) B Peptide Synthesis (SPPS) A->B C Iodinated Peptide B->C D Post-Synthetic Modification C->D E Radiolabeling (e.g., with ¹²³I) D->E Option 1 F Cross-Coupling (e.g., Suzuki) D->F Option 2 G Diagnostic Imaging Agent E->G H Targeted Therapeutic (e.g., Peptide Drug Conjugate) F->H

Diagram 3: Logical flow from building block to therapeutic application.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[8][20] Avoid the formation of dust and inhalation.[8][20] Store the compound in a cool, dry, and dark place in a tightly sealed container.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8]

References

stability and storage of Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Boc-4-iodo-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial synthetic amino acid derivative utilized extensively in peptide synthesis and drug development. Its stability is paramount to ensure the integrity and purity of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of physicochemical properties, recommended storage protocols, potential degradation pathways, and detailed methodologies for assessing the stability of this compound. This document is intended to be a valuable resource for professionals working with this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's general stability and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₄H₁₈INO₄[1]
Molecular Weight 391.2 g/mol [1]
Appearance White to light yellow powder/crystal[1][2][3]
Melting Point ~150 °C (with decomposition)[2][3][4]
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4][5]
Optical Rotation [α]²⁰/D = +22.5 ± 3° (c=1% in DMF or Ethyl Acetate)[1][6]

Stability and Storage

Proper storage is critical to maintain the quality and shelf-life of this compound. The compound is known to be sensitive to certain environmental factors.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier safety data sheets and product information.

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationaleReferences
Temperature Store in a cool place. Recommended temperatures vary by supplier, including Room Temperature, 2-8°C, and 0-8°C. For long-term storage, 2-8°C is advisable.To minimize thermal degradation.[1][2][4][7][8]
Light Keep in a dark place. The compound is light-sensitive.To prevent photodegradation.[2][4]
Atmosphere Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere for long-term storage.To protect from moisture and atmospheric contaminants.[2][4][7]
Handling Provide appropriate exhaust ventilation where dust is formed. Avoid dust formation. Avoid contact with skin and eyes.Standard practice for handling fine chemicals to avoid inhalation and contact.[2][7]
Potential Degradation Pathways
  • Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene. While stable to bases and most nucleophiles, prolonged exposure to acidic contaminants or conditions can lead to deprotection.

  • Thermal Decomposition: As indicated by its melting point with decomposition, high temperatures can lead to the breakdown of the molecule. This can involve the cleavage of the Boc group.

  • Photodegradation: The carbon-iodine bond in aryl iodides can be susceptible to homolytic cleavage upon exposure to UV light, which could lead to the formation of radical species and subsequent degradation products.

The following diagram illustrates a potential degradation pathway for this compound.

G Potential Degradation Pathways cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photodegradation Photodegradation This compound This compound Protonated Boc-Amine Protonated Boc-Amine This compound->Protonated Boc-Amine H+ 4-iodo-L-phenylalanine 4-iodo-L-phenylalanine Protonated Boc-Amine->4-iodo-L-phenylalanine Loss of tert-butyl cation and CO2 tert-butyl cation tert-butyl cation isobutylene isobutylene tert-butyl cation->isobutylene -H+ CO2 CO2 Boc-4-iodo-L-phenylalanine_photo This compound Aryl_Radical Boc-L-phenylalanyl radical Boc-4-iodo-L-phenylalanine_photo->Aryl_Radical UV light (hν) Iodine_Radical Iodine radical Degradation_Products Further degradation products Aryl_Radical->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study.

G Forced Degradation Study Workflow Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Stress_Conditions->Hydrolytic Oxidative Oxidative (e.g., H2O2) Stress_Conditions->Oxidative Thermal Thermal (e.g., 60°C) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis light) Stress_Conditions->Photolytic Sample_Collection Collect Samples at Defined Time Points Hydrolytic->Sample_Collection Oxidative->Sample_Collection Thermal->Sample_Collection Photolytic->Sample_Collection Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Purity determination - Identification of degradants Analysis->Data_Evaluation End Data_Evaluation->End G Recommended Handling and Usage Workflow Start Retrieve_from_Storage Retrieve from Cold, Dark Storage (2-8°C) Start->Retrieve_from_Storage Equilibrate Allow to Equilibrate to Room Temperature in a Desiccator Retrieve_from_Storage->Equilibrate Weighing Weigh the Required Amount Under an Inert Atmosphere (if possible) Equilibrate->Weighing Dissolution Dissolve in an Appropriate Anhydrous Solvent for Reaction Weighing->Dissolution Reaction Perform Synthetic Reaction (e.g., Peptide Coupling) Dissolution->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Analyze Product Purity (e.g., HPLC, NMR) Workup->Analysis End Analysis->End

References

The Role of the Boc Protecting Group in Phenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides and other complex organic molecules involving phenylalanine.[1] Its widespread use is attributed to its stability across a broad range of chemical conditions and its facile, selective removal under acidic conditions.[1] This technical guide provides an in-depth analysis of the Boc group's role in the protection of phenylalanine derivatives, covering its application in peptide synthesis, its influence on reactivity and stereochemistry, and its utility in drug development.

Core Principles of Boc Protection

The primary function of the Boc group in phenylalanine chemistry is the temporary blockage of the α-amino group's nucleophilicity. This protection is critical to prevent undesired side reactions, such as self-polymerization, during subsequent chemical transformations like peptide bond formation.[1]

Key Advantages:

  • Ease of Introduction: The Boc group is readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base.[1][2]

  • Stability: It is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[1] This stability allows for a wide range of chemical modifications to other parts of the molecule.[3]

  • Facile Cleavage: The Boc group is easily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an anhydrous solvent.[1][3]

  • Orthogonality: Its acid-lability is fundamental to complex, multi-step syntheses. It allows for selective removal without disturbing other protecting groups sensitive to different conditions, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][4][5][6]

Mechanism of Protection and Deprotection

The protection of phenylalanine's α-amino group with Boc₂O proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[1]

G cluster_reactants Reactants Phe Phenylalanine BocPhe Boc-Phenylalanine Phe->BocPhe Nucleophilic Attack Boc2O Boc Anhydride (Boc₂O) Boc2O->BocPhe Base Base (e.g., NaOH, Et₃N) Base->Phe Activates Amine

Diagram 1: Boc Protection Workflow.

Deprotection is an acid-catalyzed process. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decomposes into the free amine and carbon dioxide.[1]

G BocPhe Boc-Protected Phenylalanine Protonation Protonation of Carbonyl (Acid, e.g., TFA) BocPhe->Protonation Cleavage Cleavage to form Tert-butyl Cation Protonation->Cleavage CarbamicAcid Unstable Carbamic Acid Intermediate Cleavage->CarbamicAcid tBu Tert-butyl Cation Cleavage->tBu Stable Decomposition Rapid Decomposition CarbamicAcid->Decomposition FreeAmine Free Phenylalanine Amine Decomposition->FreeAmine CO2 CO₂ Decomposition->CO2 G start Start: Resin-Bound Peptide deprotection 1. Deprotection Remove Boc group (e.g., 25-50% TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling Add activated Boc-Phe-OH (e.g., with DCC, HBTU) neutralization->coupling wash 4. Wash Remove excess reagents coupling->wash end_cycle Resin-Bound Peptide with new Phe residue wash->end_cycle repeat Repeat for next amino acid end_cycle->repeat cleavage Final Cleavage from Resin (e.g., HF) end_cycle->cleavage If sequence is complete repeat->deprotection G cluster_conditions Deprotection Conditions Molecule Multi-functional Molecule with Protected Amines Boc Boc-Protected Amine Molecule->Boc Fmoc Fmoc-Protected Amine Molecule->Fmoc Cbz Cbz-Protected Amine Molecule->Cbz Acid Acid (e.g., TFA) Boc->Acid Cleaved by Base Base (e.g., Piperidine) Boc->Base Stable Red Hydrogenolysis (e.g., H₂, Pd/C) Boc->Red Stable Fmoc->Acid Stable Fmoc->Base Cleaved by Fmoc->Red Stable Cbz->Acid Stable* Cbz->Base Stable Cbz->Red Cleaved by

References

An In-depth Technical Guide to Iodinated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction to Iodinated Amino Acids

Iodinated amino acids are derivatives of amino acids where one or more hydrogen atoms, typically on an aromatic ring, have been replaced by an iodine atom. Their significance in biological research is twofold. Firstly, they are the fundamental components of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are critical regulators of metabolism, growth, and development in vertebrates.[1] Secondly, the availability of radioactive iodine isotopes allows for the synthesis of radiolabeled amino acids, which serve as indispensable tools in biomedical research and clinical diagnostics. These radiotracers are used for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), for studying amino acid transport and metabolism in tumors, and for elucidating protein structure and function.[2][3] This guide provides a comprehensive overview of the synthesis, signaling pathways, research applications, and experimental protocols associated with iodinated amino acids.

Synthesis and Radiolabeling of Iodinated Amino Acids

The preparation of iodinated amino acids for research purposes primarily involves the incorporation of a radioactive iodine isotope into the amino acid structure. The choice of method depends on the target amino acid, the desired specific activity, and the sensitivity of the molecule to reaction conditions.[4]

Biological Synthesis in the Thyroid Gland

In vertebrates, the synthesis of thyroid hormones occurs in the thyroid gland's follicles. The process involves the iodination of tyrosine residues within a large glycoprotein called thyroglobulin.[5] Thyroid Stimulating Hormone (TSH) stimulates follicular cells to take up iodide from the bloodstream via the sodium/iodide symporter (NIS).[5][6] Inside the cell, the enzyme thyroid peroxidase (TPO) oxidizes iodide and covalently attaches it to the phenol ring of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodotyrosine precursors to form T4 (DIT + DIT) and T3 (MIT + DIT).

G cluster_0 Thyroid Follicular Cell Iodide_Blood Iodide (I⁻) in Bloodstream NIS Sodium/Iodide Symporter (NIS) Iodide_Blood->NIS Iodide_Cell I⁻ NIS->Iodide_Cell TPO Thyroid Peroxidase (TPO) Iodide_Cell->TPO Iodine_Active Reactive Iodine TPO->Iodine_Active Oxidation Thyroglobulin Tyrosine residues on Thyroglobulin (Tg) Iodine_Active->Thyroglobulin Iodination MIT_DIT MIT & DIT (on Tg) Thyroglobulin->MIT_DIT T3_T4_Tg T3 & T4 (on Tg) MIT_DIT->T3_T4_Tg Coupling (TPO) Endocytosis Endocytosis & Proteolysis T3_T4_Tg->Endocytosis T3_T4_Blood T3 & T4 Released to Blood Endocytosis->T3_T4_Blood

Caption: Biological synthesis of thyroid hormones. (Max-Width: 760px)
Chemical Radioiodination Methods

Radioiodination is the process of covalently attaching a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to a molecule.[4] Methods are categorized as direct or indirect.

  • Direct Iodination: This approach involves the direct electrophilic substitution of radioiodine onto an activated amino acid residue, most commonly tyrosine and, to a lesser extent, histidine.[7][8] An oxidizing agent is required to convert the radioiodide (I⁻) into a more reactive electrophilic species (I⁺).[7]

  • Indirect Iodination: This method uses a prosthetic group (a small, pre-labeled molecule) that is subsequently conjugated to the amino acid or peptide.[4] This is useful for molecules that lack suitable residues for direct labeling or are sensitive to oxidizing conditions.[4] A common example is the use of the Bolton-Hunter reagent, which labels primary amine groups (e.g., on lysine residues).[4][9]

Table 1: Comparison of Common Direct Radioiodination Methods

Method Oxidizing Agent Target Residue(s) Advantages Disadvantages Typical Radiochemical Yield (RCY)
Chloramine-T Chloramine-T Tyrosine, Histidine High yields, simple procedure.[8][10] Harsh conditions can oxidize sensitive residues (e.g., Met, Cys) and damage proteins.[2][7] 81-93%[2][11]
Iodogen 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril Tyrosine, Histidine Milder than Chloramine-T, insoluble reagent is easily removed.[4][8] Slower reaction times may be required. >70%[10]
Lactoperoxidase Lactoperoxidase & H₂O₂ Tyrosine Enzymatic and very mild, preserves protein function.[4] More complex procedure, requires removal of the enzyme. Variable, generally good.

| IPy₂BF₄ | Bis(pyridine)iodonium (I) tetrafluoroborate | Tyrosine | Fast, quantitative, selective for accessible residues, preserves protein function.[12] | Reagent is not as commonly available as others. | Quantitative[12] |

Core Signaling Pathways: The Thyroid Hormone Example

Thyroid hormones (THs), T3 and T4, are iodinated tyrosine derivatives that exert profound effects on nearly every cell in the body.[13] Their actions are mediated through two primary mechanisms: genomic and non-genomic pathways.[14]

Genomic Pathway

The classic pathway involves the regulation of gene expression.[15] T4 is the major form of TH in the blood, but it is largely considered a prohormone that is converted to the more active T3 within target cells.[13] T3 enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which are ligand-dependent transcription factors.[13][16] TRs typically form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[5][16] In the absence of T3, the TR/RXR complex often binds corepressors to inhibit gene transcription. Upon T3 binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which then stimulates the transcription of the target gene.[16]

Non-Genomic Pathway

Non-genomic actions are initiated at the plasma membrane and occur more rapidly than genomic effects.[13][14] A key mediator of this pathway is the integrin receptor αvβ3, which has distinct binding sites for T3 and T4.[13] T3 binding can activate the phosphatidylinositol 3-kinase (PI3K) pathway, while binding of either T3 or T4 can activate the ERK1/2 MAP kinase pathway.[13] These cytosolic signaling cascades can, in turn, influence cellular processes and even modulate the transcriptional activity of nuclear receptors, creating a crosstalk between the two pathways.[15]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus T4_out T4 T3_out T3 Transporter Transporter T3_out->Transporter T4_in T4 Transporter->T4_in T3_in T3 Transporter->T3_in Deiodinase Deiodinase T4_in->Deiodinase T3_nuc T3 T3_in->T3_nuc Deiodinase->T3_in Integrin Integrin αvβ3 PI3K PI3K / Akt Pathway Integrin->PI3K MAPK ERK / MAPK Pathway Integrin->MAPK Transcription Gene Transcription PI3K->Transcription Modulation MAPK->Transcription Modulation TR_RXR TR / RXR T3_nuc->TR_RXR TRE TRE TR_RXR->TRE Binds TRE->Transcription Regulates

Caption: Genomic and non-genomic thyroid hormone signaling. (Max-Width: 760px)

Applications in Research and Drug Development

Oncologic Imaging and Biodistribution

Malignant tumors often exhibit increased amino acid transport and protein synthesis, a characteristic that can be exploited for imaging with radiolabeled amino acids.[2][3] Iodinated amino acid analogs, such as 3-[¹²³I]-Iodo-α-methyltyrosine (IMT), are used with SPECT to detect brain tumors and other malignancies.[17] Research focuses on developing new analogs with improved tumor uptake and lower accumulation in non-target organs like the kidneys.[17]

Table 2: Comparative Biodistribution of ¹²³I-Labeled Amino Acid Analogs in Sarcoma-Bearing Rats

Tracer Relative Tumor Uptake (vs. IMT) Relative Renal Accumulation (vs. IMT) Inflammation Uptake (% of ¹⁸F-FDG increase)
¹²³I-3-IMT 1.00 (Reference) 1.00 (Reference) 35.5%
¹²³I-2-IT Comparable ~6x Lower 3.3%
¹²³I-2-IPhe Comparable ~6x Lower 2.8%
¹²³I-4-IPhe High ~6x Lower 22.2%

Data synthesized from Lahoutte et al., J Nucl Med, 2003.[17]

Table 3: In Vitro Synthesis Yields of Iodoamino Acids in Rat Thyroid Lobes

Iodoamino Acid % Yield (after 8h incubation)
Monoiodotyrosine (MIT) 28.0%
Diiodotyrosine (DIT) 46.5%
Triiodothyronine (T3) 1.9%
Thyroxine (T4) 13.9%

Data from Nagataki et al., Endocrinology, 1975.[18]

Studying Protein Structure and Transport

Iodination can be used as a tool to probe protein structure. The "Iodination Protein Stability Assay" (IPSA) tracks the surface accessibility of tyrosine, histidine, methionine, and cysteine residues under denaturing conditions to measure protein folding stability.[19][20] Furthermore, studies using iodinated amino acid analogs have been crucial in understanding the kinetics of amino acid transport systems. For instance, research has shown that iodide can regulate the maximum velocity (Vmax) of neutral amino acid uptake in thyroid cells, providing a mechanism for the autoregulation of thyroid protein synthesis.[21]

Table 4: Effect of Iodide on Cycloleucine Transport in Dog Thyroid Cells

Kinetic Parameter Control + NaI (10⁻⁴ M)
Vmax (nmol min⁻¹ mg protein⁻¹) 4.0 2.1
Km (mM) 1.0 1.0

Data from Filetti et al., Endocrinology, 1987.[21]

Drug Development

The structural features of iodinated compounds are being explored in drug design. For example, the strategic placement of iodine atoms on small molecules designed to inhibit transthyretin (TTR) fibrillogenesis, a process involved in amyloid diseases, has been shown to significantly enhance their binding affinity and inhibitory potency.[22] Additionally, complexes of iodine with amino acids are being investigated for their potential as antimicrobial agents to combat antibiotic-resistant pathogens.[23]

Key Experimental Protocols

Protocol 1: Direct Radioiodination of a Tyrosine-Containing Peptide (Chloramine-T Method)

This protocol provides a general methodology for the direct radioiodination of a peptide containing an accessible tyrosine residue using the Chloramine-T method.

Materials:

  • Peptide solution (in a suitable buffer, e.g., 0.1 M Phosphate Buffer, pH 7.4)

  • Na¹²⁵I solution (in 0.1 M NaOH)

  • Chloramine-T solution (e.g., 1 mg/mL in Phosphate Buffer, freshly prepared)

  • Sodium metabisulfite solution (e.g., 2 mg/mL in Phosphate Buffer, freshly prepared, to quench the reaction)

  • Purification column (e.g., Sephadex G-10 or equivalent size-exclusion chromatography)

  • Reaction vial (e.g., 1.5 mL microcentrifuge tube)

Methodology:

  • Reagent Preparation: Prepare all solutions immediately before use.

  • Reaction Setup: In a reaction vial, combine the peptide solution (e.g., 10-50 µg) and the Na¹²⁵I solution (e.g., 0.5-1.0 mCi). Mix gently.

  • Initiation: Add a small volume of the Chloramine-T solution (e.g., 10-20 µL) to the vial to initiate the oxidation and subsequent iodination. The amount of Chloramine-T should be optimized to be equimolar or in slight excess relative to the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for a short period, typically 30-60 seconds. Longer times can lead to protein damage.[7]

  • Quenching: Terminate the reaction by adding an excess of the sodium metabisulfite solution (e.g., 50-100 µL). This reduces the unreacted iodine and excess Chloramine-T.

  • Purification: Immediately purify the reaction mixture to separate the ¹²⁵I-labeled peptide from unreacted free ¹²⁵I and other reaction components. This is commonly achieved using size-exclusion chromatography, where the larger labeled peptide elutes first.

  • Quality Control: Assess the radiochemical purity and incorporation efficiency of the final product using methods like instant thin-layer chromatography (ITLC) or radio-HPLC.

G Start Start: Peptide + Na¹²⁵I Add_Oxidant Add Oxidizing Agent (e.g., Chloramine-T) Start->Add_Oxidant Incubate Incubate (30-60 seconds) Add_Oxidant->Incubate Quench Quench Reaction (e.g., Sodium Metabisulfite) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify QC Quality Control (e.g., Radio-HPLC) Purify->QC End End: Purified ¹²⁵I-Peptide QC->End

Caption: General workflow for direct peptide radioiodination. (Max-Width: 760px)
Protocol 2: Quantification of Iodoamino Acids by HPLC

This protocol describes a method for the separation and quantification of iodoamino acids from a hydrolyzed protein sample, such as thyroglobulin.[24]

Materials:

  • Hydrolyzed protein sample

  • Reverse-phase HPLC system with a UV or spectrophotometric detector

  • C18 stationary phase column (e.g., Vydac C18)

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Iodoamino acid standards (MIT, DIT, T3, T4)

Methodology:

  • Sample Preparation: Enzymatically hydrolyze the protein sample (e.g., thyroglobulin) to release individual amino acids.

  • Standard Curve Generation: Prepare a series of known concentrations for each iodoamino acid standard (MIT, DIT, T3, T4). Inject each standard onto the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.

  • HPLC Separation:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the hydrolyzed sample onto the column.

    • Elute the iodoamino acids using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).

    • Monitor the column effluent at a suitable wavelength (e.g., 280 nm).

  • Quantification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the amount of each iodoamino acid in the sample by correlating its peak area with the corresponding standard curve. The sensitivity of detection can be enhanced post-separation using methods like the Sandell-Kolthoff reaction.[24]

Conclusion

Iodinated amino acids are central to both fundamental physiology and advanced biomedical research. As the building blocks of thyroid hormones, they are essential for vertebrate life. As versatile research tools, their radioactively labeled forms provide powerful means for in vivo imaging, metabolic studies, and the elucidation of protein structure and function. Continued innovation in labeling chemistries and the development of novel iodinated analogs promise to further expand their application in diagnostics, drug development, and our fundamental understanding of biological systems.

References

The Versatility of Boc-4-iodo-L-phenylalanine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the unnatural amino acid Boc-4-iodo-L-phenylalanine has emerged as a pivotal building block. Its unique structural features—a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the para position of the phenyl ring—confer a remarkable degree of versatility, enabling its application in a wide array of synthetic strategies. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest for novel therapeutics and diagnostic agents.

The Boc protecting group offers enhanced stability and solubility, ensuring controlled and efficient incorporation into peptide chains during solid-phase peptide synthesis (SPPS).[1][2] Concurrently, the iodine atom serves as a versatile synthetic handle for a variety of chemical modifications, most notably in radiolabeling for diagnostic imaging and in palladium-catalyzed cross-coupling reactions for the synthesis of complex molecular architectures.[3][4]

Core Applications in Medicinal Chemistry

This compound is a cornerstone for medicinal chemists, with applications spanning peptide synthesis, the development of enzyme inhibitors and receptor ligands, and the creation of advanced diagnostic imaging agents.

Peptide Synthesis and Peptidomimetics

The primary application of this compound lies in its role as a building block for the synthesis of peptides and peptidomimetics.[2] The Boc group provides robust protection of the alpha-amino group, preventing unwanted side reactions during peptide chain elongation.[5] The incorporation of this unnatural amino acid can enhance the biological activity and stability of peptides.[2]

Radiolabeling and Diagnostic Imaging

The iodine atom on the phenyl ring is readily amenable to radioiodination, making this compound a valuable precursor for the synthesis of radiolabeled peptides and small molecules for diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][6] Radioiodinated derivatives of phenylalanine, such as 4-[¹³¹I]Iodo-L-phenylalanine, have been investigated for their potential in both diagnosing and treating various cancers, including gliomas.[7][8]

Enzyme Inhibitors and Receptor Ligands

The ability to introduce diverse functionalities via the iodo moiety allows for the synthesis of potent and selective enzyme inhibitors and receptor ligands. Peptides containing 4-iodo-L-phenylalanine can be designed to target specific biological pathways implicated in disease. For instance, peptides targeting G protein-coupled receptors (GPCRs) and proteases have been developed, with the iodophenylalanine residue contributing to binding affinity and specificity.

Cross-Coupling Reactions for Molecular Diversity

The carbon-iodine bond in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and vinyl groups, thus expanding the chemical space and allowing for the generation of diverse libraries of compounds for high-throughput screening.[9]

Quantitative Data

The following tables summarize key quantitative data related to the applications of this compound and its derivatives.

Table 1: Radiochemical Yields of Radioiodination Reactions

PrecursorRadioisotopeReaction TypeRadiochemical Yield (%)Reference
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹²⁵IHalodestannylation91.6 ± 2.7 (two-step)[7]
(S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate¹²⁵IHalodestannylation94.8 ± 3.4 (one-step)[7]
N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester*IHalodestannylation83-95[4]
2-bromo-L-phenylalanine¹²³/¹²⁵INucleophilic Exchange>98

Table 2: In Vitro Cellular Uptake and Inhibition Data

RadiotracerCell LineUptake (% of input dose)InhibitorIC₅₀ (mM)Reference
4-[¹²⁵I]Iodo-L-phenylalanineMCF-749.0 ± 0.7L-phenylalanine1.3[7]
4-[¹²⁵I]Iodo-L-phenylalanineMCF-749.0 ± 0.74-Iodo-L-phenylalanine1.0[7]
[¹⁴C]phenylalanineMCF-755.9 ± 0.5L-phenylalanine1.45[7]
[¹⁴C]phenylalanineMCF-755.9 ± 0.54-Iodo-L-phenylalanine2.50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound using a Merrifield resin.

Materials:

  • Merrifield resin

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt or HBTU/HOBt in DMF with DIEA). Agitate for 2-4 hours and confirm completion with a Kaiser test.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.[10]

  • Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.[10]

  • Subsequent Amino Acid Coupling: Dissolve this compound (or other Boc-amino acids) and activating agents in DMF and add to the resin. Agitate for 2-4 hours. Monitor with the Kaiser test.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.[11]

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Suzuki-Miyaura Cross-Coupling on a Peptide

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing a 4-iodophenylalanine residue.

Materials:

  • Peptide containing 4-iodophenylalanine

  • Arylboronic acid

  • Pd(PPh₃)₄ or PdCl₂(dppf)

  • Aqueous Na₂CO₃ or K₃PO₄

  • Solvent system (e.g., THF/toluene or tBuOH/toluene/H₂O)

Procedure:

  • Dissolve the peptide containing the 4-iodophenylalanine residue in the chosen solvent system.

  • Add the arylboronic acid (typically 1.5-2 equivalents).

  • Add the aqueous base (e.g., 2M Na₂CO₃).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., 5-10 mol% Pd(PPh₃)₄).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 2-12 hours, monitoring by HPLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by flash chromatography or preparative HPLC.

Stille Cross-Coupling

This protocol outlines a general procedure for the Stille coupling of an organostannane to a substrate containing this compound.

Materials:

  • This compound derivative (e.g., methyl ester)

  • Organostannane (e.g., vinyltributyltin)

  • Pd₂(dba)₃ or other Pd(0) catalyst

  • Ligand (e.g., AsPh₃ or PPh₃)

  • Solvent (e.g., DMF or toluene)

Procedure:

  • In a reaction vessel, dissolve the this compound derivative and the organostannane in the chosen solvent.

  • Add the palladium catalyst and the ligand.

  • Degas the mixture with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction and work up as appropriate, typically involving filtration through celite and removal of the solvent under reduced pressure.

  • Purify the product by column chromatography.

Radioiodination via Halodestannylation

This protocol describes the radioiodination of a tributylstannyl precursor derived from this compound.[4]

Materials:

  • N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivative

  • Na[¹²⁵I] or Na[¹³¹I]

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching agent (e.g., sodium metabisulfite)

  • HPLC for purification

Procedure:

  • To a solution of the stannylated precursor in a suitable solvent (e.g., methanol/acetic acid), add the radioiodide solution.[4]

  • Add the oxidizing agent and allow the reaction to proceed at room temperature for a short period (e.g., 1-5 minutes).

  • Quench the reaction with the quenching agent.

  • Purify the radiolabeled product using reverse-phase HPLC.

HPLC Purification of Peptides

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture.

  • Inject the sample onto the HPLC column equilibrated with a low percentage of Solvent B.

  • Elute the peptide using a linear gradient of increasing Solvent B concentration.[13]

  • Monitor the elution profile at 214 nm and 280 nm.[14]

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.[15]

Signaling Pathways and Biological Targets

The LAT1/mTORC1 Signaling Pathway

A key biological target for molecules derived from 4-iodo-L-phenylalanine is the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent transporter of large neutral amino acids, including phenylalanine, and is often overexpressed in cancer cells to meet their high demand for nutrients.[3][4] The uptake of essential amino acids like leucine and phenylalanine via LAT1 is a critical step in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][3]

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[9] Its activation by amino acids is a complex process involving lysosomal sensing mechanisms. The influx of amino acids via LAT1 leads to their accumulation in the lysosome, which in turn activates mTORC1. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[9]

Due to its role in promoting tumor growth, the LAT1/mTORC1 pathway is a significant target for anticancer drug development. Molecules that can either block LAT1 transport or interfere with downstream signaling have therapeutic potential.

LAT1_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AminoAcids Large Neutral Amino Acids (e.g., Phenylalanine, Leucine) LAT1 LAT1 Transporter AminoAcids->LAT1 Uptake AminoAcids_in Intracellular Amino Acids LAT1->AminoAcids_in mTORC1 mTORC1 AminoAcids_in->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation (Activation) 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation (Inhibition) ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis 4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

LAT1/mTORC1 Signaling Pathway in Cancer Cells.

Experimental Workflows

Visualizing experimental workflows is crucial for planning and executing complex synthetic procedures. The following diagrams, rendered using Graphviz, illustrate the logical flow of key experimental processes involving this compound.

Boc_SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM) start->swell couple1 2. Couple First Boc-Amino Acid swell->couple1 deprotect 3. Boc Deprotection (50% TFA in DCM) couple1->deprotect neutralize 4. Neutralization (10% DIEA in DCM) deprotect->neutralize couple_next 5. Couple Next Boc-Amino Acid (e.g., Boc-4-iodo-L-Phe) neutralize->couple_next cycle Repeat Steps 3-5 for each Amino Acid couple_next->cycle cycle->deprotect Yes cleave 6. Cleavage & Deprotection (HF or TFMSA) cycle->cleave No purify 7. HPLC Purification cleave->purify end Purified Peptide purify->end

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cross_Coupling_Workflow start Start with Iodophenylalanine Peptide dissolve 1. Dissolve Peptide in Solvent start->dissolve add_reagents 2. Add Coupling Partner (Boronic Acid or Stannane) & Base dissolve->add_reagents degas 3. Degas Mixture (Inert Atmosphere) add_reagents->degas add_catalyst 4. Add Pd Catalyst degas->add_catalyst react 5. Heat & React (Monitor by HPLC/LC-MS) add_catalyst->react workup 6. Reaction Workup (Extraction) react->workup purify 7. Purification (Chromatography/HPLC) workup->purify end Functionalized Peptide purify->end

General Workflow for Cross-Coupling Reactions.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its dual functionality, offering both a stable protecting group for peptide synthesis and a reactive handle for diverse chemical transformations, makes it an indispensable tool for the modern drug discovery scientist. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers looking to leverage the unique properties of this versatile building block in their own work. As our understanding of disease pathways deepens, the ability to synthesize complex and precisely functionalized molecules will become ever more critical, and this compound is poised to remain at the forefront of these endeavors.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool for modifying their structural and functional properties. 4-iodo-L-phenylalanine, a halogenated derivative of phenylalanine, is of particular interest in drug discovery and structural biology. The presence of the iodine atom can enhance binding affinities, serve as a heavy atom for X-ray crystallography, and provide a site for radiolabeling or further chemical modification through cross-coupling reactions. This document provides a detailed protocol for the incorporation of Boc-4-iodo-L-phenylalanine into peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Core Principles

Boc-SPPS is a well-established method for the stepwise synthesis of peptides on a solid support. The synthesis cycle involves the repeated deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid. The use of this compound follows the standard Boc-SPPS workflow with considerations for the specific properties of this unnatural amino acid.

Experimental Protocols

This section outlines the detailed methodology for the manual solid-phase synthesis of a peptide containing 4-iodo-L-phenylalanine. The protocol is based on standard Boc-SPPS procedures and can be adapted for automated synthesizers.

Materials and Reagents
ReagentAbbreviationPurpose
This compound-Amino acid to be incorporated
Merrifield or PAM resin-Solid support for peptide synthesis
DichloromethaneDCMSolvent for washing and reactions
N,N-DimethylformamideDMFSolvent for washing and coupling
Trifluoroacetic acidTFAReagent for Boc deprotection
N,N-DiisopropylethylamineDIEABase for neutralization
DicyclohexylcarbodiimideDCCCoupling agent
1-HydroxybenzotriazoleHOBtCoupling additive to prevent racemization
Piperidine-For Fmoc deprotection (if applicable)
Liquid Hydrogen FluorideHFCleavage of peptide from the resin
Anisole-Scavenger during cleavage
AcetonitrileACNHPLC solvent
Water (HPLC grade)H₂OHPLC solvent
Step 1: Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • Drain the DCM.

Step 2: First Amino Acid Coupling (Loading)

This step is for attaching the first amino acid to the resin. If starting with a pre-loaded resin, proceed to Step 3.

  • Dissolve Boc-amino acid (3 equivalents relative to resin capacity) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DCC (3 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

Step 3: N-terminal Boc Deprotection
  • Wash the resin with DCM (3x).[1]

  • Add a solution of 50% TFA in DCM to the resin.[1]

  • Agitate for 5 minutes, then drain.[1]

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[1]

Step 4: Neutralization
  • Add a solution of 10% DIEA in DCM to the resin.[1]

  • Agitate for 2 minutes, then drain. Repeat this step.[1]

  • Wash the resin with DCM (5x) to remove excess base. The resin now has a free N-terminal amine ready for coupling.[1]

Step 5: Incorporation of this compound (Coupling)
  • In a separate vial, dissolve this compound (3 equivalents relative to the initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • In another vial, dissolve DCC (3 equivalents) in DCM.[1]

  • Add the DCC solution to the this compound solution to pre-activate the amino acid.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[1]

  • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[1]

Repeat steps 3, 4, and 5 for each subsequent amino acid in the peptide sequence.

Step 6: Peptide Cleavage from Resin
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Carefully transfer the dried peptide-resin to a liquid HF cleavage apparatus.

  • Add a scavenger such as anisole (10% v/v) to the resin to protect sensitive amino acid side chains during cleavage.

  • Cool the apparatus with liquid nitrogen and condense liquid HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • After the cleavage is complete, evaporate the HF under a stream of nitrogen.

Step 7: Peptide Precipitation and Purification
  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Filter and collect the crude peptide.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).[1]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Collect the fractions corresponding to the desired peptide peak.[1]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.[1]

Step 8: Analysis and Characterization
  • Confirm the purity of the final peptide by analytical RP-HPLC.[1]

  • Verify the correct mass and the incorporation of the 4-iodophenylalanine by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the theoretical mass of the peptide.[1]

Quantitative Data Summary

The following table summarizes typical parameters for the solid-phase synthesis of a peptide containing this compound. Actual values may vary depending on the specific peptide sequence and scale of the synthesis.

ParameterTypical Value/RangeMonitoring MethodNotes
Resin Loading0.3 - 0.8 mmol/gGravimetric or SpectrophotometricLower loading can be beneficial for long or difficult sequences.
Boc Deprotection Time25 - 30 minutes-A two-step deprotection is recommended.[1]
Coupling Time2 - 4 hoursKaiser TestMay need to be extended for sterically hindered amino acids.
Reagent Equivalents (Amino Acid:DCC:HOBt)3:3:3-Excess reagents are used to drive the reaction to completion.
Cleavage Time (HF)1 - 2 hours-Temperature should be maintained at 0°C.
Crude Peptide Purity (HPLC)50 - 80%Analytical RP-HPLCHighly sequence-dependent.
Final Peptide Purity (HPLC)>95%Analytical RP-HPLCAfter purification.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Start Synthesis Wash_DCM Wash (DCM) Deprotection->Wash_DCM Neutralization Neutralization (10% DIEA in DCM) Coupling Couple Boc-AA-OH (DCC/HOBt in DMF) Neutralization->Coupling Wash_DMF_DCM Wash (DMF/DCM) Coupling->Wash_DMF_DCM Wash_DCM->Neutralization Wash_DMF_DCM->Deprotection Next Amino Acid Final_Deprotection Final Boc Deprotection Wash_DMF_DCM->Final_Deprotection Last Amino Acid Coupled Cleavage Cleavage from Resin (Liquid HF) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Peptide Analysis->Final_Peptide

Caption: General workflow for Boc-Solid Phase Peptide Synthesis of a peptide containing 4-iodo-L-phenylalanine.

Signaling Pathway Example: A Potential Application

Peptides containing 4-iodophenylalanine can be used as probes to study signaling pathways. For instance, if incorporated into a peptide antagonist for a G-protein coupled receptor (GPCR), the iodinated peptide could be used in binding assays or structural studies to elucidate the mechanism of receptor inhibition.

GPCR_Signaling Iodo_Peptide Iodinated Peptide Antagonist GPCR GPCR Iodo_Peptide->GPCR Binds and Inhibits G_Protein G-Protein GPCR->G_Protein No Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector No Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Blocked Cellular_Response Cellular Response Second_Messenger->Cellular_Response Response Inhibited

Caption: Inhibition of a GPCR signaling pathway by an iodinated peptide antagonist.

References

Application Notes and Protocols for the Use of Boc-4-iodo-L-phenylalanine in Fmoc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of Boc-4-iodo-L-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers a valuable tool for introducing a heavy atom for crystallographic studies, a handle for cross-coupling reactions, and for the development of radiolabeled peptides for diagnostic and therapeutic applications.

Introduction to Orthogonal Protection Strategy

Fmoc-based SPPS relies on an orthogonal protection strategy, where the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is labile to a weak base (e.g., piperidine), while the permanent side-chain protecting groups are labile to a strong acid (e.g., trifluoroacetic acid, TFA)[1][2]. The use of this compound in this context involves protecting the α-amino group with a Boc (tert-butyloxycarbonyl) group, which is acid-labile. This approach is atypical for standard Fmoc-SPPS, where an Fmoc-protected amino acid would be used.

However, the incorporation of a Boc-protected amino acid at a specific position within a peptide synthesized using the Fmoc strategy can be achieved. The Boc group will remain on the amino acid during the chain elongation and will be removed during the final cleavage and deprotection step with strong acid, which also removes the side-chain protecting groups of the other amino acids[2][3].

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for modified or sterically hindered amino acids. While specific quantitative data for the coupling efficiency of this compound in Fmoc-SPPS is not extensively reported in the literature, the following table provides a general comparison of commonly used coupling reagents.

Coupling ReagentRelative Effectiveness for Modified Amino AcidsPotential for RacemizationNotes
HATU HighLowGenerally recommended for difficult couplings. Pre-activation is advised.
HBTU HighLowA widely used and effective coupling reagent.
HCTU HighLowSimilar to HBTU, often with improved solubility of byproducts.
DIC/HOBt Moderate to HighLow to ModerateA cost-effective option, but may be slower for hindered couplings.
PyBOP HighLowAnother effective phosphonium-based reagent.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Resin Preparation
  • Resin Swelling: Place the desired resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

  • Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

Coupling of this compound

This protocol describes the coupling using HATU, a highly effective reagent for modified amino acids.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity), HATU (2.9 equivalents), and an additive such as HOAt (3 equivalents) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines on a small sample of the resin. A yellow color indicates a complete coupling, while a blue or purple color suggests an incomplete reaction. If the test is positive, a second coupling is recommended.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Chain Elongation with Fmoc-Amino Acids

Following the incorporation of this compound, the peptide chain can be elongated using standard Fmoc-SPPS cycles.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 3.1.2.

  • Coupling of the next Fmoc-amino acid: Couple the subsequent Fmoc-protected amino acid using a suitable coupling reagent as described in section 3.2.

  • Repeat these deprotection and coupling steps for each remaining amino acid in the sequence.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all protecting groups, including the Boc group from the 4-iodo-L-phenylalanine residue and the side-chain protecting groups from the other amino acids.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Potential Side Reactions and Mitigation

While specific side reactions for this compound in Fmoc-SPPS are not extensively documented, researchers should be aware of general side reactions associated with peptide synthesis and halogenated compounds.

  • Racemization: The risk of racemization is generally low with urethane-based protecting groups like Boc and Fmoc. However, using an appropriate coupling reagent and avoiding excessive exposure to base can minimize this risk.

  • Debromination/Deiodination: Although the carbon-iodine bond is relatively stable, harsh conditions could potentially lead to deiodination. Standard Fmoc-SPPS conditions are generally mild enough to avoid this.

  • Alkylation of Tryptophan: If the peptide sequence contains tryptophan, the indole side chain is susceptible to alkylation by carbocations formed during the final TFA cleavage. The use of scavengers like EDT in the cleavage cocktail helps to prevent this.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Fmoc-Based Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_Boc_I_Phe Coupling of Boc-4-iodo-L-Phe Resin_Prep->Coupling_Boc_I_Phe Deprotected Resin Chain_Elongation Chain Elongation (Fmoc-AA Cycles) Coupling_Boc_I_Phe->Chain_Elongation Peptide-Resin Cleavage Final Cleavage & Deprotection (TFA) Chain_Elongation->Cleavage Fully Protected Peptide-Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Analysis Analysis (HPLC, MS) Purification->Analysis Purified Fractions Final_Product Purified Peptide Analysis->Final_Product Characterized Peptide

Caption: Generalized workflow for the synthesis of a peptide containing this compound.

Signaling Pathway Application Example

Peptides containing modified amino acids are valuable tools for studying cellular signaling pathways, particularly in cancer research and drug development. For instance, a peptide designed to mimic a natural ligand could have its binding affinity or stability altered by the incorporation of 4-iodo-L-phenylalanine. This modified peptide could then be used to probe its interaction with a G-protein coupled receptor (GPCR) and the subsequent downstream signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide with 4-Iodo-L-Phe GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Kinase_Cascade->Cellular_Response

Caption: A potential signaling pathway modulated by a peptide containing 4-iodo-L-phenylalanine.

References

Application Notes and Protocols: Suzuki Cross-Coupling with Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its application in modifying amino acids, such as N-Boc-4-iodo-L-phenylalanine, is of particular interest in drug discovery and development. This methodology allows for the synthesis of non-canonical biaryl amino acids, which are crucial motifs in various pharmacologically active molecules, offering a pathway to rapidly expand structure-activity relationships (SAR) and develop novel therapeutics.[2][3]

The reaction couples an organoboron species (e.g., an arylboronic acid) with an organohalide (in this case, the aryl iodide of the phenylalanine derivative) in the presence of a palladium catalyst and a base.[4] The N-Boc protecting group ensures the stability of the amino acid moiety throughout the reaction, while the iodo-substituent provides high reactivity for the coupling process.[]

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[4] The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-I pd0->pd_complex1 transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Boc-Phe(4-Ar²)-OH (Ar¹-Ar²) pd_complex2->product aryl_iodide Boc-Phe(4-I)-OH (Ar¹-I) aryl_iodide->pd_complex1 boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd_complex2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow involves careful preparation of the reaction mixture under an inert atmosphere to protect the catalyst, followed by heating to drive the reaction to completion. Progress is monitored using techniques like HPLC or TLC, after which the product is isolated and purified.

Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification arrow > p1 Combine Boc-4-iodo-L-Phe, boronic acid, and base in a flask. p2 Add solvent and degas the mixture (e.g., with Ar or N₂). p1->p2 p3 Add Palladium catalyst and ligand under inert atmosphere. p2->p3 r1 Heat the reaction mixture to the specified temperature. p3->r1 r2 Monitor progress via HPLC or TLC. r1->r2 w1 Cool to room temperature. Perform aqueous workup. r2->w1 w2 Extract product with an organic solvent. w1->w2 w3 Purify via column chromatography. w2->w3 w4 Characterize final product. w3->w4

Caption: General workflow for Suzuki cross-coupling of Boc-4-iodo-L-phenylalanine.

Experimental Protocols

This section provides a general protocol for the Suzuki cross-coupling of N-Boc-4-iodo-L-phenylalanine with an arylboronic acid. Conditions should be optimized for specific substrates.

Materials and Equipment:

  • N-Boc-4-iodo-L-phenylalanine

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Na₂PdCl₄) (1-10 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-5 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add N-Boc-4-iodo-L-phenylalanine (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 H₂O:Acetonitrile) via syringe.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Na₂PdCl₄, 0.1 eq.) and ligand (e.g., sSPhos, 0.2 eq.).[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 37°C or 80°C) with vigorous stirring.[2][6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to pH ~3-4.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl amino acid derivative.

Data Summary

The choice of catalyst, ligand, base, and solvent system significantly impacts reaction efficiency and yield. Below are tables summarizing various reported conditions.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling with this compound

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Conversion/YieldReference
Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O:ACN (4:1)372886-94%[6]
Pd-nanoparticles-K₃PO₄ (5)Aqueous3724Full Conversion[7]
Pd-nanoparticles-K₃PO₄ (5)AqueousRT2430-46%[7]
Pd(OAc)₂ (low loading)L3 ligandK₃PO₄H₂O1000.25~87% (Radiochemical)[8]

Table 2: Substrate Scope with Various Arylboronic Acids

This table illustrates the versatility of the coupling with different boronic acids, generally providing high yields under optimized conditions. The data is adapted from a DNA-compatible protocol which demonstrates broad applicability.[6]

EntryArylboronic Acid (Ar²-B(OH)₂)Product Structure (Boc-Phe(4-Ar²)-OH)Yield (%)
1Phenylboronic acidBoc-L-(4-phenyl)phenylalanine94%
24-Methoxyphenylboronic acidBoc-L-(4'-methoxy-[1,1'-biphenyl]-4-yl)alanine92%
34-Fluorophenylboronic acidBoc-L-(4'-fluoro-[1,1'-biphenyl]-4-yl)alanine91%
44-Acetylphenylboronic acidBoc-L-(4'-acetyl-[1,1'-biphenyl]-4-yl)alanine89%
5Thiophen-2-ylboronic acidBoc-L-(4-(thiophen-2-yl))phenylalanine86%

References

Application Notes and Protocols for Radiolabeling Peptides with ¹²⁵I using a Boc-4-iodo-L-phenylalanine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radiolabeling of peptides with Iodine-125 (¹²⁵I) is a critical technique in biomedical research and drug development. ¹²⁵I-labeled peptides serve as invaluable tools for a variety of applications, including in vitro binding assays, in vivo biodistribution studies, and single-photon emission computed tomography (SPECT) imaging.[1] The introduction of ¹²⁵I into a peptide can be achieved through direct radioiodination of tyrosine or histidine residues. However, this approach can sometimes be harsh, potentially leading to oxidation of sensitive amino acids and a loss of biological activity.[2]

An alternative and often milder approach is the use of a prosthetic group or a pre-iodinated amino acid precursor that is incorporated during peptide synthesis. This application note details the use of N-α-Boc-4-iodo-L-phenylalanine as a precursor for the site-specific incorporation of a stable iodine atom, which can subsequently be exchanged with radioactive ¹²⁵I. This indirect labeling method offers greater control over the labeling site and can help preserve the peptide's native conformation and function.[3][4]

This document provides detailed protocols for the synthesis of a peptide containing 4-iodo-L-phenylalanine, its subsequent radiolabeling with ¹²⁵I using the Chloramine-T and Iodogen methods, and the purification of the final radiolabeled product.

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling process. These values can vary depending on the specific peptide sequence, reaction conditions, and purification methods.

Table 1: Peptide Synthesis and Precursor Incorporation

ParameterTypical ValueReference
PrecursorBoc-4-iodo-L-phenylalanine[3]
Peptide Synthesis MethodSolid-Phase Peptide Synthesis (SPPS)[3]
Purity of Peptide Precursor>95% (by HPLC)[3]

Table 2: ¹²⁵I-Radiolabeling Reaction Parameters and Outcomes

ParameterChloramine-T MethodIodogen MethodReference
Reagents
Peptide Concentration1-10 nmol1-10 nmol[5]
Na¹²⁵I Activity37 MBq (1 mCi)37 MBq (1 mCi)[5]
Oxidizing AgentChloramine-TIodogen[5][6]
Quenching AgentSodium metabisulfiteN/A (reaction stopped by removal from Iodogen-coated tube)[5]
Reaction Conditions
pH7.0-7.57.0-7.5[6]
TemperatureRoom TemperatureRoom Temperature[1]
Reaction Time1-5 minutes5-15 minutes[6]
Outcomes
Radiochemical Yield (RCY)70-95%60-90%[7][8]
Radiochemical Purity (after HPLC)>99%>99%[7]
Specific Activity>750 Ci/mmol (no-carrier-added)>750 Ci/mmol (no-carrier-added)[8]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the 4-Iodo-L-phenylalanine Containing Peptide

This protocol outlines the general steps for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis techniques.

Materials:

  • Fmoc- or Boc-protected amino acids

  • This compound

  • Rink Amide or other suitable resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Ether (for precipitation)

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: Remove the Fmoc or Boc protecting group from the resin-bound amino acid.

  • Amino Acid Coupling:

    • Dissolve the next amino acid (including this compound at the desired position) and coupling reagents in DMF.

    • Add the solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by preparative HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Part 2: ¹²⁵I-Radiolabeling of the Peptide

Two common methods for radioiodination are provided below. The choice of method may depend on the sensitivity of the peptide to oxidation. The Iodogen method is generally considered milder than the Chloramine-T method.[6][9]

Materials:

  • 4-iodo-L-phenylalanine containing peptide (1 mg/mL in phosphate buffer, pH 7.4)

  • Na¹²⁵I solution

  • Chloramine-T solution (1 mg/mL in phosphate buffer, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in phosphate buffer, freshly prepared)

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system for purification

Procedure:

  • In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 10 µL of the peptide solution (10 µg)

    • 25 µL of phosphate buffer

    • 1-5 µL of Na¹²⁵I (e.g., 37 MBq)

  • Initiate the reaction by adding 10 µL of the Chloramine-T solution.

  • Gently mix and let the reaction proceed for 1-2 minutes at room temperature.

  • Quench the reaction by adding 20 µL of the sodium metabisulfite solution.

  • Immediately proceed to HPLC purification.

Materials:

  • Iodogen-coated tubes (prepared by evaporating a solution of Iodogen in dichloromethane to coat the bottom of a tube)

  • 4-iodo-L-phenylalanine containing peptide (1 mg/mL in phosphate buffer, pH 7.4)

  • Na¹²⁵I solution

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system for purification

Procedure:

  • In a shielded fume hood, add the following to an Iodogen-coated tube:

    • 10 µL of the peptide solution (10 µg)

    • 50 µL of phosphate buffer

    • 1-5 µL of Na¹²⁵I (e.g., 37 MBq)

  • Gently agitate the tube to ensure mixing and let the reaction proceed for 10-15 minutes at room temperature.

  • Stop the reaction by transferring the reaction mixture to a new tube, leaving the Iodogen behind.

  • Proceed to HPLC purification.

Part 3: Purification of the ¹²⁵I-Labeled Peptide

Procedure:

  • HPLC Setup: Use a reverse-phase HPLC column (e.g., C18) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Injection: Inject the reaction mixture onto the HPLC column.

  • Fraction Collection: Monitor the eluent with a UV detector and a radioactivity detector. Collect fractions corresponding to the radiolabeled peptide peak.

  • Solvent Removal: Remove the organic solvent from the collected fractions, typically by vacuum centrifugation.

  • Quality Control: Analyze an aliquot of the final product by analytical HPLC to determine radiochemical purity.

Visualizations

experimental_workflow cluster_synthesis Part 1: Peptide Synthesis cluster_labeling Part 2: Radiolabeling cluster_purification Part 3: Purification start_synthesis Start SPPS incorporate_iodo Incorporate This compound start_synthesis->incorporate_iodo complete_synthesis Complete Peptide Chain incorporate_iodo->complete_synthesis cleave_purify Cleave and Purify Peptide Precursor complete_synthesis->cleave_purify peptide_precursor Peptide Precursor (with 4-I-Phe) cleave_purify->peptide_precursor start_labeling Start Radiolabeling peptide_precursor->start_labeling add_na125i Add Na¹²⁵I start_labeling->add_na125i oxidize Add Oxidizing Agent (Chloramine-T or Iodogen) add_na125i->oxidize quench Quench Reaction (if applicable) oxidize->quench crude_labeled Crude ¹²⁵I-Peptide quench->crude_labeled start_purification Start Purification crude_labeled->start_purification hplc HPLC Purification start_purification->hplc collect_fractions Collect Radiolabeled Fractions hplc->collect_fractions qc Quality Control (Analytical HPLC) collect_fractions->qc final_product Pure ¹²⁵I-Labeled Peptide qc->final_product

Caption: Experimental workflow for peptide radiolabeling.

signaling_pathway_analogy cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Reaction boc_phe_i This compound peptide_chain Growing Peptide Chain boc_phe_i->peptide_chain SPPS peptide_precursor Peptide-(4-I-Phe) peptide_chain->peptide_precursor Cleavage na125i Na¹²⁵I labeled_peptide Peptide-(¹²⁵I-Phe) peptide_precursor->labeled_peptide Iodine Exchange reactive_i125 Reactive ¹²⁵I+ na125i->reactive_i125 Oxidation oxidizing_agent Oxidizing Agent (e.g., Chloramine-T)

References

Application Notes and Protocols for Site-Specific Incorporation of 4-Iodophenylalanine into Proteins via Amber Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid 4-iodophenylalanine (p-iodo-L-phenylalanine, pIoF) into proteins of interest using amber codon (TAG) suppression technology. This powerful technique opens avenues for advanced protein engineering, structural biology, and the development of novel protein therapeutics.

Introduction and Applications

The ability to introduce 4-iodophenylalanine at specific sites within a protein sequence offers several unique advantages. The iodine atom serves as a versatile chemical handle for a variety of applications:

  • X-ray Crystallography: The heavy iodine atom is an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography. This can be particularly useful for solving the structures of novel proteins or protein complexes.[1]

  • Crosslinking Studies: The aryl iodide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the site-specific introduction of other functional groups, including fluorescent dyes, polyethylene glycol (PEG), or other labels for studying protein-protein interactions and creating protein conjugates.[2]

  • Probing Protein Environments: The unique spectroscopic properties of the carbon-iodine bond can be used as a probe to investigate the local environment within a protein.

  • Therapeutic Development: Site-specific incorporation of 4-iodophenylalanine can be used to create antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio (DAR).

Principle of Amber Suppression

The site-specific incorporation of 4-iodophenylalanine is achieved by hijacking the cellular translational machinery. This is accomplished through the use of an orthogonal translation system (OTS), which consists of a synthetase/tRNA pair that is engineered to be independent of the host cell's endogenous translational components.[3][4]

The core components of this system are:

  • An Engineered Aminoacyl-tRNA Synthetase (aaRS): This enzyme is specifically evolved to recognize and charge 4-iodophenylalanine onto its cognate tRNA. It does not recognize any of the 20 canonical amino acids.

  • A Suppressor tRNA: This tRNA contains an anticodon (CUA) that recognizes the amber stop codon (UAG). It is not recognized by any of the host cell's endogenous aaRSs.

  • A Gene of Interest with a TAG Codon: The gene encoding the protein of interest is mutated at the desired site to replace a sense codon with an amber stop codon.

When all three components are present in a cell, and 4-iodophenylalanine is supplied in the growth medium, the engineered aaRS charges the suppressor tRNA with 4-iodophenylalanine. During translation, when the ribosome encounters the in-frame amber codon, the charged suppressor tRNA binds to the A-site, allowing the incorporation of 4-iodophenylalanine and the continuation of translation to produce the full-length, modified protein.

Amber_Suppression_Workflow cluster_0 Orthogonal Translation System (OTS) cluster_1 Cellular Translation Machinery pIoF_aaRS Engineered pIoF-tRNA Synthetase charged_tRNA pIoF-tRNA(CUA) pIoF_aaRS->charged_tRNA Charges pIoF 4-Iodophenylalanine pIoF->pIoF_aaRS Recognized & Bound suppressor_tRNA Suppressor tRNA (CUA) suppressor_tRNA->pIoF_aaRS Recognized & Bound Ribosome Ribosome full_length_protein Full-length Protein with pIoF Ribosome->full_length_protein Translation mRNA mRNA with TAG codon mRNA->Ribosome charged_tRNA->Ribosome

Caption: Workflow of 4-iodophenylalanine incorporation via amber suppression.

Experimental Protocols

The following protocols provide a general framework for the incorporation of 4-iodophenylalanine into a protein of interest in E. coli. Optimization may be required for different proteins and expression systems.

Plasmid Construction
  • Mutagenesis of the Gene of Interest: Introduce an amber stop codon (TAG) at the desired position in your gene of interest using site-directed mutagenesis.

  • Expression Vector: The gene of interest containing the TAG codon should be cloned into a suitable expression vector. This vector should have a different antibiotic resistance marker and origin of replication than the plasmid carrying the orthogonal translation system.[5]

  • Orthogonal System Plasmid: A separate plasmid, such as pEVOL or a similar vector, is required.[4] This plasmid encodes the engineered aminoacyl-tRNA synthetase and the suppressor tRNA.

Protein Expression in E. coli
  • Transformation: Co-transform the expression vector containing your gene of interest and the plasmid containing the orthogonal translation system into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate a starter culture in 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of minimal medium (e.g., M9) supplemented with the appropriate antibiotics with the overnight culture to an OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add 4-iodophenylalanine to a final concentration of 1-2 mM.[5]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification

Purify the protein containing 4-iodophenylalanine using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion) based on the properties of your protein of interest.

Verification of Incorporation

It is crucial to verify the successful and site-specific incorporation of 4-iodophenylalanine.

3.4.1. Western Blot Analysis

  • Run a small sample of the purified protein on an SDS-PAGE gel.

  • Transfer the protein to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody specific to a tag on your protein (e.g., anti-His).

  • Successful incorporation will result in a band at the expected full-length molecular weight of the protein. A lower molecular weight band may indicate truncation at the amber codon site.

3.4.2. Mass Spectrometry

Mass spectrometry is the definitive method to confirm the incorporation and identify the precise location of 4-iodophenylalanine.

  • Intact Protein Analysis: Analyze the purified protein by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with 4-iodophenylalanine incorporated.

  • Peptide Mapping:

    • Digest the protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification at the target residue corresponding to the mass difference between the original amino acid and 4-iodophenylalanine.

Amino AcidMonoisotopic Mass (Da)
Phenylalanine147.0684
4-Iodophenylalanine272.9647
Mass Difference +125.8963

Table 1: Mass difference between Phenylalanine and 4-Iodophenylalanine for mass spectrometry analysis.

Optimization of Incorporation Efficiency

The efficiency of 4-iodophenylalanine incorporation can be influenced by several factors.

ParameterRecommended Range/ConditionRationale
4-Iodophenylalanine Concentration 1-2 mMEnsures sufficient substrate for the engineered aaRS.
Expression Temperature 18-25°CLower temperatures can improve protein folding and increase the yield of soluble protein.
Inducer (IPTG) Concentration 0.1-1 mMOptimize to balance protein expression levels with metabolic load on the cell.
Codon Context Purine at +4 positionThe nucleotide immediately following the TAG codon can influence suppression efficiency. A purine (A or G) at this position is often favorable in prokaryotes.[6]
Orthogonal System pEVOL or similarUse a well-characterized and robust orthogonal translation system.[4]

Table 2: Parameters for optimizing 4-iodophenylalanine incorporation efficiency.

Experimental Workflow Diagram

Experimental_Workflow cluster_verification Verification Methods start Start plasmid_prep Plasmid Preparation (Gene with TAG & OTS) start->plasmid_prep transformation Co-transformation into E. coli plasmid_prep->transformation expression Protein Expression (+ 4-Iodophenylalanine & IPTG) transformation->expression purification Protein Purification expression->purification verification Verification of Incorporation purification->verification western_blot Western Blot verification->western_blot mass_spec Mass Spectrometry verification->mass_spec end End western_blot->end mass_spec->end

Caption: General experimental workflow for protein production with 4-iodophenylalanine.

References

Application Notes and Protocols for Site-Specific Protein Modification Using 4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology, drug discovery, and materials science. It allows for the precise installation of probes, therapeutic payloads, or novel functional groups at a single, defined position within a protein. This precision overcomes the heterogeneity associated with traditional labeling of natural amino acid residues like lysine or cysteine.

4-iodo-L-phenylalanine is a non-natural amino acid that serves as an exceptionally versatile bioorthogonal handle. When incorporated into a protein's primary sequence, its aryl iodide moiety provides a specific site for palladium-catalyzed cross-coupling reactions.[1] This enables the stable, covalent attachment of a wide array of molecules. The most prominent of these modifications is the Suzuki-Miyaura cross-coupling, which forms a robust carbon-carbon bond under mild, aqueous conditions suitable for complex biomolecules.[1][2]

While the genetically encoded amino acid is 4-iodo-L-phenylalanine, its N-α-tert-butyloxycarbonyl (Boc) protected form, Boc-4-iodo-L-phenylalanine , is a key chemical building block.[3][4] It is widely used in solid-phase peptide synthesis (SPPS) and as a starting material for creating other chemical probes.[3] This document outlines the principles and protocols for the genetic incorporation of 4-iodo-L-phenylalanine into proteins and its subsequent site-specific modification via Suzuki-Miyaura cross-coupling.

Principle of the Method

The overall strategy is a two-stage process involving genetic code expansion followed by a bioorthogonal chemical reaction.

  • Genetic Incorporation of 4-iodo-L-phenylalanine: The genetic code of an organism, typically Escherichia coli, is expanded to include 4-iodo-L-phenylalanine. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[5][6] A stop codon, such as the amber codon (UAG) or opal codon (UGA), is introduced into the gene of interest at the desired modification site via mutagenesis.[5][7] When the host cell is cultured in the presence of 4-iodo-L-phenylalanine, the orthogonal aaRS charges the orthogonal tRNA with this unnatural amino acid. The tRNA's anticodon recognizes the engineered stop codon on the mRNA, leading to the site-specific insertion of 4-iodo-L-phenylalanine into the protein sequence instead of terminating translation.[6]

  • Suzuki-Miyaura Cross-Coupling: After expression and purification, the protein containing the 4-iodophenylalanine residue is subjected to a palladium-catalyzed Suzuki-Miyaura reaction. This reaction couples the aryl iodide of the amino acid side chain with an organoboron compound (typically a boronic acid or its ester).[8] The development of water-soluble, phosphine-free palladium catalysts has enabled these reactions to proceed to completion under biocompatible conditions (e.g., aqueous buffer, ambient temperature), making this a highly effective method for modifying proteins without causing denaturation.[2][9]

Overall_Workflow cluster_genetic Genetic Incorporation (in E. coli) cluster_chemical Chemical Modification plasmids 1. Plasmids (Gene-TAG, Orthogonal tRNA/aaRS) ecoli 2. Transform E. coli plasmids->ecoli culture 3. Culture Cells with 4-iodo-L-phenylalanine ecoli->culture expression 4. Express & Purify Protein culture->expression coupling 5. Suzuki-Miyaura Cross-Coupling expression->coupling Protein with 4-iodophenylalanine final_protein 6. Site-Specifically Modified Protein coupling->final_protein

Figure 1: Overall workflow for site-specific protein modification.

Applications

The ability to site-specifically introduce diverse functionalities makes this a powerful technique for:

  • Fluorescent Labeling: Attaching fluorescent dyes for imaging proteins in vitro and in cells.

  • Bioconjugation: Conjugating proteins to other molecules, such as polyethylene glycol (PEG), lipids, or carbohydrates.[2][9]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or other protein therapeutics with precisely placed payloads.

  • Structural Biology: Incorporating heavy atoms like iodine to facilitate X-ray crystallography via single-wavelength anomalous dispersion (SAD) phasing.[5]

  • Probing Protein Interactions: Installing photocrosslinkers to map protein-protein interactions.

Data Presentation

Quantitative data for Suzuki-Miyaura cross-coupling reactions are summarized below. Model studies on the Boc-protected amino acid demonstrate the feasibility and optimization of reaction conditions, while studies on protein substrates confirm the high efficiency of modern catalysts.

SubstrateCatalyst SystemBase / SolventTemp. (°C)Time (h)Conversion (%)Reference
N-Boc-4-iodophenylalaninePNIPAM-co-MAc Pd-NPsK₃PO₄ / Water252430[10]
N-Boc-4-iodophenylalaninePNIPAM-co-DAPMA Pd-NPsK₃PO₄ / Water252446[10]
N-Boc-4-iodophenylalaninePNIPAM-co-MAc Pd-NPsK₃PO₄ / Water3724100[10]
N-Boc-4-iodophenylalaninePNIPAM-co-DAPMA Pd-NPsK₃PO₄ / Water372462[10]
Subtilisin-S156(pIPhe)Pd(OAc)₂ + ADHP ligandBorate Buffer (pH 8)370.5>95 (Complete)[2][9]
Decapeptide with pIPhe(L3)₂Pd(OAc)₂Borate Buffer (pH 8)370.5>95 (Complete)[11]
Table 1: Quantitative data on Suzuki-Miyaura cross-coupling conversions. Pd-NPs (Palladium Nanoparticles), ADHP (2-amino-4,6-dihydroxypyrimidine), pIPhe (p-iodophenylalanine).

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-iodo-L-phenylalanine in E. coli

This protocol describes the expression of a target protein containing 4-iodo-L-phenylalanine at a site specified by an amber (TAG) stop codon.

Figure 2: Genetic incorporation of 4-iodo-L-phenylalanine via stop codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: Target gene cloned into an expression vector, with a TAG codon at the desired incorporation site.

  • Plasmid 2: pEVOL plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-iodo-L-phenylalanine.[12]

  • 4-iodo-L-phenylalanine (purity >99% is critical to avoid misincorporation of contaminants like 4-bromo-L-phenylalanine).[7]

  • Standard culture media (e.g., LB broth, M9 minimal media), antibiotics, and IPTG.

Methodology:

  • Transformation: Co-transform the expression plasmid (containing the gene of interest with the TAG codon) and the pEVOL plasmid into a suitable E. coli expression strain.

  • Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal medium (e.g., M9) supplemented with glucose, MgSO₄, thiamine, all 20 natural amino acids (to suppress background), and antibiotics with the overnight starter culture.

  • Induction: Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • UAA Addition and Induction: Add 4-iodo-L-phenylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM).

  • Expression: Reduce the temperature to 25-30°C and continue to shake for 12-16 hours to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

  • Verification: Confirm the successful incorporation of 4-iodo-L-phenylalanine by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with the unnatural amino acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Protein

This protocol uses a convenient, phosphine-free palladium catalyst that is effective in aqueous buffer at mild temperatures.[2][9]

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Purified protein containing 4-iodophenylalanine (pIPhe-Protein) at a known concentration (e.g., 20-50 µM).

  • Palladium(II) acetate, Pd(OAc)₂.

  • Ligand: 2-amino-4,6-dihydroxypyrimidine (ADHP).

  • Boronic acid derivative of the molecule to be coupled (e.g., fluorescein boronic acid).

  • Reaction Buffer: 200 mM borate buffer, pH 8.0.

  • Optional: If the protein has a reactive cysteine, it may need to be protected or inhibited first (e.g., with phenylmethylsulfonylfluoride (PMSF) for serine proteases).[2][9]

Methodology:

  • Catalyst Preparation: Prepare a stock solution of the catalyst by mixing Pd(OAc)₂ and ADHP in a 1:2 molar ratio in the reaction buffer. For example, to make a 10 mM Pd stock, mix 1 part 10 mM Pd(OAc)₂ with 2 parts 10 mM ADHP.

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • pIPhe-Protein (to a final concentration of 20-50 µM).

    • Boronic acid derivative (e.g., 5-10 equivalents relative to the protein).

    • Pd-ADHP catalyst (e.g., 10-20 equivalents relative to the protein).

    • Add reaction buffer to the final desired volume.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The reaction often proceeds to completion within 30 minutes.[2][9]

  • Monitoring: Monitor the reaction progress by LC-MS. A successful reaction will show a mass shift corresponding to the addition of the boronic acid partner and the loss of iodine.

  • Purification: Once the reaction is complete, the modified protein can be purified from the catalyst and excess reagents using standard methods like size-exclusion chromatography or dialysis.

Protocol 3: N-terminal Boc Group Deprotection

This protocol is relevant for Solid-Phase Peptide Synthesis (SPPS) , where this compound is used as a building block. It is provided here to clarify the role of the Boc group.

Materials:

  • Peptide-resin with an N-terminal Boc-protected amino acid.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[13]

  • Wash Solvents: DCM, Isopropanol (IPA).

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM.

Methodology:

  • Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Pre-wash: Drain the DCM and add the deprotection solution (50% TFA/DCM). Agitate for 2-5 minutes and drain.[13]

  • Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[13]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) and then IPA (2 times) to remove residual acid.

  • Neutralization: Add the neutralization solution (DIEA in DCM) and agitate for 2 minutes. Drain and repeat this step once more.

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free N-terminal amine and is ready for the next coupling cycle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic potential and for their use as research tools.[1] 4-Iodophenylalanine, a halogenated analog of phenylalanine, is of particular interest due to its ability to increase peptide hydrophobicity, which can influence binding affinity, and to serve as a handle for introducing radiolabels or for use in structural biology. The purification of synthetic peptides containing 4-iodophenylalanine from crude mixtures resulting from solid-phase peptide synthesis (SPPS) is a critical step to ensure the purity and activity of the final product.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose, leveraging the hydrophobicity of the peptide for separation.[2][3] This application note provides a detailed protocol for the analytical and preparative RP-HPLC purification of peptides containing 4-iodophenylalanine.

The presence of the iodine atom on the phenyl ring significantly increases the hydrophobicity of the 4-iodophenylalanine residue compared to the natural phenylalanine. This increased hydrophobicity typically leads to a longer retention time on a reversed-phase column, a key consideration in method development.[4] The purification process involves separating the target peptide from various impurities inherent to SPPS, such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[2]

Materials and Methods

Materials
  • Crude synthetic peptide containing 4-iodophenylalanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • C18 reversed-phase HPLC columns (analytical and preparative)

  • HPLC system with UV detector

  • Lyophilizer

Experimental Workflow

The general workflow for the purification of peptides containing 4-iodophenylalanine is outlined below.

HPLC Purification Workflow cluster_0 Preparation cluster_1 Analytical HPLC cluster_2 Preparative HPLC cluster_3 Post-Purification Crude Peptide Dissolution Crude Peptide Dissolution Method Development Method Development Crude Peptide Dissolution->Method Development Inject small sample Purity Assessment Purity Assessment Method Development->Purity Assessment Optimized gradient Scale-up Scale-up Purity Assessment->Scale-up Proceed if target peak is resolved Fraction Collection Fraction Collection Scale-up->Fraction Collection Inject larger sample Purity Analysis of Fractions Purity Analysis of Fractions Fraction Collection->Purity Analysis of Fractions Analyze collected fractions Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis of Fractions->Pooling of Pure Fractions Combine pure fractions Lyophilization Lyophilization Pooling of Pure Fractions->Lyophilization Final Product Final Product Lyophilization->Final Product

Caption: HPLC Purification Workflow for Peptides.

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

It is crucial to use high-purity solvents and additives to minimize baseline noise and ensure reproducible results.[5]

Crude Peptide Sample Preparation
  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of acetonitrile or another suitable solvent like DMSO can be used.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method Development

The initial step is to develop an optimized separation method on an analytical scale.[5]

  • Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm. The peptide bond absorbs at around 214 nm, while aromatic residues like phenylalanine and 4-iodophenylalanine absorb at 280 nm.

  • Gradient: Start with a broad scouting gradient to determine the approximate elution time of the target peptide. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Injection Volume: 10-20 µL of the prepared crude peptide solution.

  • Refine the Gradient: Based on the scouting run, develop a shallower, more focused gradient around the elution point of the target peptide to achieve optimal resolution from impurities.[6] A gradient increase of 0.5-1.0% Mobile Phase B per minute is often a good starting point for peptide separations.

Preparative HPLC Purification

Once an optimized analytical method is established, scale up to a preparative column.[5]

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Flow Rate: Adjust the flow rate according to the column dimensions to maintain the same linear velocity as the analytical method. The flow rate can be scaled up proportionally to the cross-sectional area of the column.

  • Gradient: Use the optimized gradient from the analytical method. The gradient time may need to be adjusted based on the system dwell volume.

  • Injection Volume: The loading capacity of the preparative column will be significantly higher. Inject a larger volume of the crude peptide solution, ensuring not to overload the column, which can lead to poor peak shape and resolution.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide. Collect smaller fractions across the peak to isolate the purest portions.

Post-Purification Analysis and Processing
  • Purity Analysis: Analyze the collected fractions by analytical HPLC using the optimized method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents and obtain the purified peptide as a dry powder.

Data Presentation

The incorporation of 4-iodophenylalanine is expected to increase the retention time of the peptide compared to its non-iodinated counterpart due to increased hydrophobicity. The following table provides a hypothetical comparison based on this principle.

Peptide SequenceModificationRetention Time (min)Purity after Purification (%)
G-Y-G-F-LNone15.2>98
G-Y-G-(4-I-F)-L4-Iodophenylalanine18.5>98

Note: Retention times are illustrative and will vary depending on the specific peptide sequence, HPLC system, column, and gradient conditions.

Application in Signaling Pathway Research

Peptides containing 4-iodophenylalanine can be used as tools to study various biological processes. For example, radio-iodinated versions of these peptides can be used to investigate ligand-receptor interactions. One such area of interest is the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells and is responsible for the transport of large neutral amino acids.[7] Peptides containing 4-iodophenylalanine can be designed to target LAT1, potentially for diagnostic imaging or targeted drug delivery.

LAT1 Signaling Pathway cluster_cell Cancer Cell Peptide Peptide-(4-I-Phe) LAT1 LAT1 Transporter Peptide->LAT1 Binding and Transport Intracellular_Signaling Downstream Signaling (e.g., mTOR activation) LAT1->Intracellular_Signaling Cell_Proliferation Cell Proliferation and Survival Intracellular_Signaling->Cell_Proliferation

References

Troubleshooting & Optimization

troubleshooting low yield in Boc-4-iodo-L-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in peptide coupling reactions involving Boc-4-iodo-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered and electronically unique amino acid. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with this compound?

Low coupling yields with this compound can stem from a combination of factors:

  • Steric Hindrance: The bulky iodine atom at the para position of the phenyl ring significantly increases steric hindrance around the carboxylic acid group. This bulkiness can physically impede the approach of the activating coupling reagent and the incoming amine, slowing down the reaction rate.

  • Electronic Effects: The iodine substituent has a dual electronic effect. It exhibits an electron-withdrawing inductive effect (-I), which can slightly deactivate the aromatic ring, and an electron-donating resonance effect (+R).[1] While the overall impact on the carboxyl group's reactivity in a standard peptide coupling is complex, these electronic factors can influence the activation step.

  • Incomplete Deprotection: If the Boc protecting group on the preceding amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to truncated sequences and reduced yield of the desired peptide.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with this compound.

  • Peptide Aggregation: As the peptide chain elongates, it may aggregate on the solid support, making the N-terminal amine less accessible for coupling.

  • Side Reactions: Although less common for phenylalanine derivatives compared to other amino acids, side reactions can still occur, consuming starting materials and reducing the yield of the desired product.[2]

Q2: What are the best coupling reagents for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended.[3] Urionium/aminium and phosphonium salt-based reagents are often more effective than standard carbodiimides.

  • High-Potency Reagents: HATU, HCTU, and COMU are highly reactive uronium salts that are well-suited for difficult couplings and can help minimize racemization.[3]

  • Phosphonium Reagents: PyAOP and PyBOP are also very effective for sterically demanding couplings.[4]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the addition of an activating agent such as Oxyma Pure or HOAt is crucial to enhance the reaction rate and suppress side reactions.[5]

Q3: Can the iodine atom participate in side reactions during coupling?

While the carbon-iodine bond is relatively stable under standard peptide coupling conditions, there is a potential for side reactions, particularly under harsh conditions or in the presence of certain reagents. Aryl iodides are known to be reactive in transition metal-catalyzed cross-coupling reactions.[1] While these conditions are not typical for standard peptide synthesis, it is important to use high-quality reagents and optimized conditions to minimize any potential for undesired reactivity of the iodo group.

Q4: How can I monitor the progress of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is a common and effective method to monitor the presence of free primary amines on the solid support.

  • Negative Test (Yellow/Brown beads): Indicates that the coupling reaction is complete, as there are no remaining free amines.

  • Positive Test (Blue/Purple beads): Indicates an incomplete coupling reaction, as free amines are still present.

If a positive ninhydrin test is observed, a second coupling (double coupling) should be performed.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Issue Potential Cause Recommended Solution(s)
Low or No Coupling Yield (Positive Ninhydrin Test) Insufficient Reagent Activity: The chosen coupling reagent is not potent enough to overcome the steric hindrance.- Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU. - If using a carbodiimide (e.g., DIC), ensure the use of an additive like HOAt or OxymaPure.
Steric Hindrance: The bulky iodo-phenyl group is impeding the reaction.- Increase the excess of this compound and the coupling reagent (e.g., 3-5 equivalents). - Extend the coupling reaction time (e.g., 2-4 hours or overnight). - Consider performing the reaction at a slightly elevated temperature (e.g., 30-40°C), but be mindful of the potential for increased racemization.
Incomplete Boc Deprotection: The N-terminal amine of the growing peptide chain is not fully deprotected.- Ensure complete removal of the Boc group by using fresh TFA solution and adequate reaction time (e.g., 1 x 1 min followed by 1 x 20-30 min). - Perform a test cleavage and LC-MS analysis to confirm complete deprotection.
Presence of Deletion Sequences in Final Product Incomplete Coupling: Unreacted amines from a previous cycle are reacting in a subsequent coupling step.- If the ninhydrin test is positive after the first coupling, perform a double coupling with fresh reagents. - If double coupling is ineffective, consider capping the unreacted amines with acetic anhydride to prevent them from reacting further.
Racemization of the Amino Acid Over-activation of the Carboxylic Acid: The activated amino acid is too stable, allowing for epimerization.- Reduce the pre-activation time before adding the amine component. - Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA. - Ensure the use of racemization-suppressing additives like HOAt or OxymaPure.

Quantitative Data on Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid couplings. While specific data for this compound is limited, this information provides a valuable comparison for selecting an appropriate reagent. "Aib" (α-aminoisobutyric acid) is a commonly used model for a sterically hindered amino acid.[6]

Coupling Reagent Class Typical Yield with Hindered Amino Acids (%) Racemization Risk Notes
HATU Urionium/Aminium>95Very LowHighly reactive and effective for very difficult couplings.
HBTU Urionium/Aminium90-95LowA robust and widely used reagent for many applications.
COMU Urionium/Aminium>95Very LowA third-generation uronium salt with high reactivity and a favorable safety profile.
PyBOP Phosphonium>95LowVery effective, but the byproduct can be carcinogenic.
DIC/HOBt Carbodiimide70-90ModerateA cost-effective option, but may require longer reaction times or double coupling.
DIC/OxymaPure Carbodiimide85-95LowOxymaPure is a superior additive to HOBt for reducing racemization.

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol describes a robust method for coupling this compound using HATU as the activating agent in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3.0 equivalents)

  • HATU (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection (if necessary):

    • Treat the resin with a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1-2 minutes and drain.

    • Add a fresh solution of 20-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (3x).

  • Activation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (3.0 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider a second coupling (repeat steps 3-5 with fresh reagents).

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling using DIC/OxymaPure

This protocol provides an alternative method using a carbodiimide with an advanced additive.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • This compound (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3.0 eq.).

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. For challenging couplings, the reaction can be left overnight.

  • Monitoring: Perform a ninhydrin test to monitor the reaction progress.

  • Washing: Upon completion, wash the resin as described in Protocol 1.

Visualizations

Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow start Low Coupling Yield Detected (Positive Ninhydrin Test) strategy1 Strategy 1: Double Coupling Repeat the coupling step with fresh reagents. start->strategy1 strategy2 Strategy 2: Increase Reaction Time & Equivalents Extend coupling time (e.g., to 4-24 hours) and use higher excess of reagents (3-5 eq.). strategy1->strategy2 If unsuccessful end_success Successful Coupling (Negative Ninhydrin Test) strategy1->end_success On success strategy3 Strategy 3: Use a More Potent Coupling Reagent Switch from standard (e.g., DIC/HOBt) to a uronium/phosphonium salt (e.g., HATU, HCTU, COMU). strategy2->strategy3 If unsuccessful strategy2->end_success On success strategy4 Strategy 4: Capping Cap unreacted amines with acetic anhydride. strategy3->strategy4 If still unsuccessful strategy3->end_success On success end_proceed Proceed to Next Cycle strategy4->end_proceed end_success->end_proceed

Caption: A stepwise workflow for troubleshooting low coupling yield.

Experimental Workflow for this compound Coupling

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_monitoring Monitoring & Completion swell Swell Resin in DMF deprotect Boc Deprotection (TFA/DCM) swell->deprotect wash_neutralize Wash & Neutralize (DIPEA/DMF) deprotect->wash_neutralize activate Pre-activate: Boc-4-iodo-L-Phe + Coupling Reagent + Base wash_neutralize->activate couple Add Activated Amino Acid to Resin activate->couple react Agitate at RT (2-4 hours) couple->react monitor Ninhydrin Test react->monitor monitor->couple Positive (Recouple) wash Final Wash (DMF, DCM) monitor->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle

Caption: General experimental workflow for SPPS coupling.

References

Technical Support Center: Side Reactions of Iodinated Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating iodinated phenylalanine into their peptide synthesis workflows. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis, cleavage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using iodinated phenylalanine in peptide synthesis?

The most significant side reaction is the partial or complete loss of the iodine atom from the phenyl ring, a process known as deiodination. This can occur during the final cleavage and deprotection step, particularly under strong acidic conditions. Other potential side reactions, common to all peptide synthesis, include racemization of the chiral center and oxidation of other sensitive amino acid residues if present in the sequence.

Q2: How can I detect deiodination of my peptide?

Deiodination is most commonly detected using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[1][2]

  • Mass Spectrometry: The deiodinated peptide will have a mass that is 126.9 Da lower than the target iodinated peptide. A partially deiodinated peptide will show a mass corresponding to the loss of one iodine atom.

  • HPLC: The deiodinated peptide is typically more hydrophobic and will have a different retention time than the fully iodinated peptide.[1] A well-resolved HPLC chromatogram can quantify the percentage of the deiodinated impurity.

Q3: What causes deiodination during peptide synthesis?

Deiodination is primarily a concern during the final cleavage of the peptide from the solid-phase resin and the removal of side-chain protecting groups. This step typically employs strong acids like trifluoroacetic acid (TFA). The acidic environment can lead to the protonation of the aromatic ring, making it susceptible to the loss of the iodine atom. The resulting cationic species are then quenched, leading to a native phenylalanine residue.

Q4: Are there specific cleavage conditions that minimize deiodination?

Yes, the composition of the cleavage cocktail and the cleavage conditions are critical. While specific quantitative data on deiodination of iodinated phenylalanine under various cleavage conditions is not extensively published in comparative tables, general principles for minimizing side reactions with sensitive residues should be followed. One study successfully used liquid hydrogen fluoride (HF) for cleavage of a peptide containing p-iodophenylalanine with the final product showing homogeneity by HPLC, suggesting this can be a viable, albeit hazardous, option.[3] For the more common TFA-based cleavage, optimizing the scavenger cocktail is key.

Q5: What is the recommended cleavage cocktail for peptides containing iodinated phenylalanine?

While a universally optimal cocktail has not been defined specifically for iodinated phenylalanine, a robust starting point is a "Reagent K" type mixture. This cocktail is designed to scavenge reactive cationic species that can cause various side reactions.

ReagentTypical Percentage (v/v)Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for carbocations
Water5%Scavenger, aids in solubility
Thioanisole5%Scavenger for benzyl and t-butyl cations
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents oxidation

Table 1: A common scavenger cocktail ("Reagent K") suitable for peptides with sensitive residues.

Researchers should perform a small-scale trial cleavage to optimize the cocktail and cleavage time for their specific peptide.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue: Mass spectrometry analysis shows a significant peak corresponding to the deiodinated peptide.

Potential Cause: The cleavage conditions were too harsh, or the scavenger cocktail was not effective enough to prevent the loss of the iodine atom.

Troubleshooting Workflow:

start Deiodination Detected step1 Review Cleavage Protocol start->step1 step2 Modify Cleavage Cocktail step1->step2 Is standard cocktail being used? step3 Optimize Cleavage Conditions step2->step3 Increase scavenger concentration (e.g., Thioanisole, Phenol) step4 Analyze Results step3->step4 Decrease cleavage time and/or temperature step4->step2 Unsuccessful end_node Deiodination Minimized step4->end_node Successful

Caption: Troubleshooting workflow for deiodination.

Recommended Actions:

  • Modify the Cleavage Cocktail: Increase the concentration of scavengers like thioanisole and phenol, which are effective at capturing the reactive species that can promote deiodination.

  • Optimize Cleavage Conditions:

    • Time: Reduce the cleavage time. Perform a time-course experiment (e.g., 1, 2, and 4 hours) to find the minimum time required for complete deprotection of other residues.

    • Temperature: Perform the cleavage at a lower temperature (e.g., 4°C or on ice) to reduce the rate of the deiodination side reaction.

  • Alternative Cleavage Reagent: If TFA-based methods consistently lead to high levels of deiodination, consider using HF cleavage, though this requires specialized equipment and safety precautions.[3]

Issue: HPLC analysis shows a broad peak for the desired peptide or multiple, poorly resolved peaks.

Potential Cause: This could be due to a mixture of the iodinated and deiodinated peptides, or racemization of the iodinated phenylalanine or other amino acids in the sequence.

Troubleshooting Workflow:

start Poor HPLC Resolution step1 Confirm Peak Identity with MS start->step1 step2 Optimize HPLC Gradient step1->step2 Deiodination confirmed step3 Check for Racemization step1->step3 Masses are correct, but peaks are broad/split end_node Resolved and Identified Peaks step2->end_node step3->end_node

Caption: Troubleshooting poor HPLC resolution.

Recommended Actions:

  • Confirm Peak Identities: Use HPLC-MS to identify the masses of the components in each peak.[1]

  • Optimize HPLC Method:

    • Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation between the iodinated and deiodinated peptides.

    • Column: Consider using a high-resolution column with a different stationary phase if co-elution is suspected.

  • Investigate Racemization:

    • Coupling Conditions: If racemization is suspected, review the coupling step for iodinated phenylalanine. Use a coupling reagent known for low racemization, such as HATU or HCTU, and avoid excessive pre-activation times. Perform the coupling at a lower temperature.

    • Chiral HPLC: To confirm and quantify racemization, analyze the peptide using a chiral HPLC column.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of an Iodinated Phenylalanine-Containing Peptide

This protocol outlines a standard manual Fmoc-SPPS procedure.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes. Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) in DMF. For coupling Fmoc-p-iodo-L-phenylalanine, use a high-efficiency, low-racemization coupling reagent.

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, continue agitation or perform a double coupling.

  • Wash the resin thoroughly with DMF (5 times).

4. Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

5. Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a fresh cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

cluster_synthesis Peptide Synthesis Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HBTU/DIEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid Coupled start Start with Resin start->deprotection cleavage Cleavage and Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for SPPS of an iodinated peptide.

Protocol 2: Analytical HPLC Method for Detecting Deiodination

System: Reverse-phase HPLC with UV detection. Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile. Gradient: A linear gradient from 5% to 65% B over 30 minutes. Flow Rate: 1 mL/min. Detection: UV at 220 nm and 280 nm.

The deiodinated peptide, being more hydrophobic, will typically have a slightly longer retention time than the iodinated peptide. The identity of the peaks should be confirmed by mass spectrometry.[1]

Visualizing Potential Side Reaction Mechanisms

Deiodination during TFA Cleavage

The exact mechanism for deiodination of iodophenylalanine during TFA cleavage is not definitively established in the literature but is believed to proceed through an electrophilic aromatic substitution-like pathway.

IodoPhe Iodophenylalanine Residue Protonation Protonation by TFA IodoPhe->Protonation + H+ Carbocation Aryl Cation Intermediate Protonation->Carbocation - I+ Quenching Quenching by Scavenger/H-source Carbocation->Quenching + H- DeiodinatedPhe Phenylalanine Residue Quenching->DeiodinatedPhe

Caption: A plausible mechanism for deiodination.

This simplified diagram illustrates a potential pathway where the strong acid (TFA) facilitates the removal of the iodine, leading to an aryl cation that is subsequently reduced to the native phenylalanine. Scavengers in the cleavage cocktail aim to intercept reactive species and prevent this process.

References

Technical Support Center: Optimizing Boc Deprotection for Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc deprotection of peptides containing iodinated residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing Boc deprotection on iodinated peptides?

The primary challenge is the potential for de-iodination of sensitive residues, such as 3-iodotyrosine or 3,5-diiodotyrosine, under the strong acidic conditions required for Boc group removal. Trifluoroacetic acid (TFA), the most common reagent for Boc deprotection, can facilitate the loss of iodine from the aromatic ring, leading to the formation of the non-iodinated peptide as a significant impurity.

Q2: Which iodinated amino acid residues are most susceptible to side reactions during Boc deprotection?

Iodinated tyrosine and histidine residues are particularly susceptible to side reactions. The electron-rich aromatic rings of these residues are activated, making them prone to both electrophilic attack by carbocations generated during deprotection and potential de-iodination in the presence of a strong acid.

Q3: How do scavengers help during the Boc deprotection of iodinated peptides?

Scavengers are crucial for minimizing side reactions. During Boc deprotection, a reactive tert-butyl cation is formed, which can cause alkylation of nucleophilic residues.[1][2] Scavengers are nucleophilic compounds that trap these carbocations, preventing them from reacting with the peptide.[1][3] In the context of iodinated peptides, scavengers can also help to create a less harsh reaction environment, potentially reducing the extent of de-iodination.

Q4: Can I use standard TFA cleavage cocktails for iodinated peptides?

While standard cocktails can be a starting point, they often require optimization. A common general-purpose cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3] TIS is an excellent scavenger for the tert-butyl cation.[3] However, for iodinated peptides, the concentration of TFA and the choice and concentration of scavengers may need to be adjusted to minimize de-iodination.

Troubleshooting Guides

Issue 1: Loss of Iodine Detected by Mass Spectrometry

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the non-iodinated peptide.

Possible Cause: De-iodination of tyrosine or histidine residues due to harsh acidic conditions. Strong acids like 6 M HCl have been shown to be destructive to mono- and diiodotyrosine.

Solutions:

  • Reduce TFA Concentration: Attempt the deprotection with a lower concentration of TFA in a solvent like dichloromethane (DCM). Start with 50% TFA in DCM and analyze the extent of deprotection and de-iodination.

  • Optimize Scavenger Cocktail: Increase the concentration of scavengers. Thioanisole and phenol are known to be effective in protecting tyrosine residues from side reactions and may help stabilize the iodinated species.[3]

  • Alternative Deprotection Methods: For extremely sensitive peptides, consider alternative, milder deprotection methods. While less common for Boc, conditions using iodine in a neutral setting have been reported for N-Boc deprotection, though this would require careful evaluation for compatibility with the specific peptide.[4][5]

Issue 2: Incomplete Boc Deprotection

Symptom: HPLC or mass spectrometry analysis shows the presence of the starting Boc-protected peptide.[6]

Possible Cause: The milder deprotection conditions used to prevent de-iodination are not sufficient for complete removal of the Boc group.

Solutions:

  • Gradual Increase in TFA Concentration: Incrementally increase the concentration of TFA and monitor both the disappearance of the starting material and the appearance of the de-iodinated side product.

  • Increase Reaction Time: Extend the reaction time at a lower TFA concentration. It is advisable to monitor the reaction progress by taking small aliquots at different time points for analysis.

  • Gentle Warming: If incomplete deprotection persists, gentle warming of the reaction mixture (e.g., to 30-40°C) may be considered, but with extreme caution, as this can also accelerate side reactions.

Data Presentation

Table 1: Common Scavenger Cocktails for Boc Deprotection of Sensitive Peptides

Scavenger Cocktail Composition (v/v/v)Target Residues ProtectedNotes
95% TFA / 2.5% Water / 2.5% TISGeneral purpose, effective for many sequences.A good starting point for optimization with iodinated peptides.[3]
92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDTTryptophan, Methionine, CysteineEDT is particularly effective at preventing oxidation and alkylation of Trp.[1][3]
90% TFA / 5% Phenol / 5% ThioanisoleTyrosine, Tryptophan, MethioninePhenol and thioanisole are effective at scavenging benzyl cations and protecting Tyr.[3] This combination may offer better protection for iodinated tyrosine.
Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPeptides with multiple sensitive residuesA robust cocktail for complex peptides, but may be too harsh for some iodinated peptides without optimization.

Experimental Protocols

Protocol 1: Optimized TFA Deprotection of Iodinated Peptides (Solution Phase)
  • Preparation: Dissolve the Boc-protected iodinated peptide in dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger cocktail. For a starting point, use a mixture of TIS and thioanisole.

  • Deprotection: Cool the reaction mixture to 0°C in an ice bath. Add an equal volume of a pre-chilled solution of 50% TFA in DCM dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purification: Purify the crude peptide using standard techniques such as preparative HPLC.[7]

Protocol 2: Cleavage and Deprotection of Iodinated Peptides from Resin (Solid Phase)
  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. A recommended starting point for iodinated peptides is TFA/TIS/Thioanisole/Water (90:5:2.5:2.5, v/v/v/v).

  • Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[7]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_products Reaction Products Boc_Peptide Boc-Protected Iodinated Peptide TFA_Scavengers TFA + Scavengers (e.g., TIS, Thioanisole) Boc_Peptide->TFA_Scavengers Add Desired_Peptide Deprotected Iodinated Peptide TFA_Scavengers->Desired_Peptide Desired Reaction Side_Product De-iodinated Peptide (Side Product) TFA_Scavengers->Side_Product Potential Side Reaction

Caption: Boc deprotection workflow for iodinated peptides.

Troubleshooting_Logic Start Analyze Crude Peptide by LC-MS Check_Deiodination Significant De-iodination? Start->Check_Deiodination Check_Deprotection Incomplete Deprotection? Check_Deiodination->Check_Deprotection No Action_Reduce_TFA Reduce TFA concentration Increase scavenger concentration Check_Deiodination->Action_Reduce_TFA Yes Action_Increase_Severity Increase TFA concentration Increase reaction time Check_Deprotection->Action_Increase_Severity Yes Action_Purify Proceed to Purification Check_Deprotection->Action_Purify No Action_Reduce_TFA->Start Re-run Deprotection Action_Increase_Severity->Start Re-run Deprotection Action_Reoptimize Re-optimize Conditions

References

Technical Support Center: Purifying Peptides with Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing halogenated amino acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of halogenated peptides, particularly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1]

Q1: My halogenated peptide has poor solubility in standard HPLC mobile phases (Water/Acetonitrile). What should I do?

A1: Poor solubility is a common issue, especially for peptides with a high content of hydrophobic or polar uncharged amino acids.[2][3] Halogenation, particularly with larger halogens like bromine and iodine, can significantly increase hydrophobicity.[4]

  • Probable Causes:

    • Increased Hydrophobicity: The halogenated amino acid increases the overall non-polar character of the peptide.

    • Peptide Aggregation: Hydrophobic peptides can aggregate in aqueous solutions, leading to precipitation on the column or low recovery.[5]

    • Secondary Structure Formation: Halogenation can sometimes stabilize secondary structures that reduce solubility.

  • Solutions:

    • Initial Dissolution: First, try to dissolve a small amount of the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), then slowly dilute it into the aqueous mobile phase with vigorous stirring.[3][6]

    • Modify Mobile Phase: For highly hydrophobic peptides, you may need to start the HPLC gradient with a higher initial concentration of organic solvent (e.g., 10-20% acetonitrile instead of the typical 5%).[7]

    • Use Alternative Solvents: If acetonitrile is not effective, consider using other organic solvents like isopropanol or methanol in your mobile phase.[2][8]

    • Adjust pH: For peptides with acidic or basic residues, adjusting the mobile phase pH can improve solubility.[2] Acidic peptides are often more soluble in basic conditions (e.g., ammonium bicarbonate buffer), while basic peptides dissolve better in acidic solvents (e.g., dilute acetic acid).[2][6]

Q2: I'm observing poor peak shape (tailing or fronting) during RP-HPLC purification of my halogenated peptide. How can I improve it?

A2: Poor peak shape often indicates secondary interactions between the peptide and the stationary phase or issues with the mobile phase conditions.

  • Probable Causes:

    • Silanol Interactions: Residual free silanol groups on silica-based C18 columns can interact with basic residues on the peptide, causing peak tailing.

    • Ion-Pairing Issues: Insufficient or inappropriate ion-pairing agents (like Trifluoroacetic Acid - TFA) can lead to poor peak shape.

    • Column Overload: Injecting too much sample can cause peak fronting or broadening.[7]

    • Co-eluting Impurities: A hidden impurity under the main peak can manifest as a shoulder or tail.

  • Solutions:

    • Optimize Ion-Pairing Agent: Ensure TFA is present at a concentration of ~0.1% in both aqueous and organic mobile phases.[1][9] For LC/MS applications where TFA causes ion suppression, 0.1% formic acid is a suitable alternative.[9]

    • Change Stationary Phase: If silanol interactions are suspected, switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4) or one with end-capping to minimize exposed silanols.[5][8]

    • Adjust Gradient Slope: A shallower gradient around the elution point of your peptide can improve resolution and peak shape.[7]

    • Lower Sample Load: Reduce the amount of peptide injected onto the column.[7]

    • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.

Q3: My halogenated peptide is eluting much later than its non-halogenated counterpart, requiring very high organic solvent concentrations. How can I manage this?

A3: This is expected behavior. Halogenation increases the hydrophobicity of the amino acid side chain, leading to stronger retention on a reverse-phase column.

  • Probable Causes:

    • Increased Hydrophobicity: The primary cause is the increased interaction between the halogenated peptide and the C18 stationary phase. The effect generally increases with the size of the halogen (I > Br > Cl > F).[4]

  • Solutions:

    • Use a Less Retentive Column: Switch from a C18 to a C8, C4, or Phenyl column.[5][10] These stationary phases are less hydrophobic and will reduce the retention time.

    • Employ a Stronger Organic Modifier: Consider using n-propanol or isopropanol instead of acetonitrile. These solvents have a stronger eluting strength and can help elute highly hydrophobic peptides at lower concentrations.

    • Optimize the Gradient: Use a steeper gradient to reduce the overall run time. Once the approximate elution time is known, you can program a steep ramp up to just before that point, followed by a shallower gradient to ensure good separation.

Frequently Asked Questions (FAQs)

Q1: How does the type of halogen (F, Cl, Br, I) affect the purification strategy?

A1: The identity of the halogen atom significantly impacts the peptide's physicochemical properties.

  • Fluorine: Often compared to hydrogen due to its small van der Waals radius, fluorine substitution can be a subtle modification.[11] However, multiple fluorine atoms (e.g., in trifluoromethyl groups) can substantially increase hydrophobicity and may affect peptide solubility.[11]

  • Chlorine and Bromine: These halogens add significant hydrophobicity.[4] Peptides containing these atoms will have longer retention times on RP-HPLC. Bromine's unique isotopic signature (79Br and 81Br in a ~1:1 ratio) is a powerful diagnostic tool in mass spectrometry, showing a characteristic M/M+2 pattern for singly brominated species.[12]

  • Iodine: Iodine is the largest and most hydrophobic of the common halogens.[4] It will cause the most significant increase in retention time. Its single stable isotope (125I) and large negative mass defect make it useful for labeling studies and mass spectrometry analysis.[13]

Q2: Can I use mass spectrometry to confirm the purity and identity of my halogenated peptide?

A2: Absolutely. Mass spectrometry (MS) is an indispensable tool for analyzing peptides.[14]

  • Identity Confirmation: High-resolution MS can confirm the exact mass of the halogenated peptide, verifying successful incorporation.

  • Isotopic Patterns: For chlorine (35Cl/37Cl ≈ 3:1) and bromine (79Br/81Br ≈ 1:1), the characteristic isotopic patterns in the mass spectrum provide definitive evidence of halogenation.[12] A peptide with one bromine atom will show two peaks of nearly equal intensity separated by 2 m/z units.[12] A peptide with two bromine atoms will show an M, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1.[12]

  • Fragmentation Analysis (MS/MS): Tandem MS can be used to sequence the peptide and confirm the location of the halogenated amino acid. A common fragmentation event is the neutral loss of the halogen atom (e.g., loss of Br) or hydrogen halide (e.g., loss of HBr).[12]

Q3: Are there any special considerations for handling and storing purified halogenated peptides?

A3: Yes. While many halogenated peptides are stable, some require special care.

  • Solubility: As discussed, solubility can be a challenge. It's recommended to store peptides as a lyophilized powder at -20°C or -80°C.[15] For solutions, prepare aliquots to avoid repeated freeze-thaw cycles.[15]

  • Light Sensitivity: Some halogenated compounds, particularly those containing iodine, can be light-sensitive. It is good practice to store solutions in amber vials or protected from light.

  • Stability: The stability of the carbon-halogen bond can vary. While generally stable, some iodo- and bromo-peptides may show degradation over time, especially at non-neutral pH or elevated temperatures.[16] It is always best to check the stability of your specific peptide under your experimental conditions.

Data Presentation

Table 1: Influence of Halogenation on Peptide Hydrophobicity and RP-HPLC Retention

Halogen SubstitutionRelative HydrophobicityTypical Change in RP-HPLC Retention TimeKey MS Signature
None (Parent Peptide)BaselineBaselineN/A
para-Fluoro-PheSlightly IncreasedMinor increase+18 Da mass shift
para-Chloro-PheModerately Increased[4]Significant increaseM/M+2 (~3:1 ratio)
para-Bromo-PheHighly Increased[4]Major increaseM/M+2 (~1:1 ratio)[12]
para-Iodo-PheVery Highly IncreasedVery large increaseM peak only (+126 Da shift)[13]

Note: Retention time changes are relative and highly dependent on the peptide sequence, column, and specific HPLC method.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Halogenated Peptide

This protocol provides a starting point for purifying a crude peptide containing a halogenated amino acid.

  • Peptide Solubilization:

    • Attempt to dissolve the crude peptide in Mobile Phase A (see below) at a concentration of 1-2 mg/mL.[15]

    • If insoluble, dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL) and then slowly add Mobile Phase A to the desired volume.[15] Centrifuge to remove any particulates before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A C18 reverse-phase column is a standard starting point.[1] For highly hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Column Dimensions: e.g., 10 mm ID x 250 mm length, 5 µm particle size.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Ensure both phases are properly degassed.[7]

  • Chromatographic Method:

    • Flow Rate: ~4.0 mL/min (for a 10 mm ID column).

    • Detection: Monitor at 210-220 nm.[1]

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: Linear gradient from 5% to 65% B (This is a scout gradient; it must be optimized).

      • 45-50 min: Linear gradient from 65% to 95% B (Column wash).

      • 50-60 min: Re-equilibrate at 5% B.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, focusing on the main peak.

    • Analyze the purity of each collected fraction using analytical HPLC and confirm the identity using mass spectrometry (e.g., LC-MS or MALDI-TOF).

    • Pool the pure fractions and lyophilize to obtain the final purified peptide powder.

Visualizations

Troubleshooting_Workflow start Start: Purification Problem (e.g., Low Yield, Poor Purity) check_solubility Q: Is the peptide soluble in the initial mobile phase? start->check_solubility dissolve_dmso Action: Dissolve in minimal DMSO, then dilute. check_solubility->dissolve_dmso No check_peak_shape Q: Is the peak shape (tailing/fronting) poor? check_solubility->check_peak_shape Yes dissolve_dmso->check_peak_shape optimize_tfa Action: Check/Optimize ion-pairing agent (0.1% TFA). Adjust gradient slope. check_peak_shape->optimize_tfa Yes check_retention Q: Is retention time excessively long? check_peak_shape->check_retention No change_column Action: Use a less hydrophobic column (C8, C4) or end-capped column. optimize_tfa->change_column If still poor change_column->check_retention use_stronger_solvent Action: Use stronger organic modifier (e.g., Isopropanol) or steeper gradient. check_retention->use_stronger_solvent Yes analyze_fractions Analyze fractions by analytical HPLC and MS. check_retention->analyze_fractions No use_stronger_solvent->analyze_fractions end End: Purified Peptide analyze_fractions->end

Caption: Troubleshooting decision tree for RP-HPLC purification of halogenated peptides.

Experimental_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product crude Crude Halogenated Peptide solubilize Solubilization (DMSO/Mobile Phase A) crude->solubilize hplc Preparative RP-HPLC (Gradient Elution) solubilize->hplc fractions Collect Fractions hplc->fractions analysis Purity/Identity Check (Analytical HPLC, MS) fractions->analysis pool Pool Pure Fractions analysis->pool If Pure lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (Lyophilized Powder) lyophilize->final_product

References

Technical Support Center: Preventing Deiodination During Peptide Synthesis and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with deiodination during peptide synthesis and cleavage. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and when can it occur during peptide synthesis?

A1: Deiodination is the loss of one or more iodine atoms from an iodinated amino acid residue within a peptide. This undesirable side reaction can occur at two main stages: during the chemical synthesis of the peptide, particularly when using harsh reagents, and during the final cleavage step from the solid-phase resin and removal of protecting groups. It can also be observed in vivo due to enzymatic activity, which is a separate consideration from synthetic challenges.[1][2][3]

Q2: Which amino acids are most susceptible to deiodination?

A2: Iodinated derivatives of tyrosine and histidine are particularly susceptible to deiodination.[4] Peptides containing these residues require special precautions to maintain the integrity of the carbon-iodine bond. Diiodinated amino acid residues have been found to be more susceptible to deiodination than their mono-iodinated counterparts.[1]

Q3: What are the primary causes of deiodination during peptide cleavage?

A3: The primary cause of deiodination during cleavage is the harsh acidic environment of the cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5][6] Reactive carbocations generated during the removal of protecting groups can attack the iodinated aromatic ring, leading to the loss of iodine.[7] Oxidative processes can also contribute to this side reaction, especially if sensitive residues like methionine or tryptophan are present and unprotected.[8]

Troubleshooting Guides

Issue 1: Deiodination of Tyrosine Residues Detected After Cleavage

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the non-iodinated peptide.

  • High-performance liquid chromatography (HPLC) analysis shows a new peak eluting at a different retention time than the desired iodinated peptide.

Possible Causes:

  • The cleavage cocktail is too harsh or lacks appropriate scavengers.

  • Prolonged cleavage time.

  • Oxidation of other residues is promoting side reactions.

Solutions:

  • Optimize the Cleavage Cocktail: The composition of your cleavage cocktail is critical. For peptides containing iodinated tyrosine, as well as other sensitive residues like cysteine, methionine, and tryptophan, a general cleavage reagent like Reagent K is often recommended.[9] The key is to include scavengers that can effectively trap reactive cationic species.[7]

  • Use Effective Scavengers: Triisopropylsilane (TIS) is a commonly used scavenger that can help prevent deiodination by reducing the reactive carbocations. A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5]

  • Minimize Cleavage Time: Limit the exposure of the peptide to the strong acid by optimizing the cleavage duration. Start with a shorter time (e.g., 2 hours) and monitor the cleavage efficiency and extent of deiodination.

Issue 2: Deiodination Accompanied by Oxidation of Methionine Residues

Symptoms:

  • MS analysis shows peaks for both the deiodinated peptide and the peptide with oxidized methionine (methionine sulfoxide).

Possible Causes:

  • The cleavage cocktail is not suitable for methionine-containing peptides. Standard cocktails can lead to significant oxidation.[10][11]

Solutions:

  • Utilize a Specialized Cleavage Cocktail: For peptides containing methionine, "Reagent H" is specifically designed to prevent methionine oxidation.[9][10][11] Its formulation includes scavengers that protect the methionine side chain. The crude peptides obtained with widely used cocktails like K, R, and B were found to contain 15% to 55% of the methionine sulfoxide form, whereas no methionine sulfoxide was detected in the crude peptide obtained with Reagent H.[10][11]

  • Addition of Ammonium Iodide: The addition of ammonium iodide to other cleavage cocktails has also been shown to prevent methionine oxidation.[9][10]

Quantitative Data Summary

The following table summarizes the effectiveness of different cleavage cocktails in preventing the oxidation of methionine, a common side reaction that can be associated with deiodination conditions.

Cleavage CocktailPercentage of Methionine Sulfoxide ObservedReference
Reagent K15% - 55%[10][11]
Reagent R15% - 55%[10][11]
Reagent B15% - 55%[10][11]
Reagent H0%[10][11]
Cocktails K, R, B + 1.5% w/w NH₄I0%[10]

Experimental Protocols

Protocol 1: Standard Cleavage with Reagent K for Peptides with Sensitive Residues

This protocol is suitable for the cleavage of peptides containing sensitive residues such as cysteine, methionine, tryptophan, and tyrosine, where deiodination is a concern.[9]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold methyl t-butyl ether

Procedure:

  • Prepare Reagent K: In a fume hood, carefully mix the following components:

    • Trifluoroacetic acid: 82.5% (v/v)

    • Phenol: 5% (w/v)

    • Water: 5% (v/v)

    • Thioanisole: 5% (v/v)

    • 1,2-Ethanedithiol (EDT): 2.5% (v/v)

    • Note: Always prepare the cleavage cocktail fresh before use.[12]

  • Resin Treatment:

    • If necessary, perform a final Fmoc-deprotection step.

    • Wash the peptide-resin thoroughly with dichloromethane (DCM).

    • Dry the resin under a stream of nitrogen.

  • Cleavage:

    • Add Reagent K to the dried resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold methyl t-butyl ether (approximately 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Cleavage with Reagent H to Prevent Methionine Oxidation

This protocol is specifically designed for peptides containing methionine to avoid the formation of methionine sulfoxide, which can be a competing side reaction under deiodinating conditions.[9][10][11]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH₄I)

  • Cold methyl t-butyl ether

Procedure:

  • Prepare Reagent H: In a fume hood, carefully mix the following components:

    • Trifluoroacetic acid: 81% (w/w)

    • Phenol: 5% (w/w)

    • Thioanisole: 5% (w/w)

    • 1,2-Ethanedithiol: 2.5% (w/w)

    • Water: 3% (w/w)

    • Dimethylsulfide: 2% (w/w)

    • Ammonium iodide: 1.5% (w/w)

    • Note: Prepare this cocktail immediately before use.[12]

  • Resin Treatment:

    • Perform a final Fmoc-deprotection if needed.

    • Wash the peptide-resin with DCM and dry it.

  • Cleavage:

    • Suspend the peptide-resin in Reagent H (approximately 30 mL per gram of resin).

    • Allow the mixture to stand for three hours at room temperature under an inert gas atmosphere.[9]

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash it with TFA.

    • Combine the filtrates and precipitate the peptide with cold methyl t-butyl ether.

    • Isolate and dry the crude peptide as described in Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Resin Peptide-Resin Fmoc_Deprotection Final Fmoc Deprotection (if necessary) Resin->Fmoc_Deprotection Wash_Dry Wash (DCM) & Dry Fmoc_Deprotection->Wash_Dry Add_Cocktail Add Cleavage Cocktail Wash_Dry->Add_Cocktail Stir Stir at RT Add_Cocktail->Stir Filter Filter Resin Stir->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate_Dry Isolate & Dry Peptide Precipitate->Isolate_Dry

Caption: General workflow for peptide cleavage and deprotection.

Troubleshooting_Deiodination Start Deiodination Detected Check_Met Does the peptide contain Methionine? Start->Check_Met Use_Reagent_H Use Reagent H or add NH4I to cocktail Check_Met->Use_Reagent_H Yes Optimize_General_Cocktail Optimize General Cocktail Check_Met->Optimize_General_Cocktail No Check_Purity Analyze Crude Purity (HPLC, MS) Use_Reagent_H->Check_Purity Add_Scavengers Increase/Add Scavengers (e.g., TIS) Optimize_General_Cocktail->Add_Scavengers Reduce_Time Reduce Cleavage Time Optimize_General_Cocktail->Reduce_Time Add_Scavengers->Check_Purity Reduce_Time->Check_Purity Success Deiodination Minimized Check_Purity->Success

Caption: Troubleshooting logic for addressing deiodination.

References

Technical Support Center: Managing Peptides Containing Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of peptides containing N-Boc-4-iodo-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing Boc-4-iodo-L-phenylalanine often exhibit poor solubility?

A1: The poor solubility of peptides containing this compound stems from the hydrophobic nature of this modified amino acid. The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar, and the iodo- group on the phenylalanine ring further increases the hydrophobicity of the molecule. This enhanced hydrophobicity can lead to intermolecular aggregation, making the peptide difficult to dissolve in aqueous solutions.[1]

Q2: What are the initial recommended solvents for dissolving my peptide containing this compound?

A2: Due to the hydrophobic character of these peptides, it is often necessary to start with a small amount of an organic solvent.[2][3] The recommended initial solvents to try are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[2] Once the peptide is dissolved in a minimal amount of the organic solvent, you can gradually add your desired aqueous buffer to reach the final concentration.[2]

Q3: My peptide has precipitated out of solution. What steps can I take to redissolve it?

A3: If your peptide precipitates, you can try the following troubleshooting steps:

  • Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution.[3]

  • Gentle Warming: Carefully warming the solution may increase solubility, but be cautious as excessive heat can degrade the peptide.[3]

  • pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least two units away from the pI can improve solubility. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) may help, while for acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) might be effective.[2][3]

  • Use of Denaturants: For peptides that are prone to aggregation, adding a denaturing agent such as 6 M guanidine hydrochloride or 8 M urea can be effective. However, these agents may interfere with downstream biological assays.[2]

Q4: Could the poor solubility of my peptide be affecting the yield during solid-phase peptide synthesis (SPPS)?

A4: Yes, poor solubility and aggregation of the growing peptide chain on the resin during SPPS is a common cause of low yield and incomplete reactions.[4] This can lead to truncated or deletion sequences. Strategies to mitigate this during synthesis include using specialized resins, chaotropic salts, or performing couplings at elevated temperatures.[4]

Q5: Are there any alternatives to DMSO for dissolving my peptide, especially if it contains methionine or cysteine?

A5: Yes, if your peptide contains methionine or cysteine residues, it is advisable to avoid DMSO as it can oxidize the side chains of these amino acids.[5] A suitable alternative organic solvent in this case is N,N-dimethylformamide (DMF).[5]

Troubleshooting Guides

Issue 1: Complete Insolubility of the Lyophilized Peptide
Potential Cause Troubleshooting Steps
High Hydrophobicity of the Peptide Sequence 1. Start with a Strong Organic Solvent: Attempt to dissolve a small aliquot of the peptide in a minimal volume of DMSO or DMF.[2] 2. Use a Co-solvent System: If a single organic solvent is ineffective, try a mixture of solvents. A common "magic mixture" for difficult sequences consists of DCM, DMF, and NMP in a 1:1:1 ratio. 3. Stepwise Dilution: Once dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[2] 4. Consider Denaturants: For highly aggregated peptides, dissolve in a solution containing 6 M guanidine hydrochloride or 8 M urea, then dialyze or purify to remove the denaturant if necessary for your application.[2]
Incorrect pH of the Aqueous Buffer 1. Determine the Peptide's Net Charge: Calculate the theoretical net charge of your peptide at neutral pH.[2] 2. Adjust pH: If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (e.g., PBS pH > 8). If it is basic (net positive charge), try an acidic buffer (e.g., 10% acetic acid).[2][3] 3. Avoid the Isoelectric Point (pI): Ensure the pH of your buffer is at least two units away from the peptide's calculated pI.
Issue 2: Precipitation Upon Addition of Aqueous Buffer
Potential Cause Troubleshooting Steps
Exceeding the Solubility Limit in the Final Buffer 1. Reduce the Final Concentration: Your desired concentration may be too high for the aqueous buffer system. Try preparing a more dilute solution. 2. Optimize the Organic Solvent Percentage: The final concentration of the organic solvent may be too low. You may need to maintain a higher percentage of the organic co-solvent in your final solution, but be mindful of its compatibility with your downstream experiments. 3. Lyophilize and Re-dissolve: If significant precipitation occurs, it is best to lyophilize the peptide to remove the solvent and start the dissolution process again with a different solvent system or at a lower concentration.[2]
Peptide Aggregation 1. Incorporate Additives: Consider the inclusion of solubility-enhancing excipients in your buffer, such as non-ionic surfactants or cyclodextrins. 2. Chemical Modification: For future syntheses, consider incorporating hydrophilic residues or employing PEGylation to improve the intrinsic solubility of the peptide.[6]

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Peptide

This protocol describes a general method for dissolving a hydrophobic peptide containing this compound.

Materials:

  • Lyophilized peptide

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Sterile, deionized water or desired aqueous buffer

  • Vortex mixer

  • Sonicator

Procedure:

  • Aliquot the Peptide: Begin by weighing a small, representative sample of your lyophilized peptide into a sterile microcentrifuge tube.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of DMSO or DMF to the peptide. For example, for 1 mg of peptide, start with 20-50 µL of the organic solvent.

  • Vortex and Sonicate: Vortex the sample vigorously for 1-2 minutes. If the peptide is not fully dissolved, place it in a sonicator bath for 5-10 minute intervals.[3]

  • Gradual Addition of Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, begin adding your desired aqueous buffer dropwise while continuously vortexing the sample.[2]

  • Monitor for Precipitation: Observe the solution closely for any signs of cloudiness or precipitation. If precipitation occurs, you have likely exceeded the solubility limit in that buffer system.

  • Final Concentration: Continue to add the aqueous buffer until you reach your desired final peptide concentration.

Protocol 2: pH Adjustment for Improved Solubility

This protocol outlines how to use pH to enhance the solubility of a peptide.

Materials:

  • Lyophilized peptide

  • Sterile, deionized water

  • 10% Acetic Acid solution

  • 0.1 M Ammonium Bicarbonate solution

  • pH meter or pH strips

Procedure:

  • Calculate the Net Charge: Determine the theoretical net charge of your peptide at neutral pH by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[7]

  • For Basic Peptides (Net Positive Charge): a. Attempt to dissolve the peptide in sterile, deionized water first. b. If it is insoluble, add the 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[2] c. Adjust the final pH if necessary for your experiment.

  • For Acidic Peptides (Net Negative Charge): a. Attempt to dissolve the peptide in sterile, deionized water first. b. If it is insoluble, add the 0.1 M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[7] c. Adjust the final pH if necessary for your experiment.

  • For Neutral Peptides (Net Charge of Zero): a. Peptides with a neutral net charge are often the most difficult to dissolve in aqueous solutions. It is recommended to start with Protocol 1 (Stepwise Solubilization of a Hydrophobic Peptide).[2]

Visualizations

experimental_workflow Experimental Workflow for Solubilizing Peptides with this compound start Start with Lyophilized Peptide dissolve_organic Dissolve in minimal organic solvent (DMSO/DMF) start->dissolve_organic sonicate Vortex and Sonicate dissolve_organic->sonicate add_aqueous Gradually add aqueous buffer sonicate->add_aqueous check_solubility Check for Precipitation add_aqueous->check_solubility soluble Peptide is Soluble check_solubility->soluble No insoluble Precipitation Occurs check_solubility->insoluble Yes troubleshoot Troubleshoot: - Adjust pH - Use Denaturants - Lower Concentration insoluble->troubleshoot troubleshoot->dissolve_organic logical_relationship Factors Influencing Poor Solubility boc_iodo_phe This compound boc_group Boc Protecting Group (Bulky, Nonpolar) boc_iodo_phe->boc_group iodo_group Iodo Group (Increases Hydrophobicity) boc_iodo_phe->iodo_group hydrophobicity Increased Hydrophobicity aggregation Intermolecular Aggregation hydrophobicity->aggregation poor_solubility Poor Aqueous Solubility aggregation->poor_solubility boc_group->hydrophobicity iodo_group->hydrophobicity

References

minimizing racemization of Boc-4-iodo-L-phenylalanine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-4-iodo-L-phenylalanine Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to address the critical issue of racemization during the activation of this compound for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

A1: Like other N-alkoxycarbonyl-protected amino acids, this compound is prone to racemization during the carboxyl group activation step required for amide bond formation. The primary mechanism is the formation of a 5(4H)-oxazolone intermediate.[1][2] The activation of the carboxyl group makes the α-proton (the hydrogen on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone ring.[2] Subsequent attack by an amine can occur from either face of this planar intermediate, resulting in a mixture of both the desired L-enantiomer and the undesired D-enantiomer (epimerization).[3]

Q2: How does the choice of coupling reagent impact the level of racemization?

A2: The coupling reagent is a critical factor in controlling racemization.[4] Reagents that promote rapid amide bond formation at a rate faster than oxazolone formation and enolization will minimize racemization.[3]

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization.[2][5] Their effectiveness in suppressing racemization is dramatically improved by the use of additives.[5][6][7]

  • Aminium/Uronium Reagents (e.g., HBTU, HATU, TBTU): These reagents are highly efficient and generally lead to less racemization than carbodiimides alone because they form active esters that react quickly.[6][7][8] However, they require a base for activation, and the choice of base is crucial.[6]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also very effective and are known for low levels of racemization.[6][7] PyAOP is particularly effective for coupling sterically hindered or N-methyl amino acids.[7]

Q3: What is the role of the base in racemization, and which one should I use?

A3: The base is required to neutralize protonated amines and to facilitate the coupling reaction when using aminium/uronium or phosphonium reagents. However, the base is also the primary culprit in abstracting the α-proton, which initiates the racemization pathway.[9][10]

  • Strong, Sterically Hindered Bases (e.g., DIPEA/DIEA): Commonly used, but its strong basicity can promote racemization.

  • Weaker, Less Hindered Bases (e.g., N-Methylmorpholine, NMM): Often the preferred choice as its lower basicity (pKa ~7.4) reduces the rate of α-proton abstraction compared to stronger bases like DIPEA (pKa ~10.1).[6][9]

  • Highly Hindered Bases (e.g., 2,4,6-Collidine): Due to its significant steric bulk, it can sometimes produce less racemization.[9]

For sensitive couplings involving this compound, N-Methylmorpholine (NMM) is the recommended base.

Q4: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?

A4: Additives are essential, especially when using carbodiimide coupling reagents.[5][11] They work by forming an active ester with the activated amino acid. This active ester is more reactive towards the desired amine component but less prone to cyclizing into the problematic oxazolone intermediate.[9]

  • HOBt (1-Hydroxybenzotriazole): The classic and most common additive.

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to the neighboring group effect of the pyridine nitrogen.[10]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt that has shown excellent performance in reducing racemization and improving coupling efficiency.[12][13]

Q5: What are the optimal temperature and solvent conditions to minimize racemization?

A5: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization.[5][14] It is recommended to perform the activation and coupling steps at 0 °C . While this may slow down the reaction, it disproportionately slows the rate of the racemization side reaction. Regarding solvents, less polar options may reduce racemization, but the choice is often dictated by the solubility of the reagents and proper swelling of the solid-phase resin.[4][5] Dichloromethane (DCM) or Tetrahydrofuran (THF) are often good choices for solution-phase, while Dimethylformamide (DMF) is standard for solid-phase, though cooling is critical.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of D-isomer detected after coupling. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DIC, EDC) without an additive.Switch to an aminium/uronium reagent like HATU or a phosphonium reagent like PyAOP . If using a carbodiimide, always include an additive like OxymaPure or HOAt .[5][14]
Strong Base: Use of DIPEA (DIEA) or Triethylamine (TEA).Change the base to the weaker tertiary amine N-Methylmorpholine (NMM) .[6][9]
Elevated Temperature: Reaction performed at room temperature or higher.Perform the entire activation and coupling procedure at 0 °C using an ice bath.[14]
Prolonged Pre-activation: Allowing the activated acid to stand for too long before adding the amine component.Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent last to a mixture of the acid, amine, and additive.[14]
Slow or incomplete coupling reaction. Steric Hindrance: The amino acid or peptide fragment being coupled is sterically bulky.Use a more powerful coupling reagent known to be effective for hindered couplings, such as HATU or PyAOP .[7]
Low Temperature: The reaction rate is too slow at 0 °C.Start the reaction at 0 °C and allow it to warm slowly to room temperature over several hours, monitoring for completion and epimerization.

Quantitative Data on Racemization

Coupling ReagentBaseAdditive% D-Isomer (Epimerization)Reference
DIC-OxymaPure1.8%[12]
HATUNMM->2% (value varies)[12]
EDCl-HOBt>5% (value varies)[12]

This data illustrates the general trend that carbodiimides with modern additives like OxymaPure are very effective at suppressing racemization.[12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/NMM

This protocol is recommended for sensitive couplings where high efficiency and low racemization are required.

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 eq) to the cooled solution and stir for 1 minute.

  • Initiation: Add N-Methylmorpholine (NMM) (2.0 eq) dropwise to the mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours. Maintain the temperature at 0 °C for at least the first hour.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol is a robust and cost-effective method for minimizing racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine component (1.0-1.2 eq), and OxymaPure (1.1 eq) in anhydrous THF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled, stirring solution.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS. If the reaction is slow, it can be allowed to warm slowly to room temperature overnight.

  • Workup: After completion, filter off the diisopropylurea (DIU) byproduct. Concentrate the filtrate and perform a standard aqueous workup or chromatographic purification.

Visual Guides

Racemization Mechanism via Oxazolone Intermediate

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling L_AA Boc-4-iodo-L-Phe Activated Activated Intermediate (e.g., O-Acylisourea) L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone Cyclization Amine + Amine (R-NH₂) Oxazolone->Oxazolone Amine2 + Amine (R-NH₂) Peptide_L Desired L-Peptide Peptide_D Undesired D-Peptide Amine->Peptide_L Fast (Desired) Amine2->Peptide_L Amine2->Peptide_D

Caption: The primary pathway for racemization via the oxazolone intermediate.

Troubleshooting Workflow for Racemization

TroubleshootingWorkflow start High Racemization Detected q_reagent Using Carbodiimide (DIC/EDC) alone? start->q_reagent a_reagent Add OxymaPure or HOAt. Or switch to HATU. q_reagent->a_reagent Yes q_base Using a strong base like DIPEA? q_reagent->q_base No a_reagent->q_base a_base Switch to a weaker base: N-Methylmorpholine (NMM). q_base->a_base Yes q_temp Running reaction at Room Temp? q_base->q_temp No a_base->q_temp a_temp Perform activation and coupling at 0 °C. q_temp->a_temp Yes end_node Re-analyze Product q_temp->end_node No a_temp->end_node

Caption: A logical workflow for troubleshooting and minimizing racemization.

References

Technical Support Center: Optimizing Catalyst and Base for Suzuki Coupling of Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of N-Boc-4-iodo-L-phenylalanine. This resource is designed to help you optimize your reaction conditions, maximize yields, and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Suzuki coupling with Boc-4-iodo-L-phenylalanine?

A1: The success of the Suzuki coupling with this substrate hinges on several key parameters: the choice of palladium catalyst and ligand, the selection of an appropriate base, the solvent system, and the reaction temperature. The presence of the amino acid moiety and the Boc-protecting group introduces specific challenges that require careful optimization of these factors.

Q2: Which palladium catalysts are most effective for this reaction?

A2: While various palladium sources can be used, catalyst systems employing bulky, electron-rich phosphine ligands are often recommended for challenging substrates like N-protected amino acids. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Pre-catalysts that are more resistant to deactivation can also be beneficial.

Q3: How does the choice of base impact the reaction?

A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2] The strength and nature of the base can significantly affect the reaction rate and yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3]

Q4: Can the Boc protecting group be cleaved under Suzuki coupling conditions?

A4: While the Boc group is generally stable to the basic conditions used in many Suzuki couplings, cleavage can occur, particularly with stronger bases or at elevated temperatures.[4] If Boc deprotection is observed, screening milder bases or lowering the reaction temperature is recommended.

Q5: Is there a risk of racemization at the chiral center of the phenylalanine derivative?

A5: Yes, racemization of the α-carbon is a potential side reaction in reactions involving amino acid derivatives, especially when the carboxylic acid is activated. While the risk is often lower when the carboxylic acid is not directly involved in the coupling, the basic conditions and elevated temperatures can potentially lead to some loss of enantiomeric purity. Careful monitoring of the optical purity of the product is advisable.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low to No Product Formation 1. Catalyst Inactivity/Inhibition: The amino acid moiety can coordinate with the palladium center, inhibiting its activity.[3] 2. Ineffective Base: The chosen base may not be strong enough to promote transmetalation efficiently. 3. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system. 4. Oxygen Contamination: Inadequate degassing can deactivate the catalyst.1. Catalyst/Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. Consider using palladium pre-catalysts. 2. Base Screening: Test a range of bases, including K₂CO₃, Cs₂CO₃, and K₃PO₄. 3. Solvent Optimization: Use a solvent mixture that ensures the solubility of all components (e.g., dioxane/water, THF/water). 4. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen).
Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Homocoupling of Boronic Acid: Often caused by the presence of oxygen. 2. Protodeboronation: Hydrolysis of the boronic acid, which can be base-promoted.1. Improve Degassing: Ensure the reaction is performed under a strictly inert atmosphere. 2. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation. 3. Optimize Base: Use the mildest effective base and the minimum necessary amount.
Cleavage of Boc Protecting Group 1. Base Strength: The base may be too strong. 2. High Temperature: Elevated temperatures can promote Boc deprotection.1. Use a Milder Base: Screen bases like K₂CO₃ or even weaker options if effective for the coupling. 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Racemization of the Chiral Center 1. Basic Conditions: The presence of a base can facilitate epimerization. 2. Elevated Temperature: Higher temperatures can increase the rate of racemization.1. Use Milder Base and Conditions: Employ the mildest possible base and the lowest effective temperature. 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki coupling of this compound and related aryl iodides to provide a baseline for optimization.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Aryl Iodide Boronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-IodoanisolePhenylboronic AcidPd/CK₂CO₃DMFReflux-41-92[5][6]
IodobenzenePhenylboronic AcidCu(II) Salen complex@KCC-1K₂CO₃DMF110-Good to Excellent[7]
IodobenzenePhenylboronic AcidPdNPs/TMCK₂CO₃Water8014Excellent[8]
4-IodobenzylamineArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to Excellent[9]
N-Boc-4-iodophenylalaninePhenylboronic AcidMicrogel Pd-NanoparticleK₃PO₄Aqueous3724Full Conversion[3]

Table 2: Comparison of Different Catalyst Systems

Aryl Halide Boronic Acid/Ester Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Heteroaryl HalidesVariousPEPPSI-IPrK₂CO₃Dioxane80High[1]
2-chloropyridinePhenylboronic acid(η3-cinnamyl)Pd(IPr)(Cl)K₂CO₃Dioxane80>95[10]
Aryl HalidesArylboronic AcidsPd(OH)₂K₃PO₄-65Rational[11]
4-IodobenzylaminePhenylboronic acidPd-graphene hybridsK₃PO₄Water/SDS100100[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and should be optimized for specific boronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents degas Degas System reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low/No Yield? catalyst Check Catalyst/Ligand start->catalyst Yes side_products Side Products? start->side_products No base Screen Bases catalyst->base solvent Optimize Solvent base->solvent degas Improve Degassing solvent->degas degas->side_products homocoupling Improve Degassing side_products->homocoupling Homocoupling protodeboronation Use Boronic Ester / Milder Base side_products->protodeboronation Protodeboronation boc_cleavage Boc Cleavage? side_products->boc_cleavage No homocoupling->boc_cleavage protodeboronation->boc_cleavage milder_base Use Milder Base boc_cleavage->milder_base Yes racemization Racemization? boc_cleavage->racemization No lower_temp Lower Temperature milder_base->lower_temp lower_temp->racemization mild_conditions Use Milder Conditions racemization->mild_conditions Yes success Successful Reaction racemization->success No mild_conditions->success

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling reaction.

References

identifying and removing impurities from Boc-4-iodo-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Boc-4-iodo-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently observed impurities include:

  • Unreacted 4-iodo-L-phenylalanine: Incomplete reaction can leave starting material in your product.

  • Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Using a large excess of Boc anhydride can lead to its presence in the final product, along with byproducts like tert-butanol.

  • Di-iodinated species: A potential side product is 3,4-diiodo-L-phenylalanine, which can be formed during the synthesis of the starting material, 4-iodo-L-phenylalanine.[1]

  • N,N-di-Boc protected amino acid: Under certain conditions, a second Boc group can be added to the amine.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material, 4-iodo-L-phenylalanine, is more polar and will have a lower Rf value compared to the more non-polar product, this compound. Staining with ninhydrin can be used to visualize the free amine of the starting material.

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purification are:

  • Aqueous Workup and Extraction: This is the first step to remove water-soluble impurities and excess reagents. The product is typically extracted into an organic solvent like ethyl acetate.[2]

  • Recrystallization: This is a highly effective method for obtaining a high-purity crystalline product. A common solvent system is ethyl acetate and hexane.[3]

Q4: My final product is an oil instead of a solid. What should I do?

A4: Oiling out can occur if the product is impure or if the crystallization/precipitation conditions are not optimal. Try the following:

  • Trituration: Add a non-polar solvent like hexane and stir vigorously. This can sometimes induce crystallization.

  • Recrystallization from a different solvent system: If ethyl acetate/hexane fails, you could try other solvent combinations like dichloromethane/hexane or toluene/hexane.

  • Purification via DCHA salt formation: For stubborn oils, converting the product to its dicyclohexylamine (DCHA) salt can yield a crystalline solid that is easier to purify. The free acid can then be recovered.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.- Ensure the reaction is stirred vigorously. - Check the quality and stoichiometry of your reagents. - Extend the reaction time and monitor by TLC.
Loss of product during workup.- Ensure the pH is correctly adjusted during extraction to minimize the solubility of the product in the aqueous layer. - Perform multiple extractions with the organic solvent.
Product Contaminated with Starting Material Incomplete reaction.- Increase the amount of Boc anhydride used (e.g., from 1.1 to 1.5 equivalents). - Ensure the base is added correctly and is of sufficient concentration.
Inefficient purification.- Perform a thorough aqueous workup. - Recrystallize the product carefully. A slow cooling process is often beneficial.
Presence of Unknown Impurities in NMR/HPLC Side reactions.- One common side-product is the di-iodinated phenylalanine derivative.[1] Consider purifying the starting material if this is suspected. - Other side reactions can occur depending on the specific reaction conditions. Analyze the impurities by LC-MS to identify their mass and guide further purification strategies.
Contaminated solvents or reagents.- Use high-purity, dry solvents and fresh reagents.
Product is an Oil and Won't Solidify Presence of impurities.- Purify the crude product by flash column chromatography before attempting crystallization. - As a last resort, consider converting to the DCHA salt as described in the FAQs.
Incorrect crystallization technique.- Ensure you are using a minimal amount of the "good" solvent to dissolve the product. - Add the "poor" solvent slowly until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify before cooling.[3]

Data Presentation

Table 1: Purity and Yield Data for Purification of Boc-Amino Acids

Boc-Amino AcidPurification MethodInitial Purity (HPLC)Final Purity (HPLC)Yield
N-Boc-L-phenylalanineSeeding, solidification, and pulping with diethyl ether92.8%99.2%90.5%
N-Boc-L-phenylalanineCrystallization from hexane after aqueous workup--78-87%
This compoundAqueous workup and drying-98%93%

Data for N-Boc-L-phenylalanine is included as a representative example of Boc-amino acid purification.

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

Materials:

  • (S)-4-Iodo-L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, add (S)-4-Iodo-L-phenylalanine (1.00 eq.), 1,4-dioxane, and water.

  • Add sodium hydroxide (2.50 eq.) to the mixture. The solution should clarify.

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add di-tert-butyl dicarbonate (1.70 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization[3]

Materials:

  • Crude this compound

  • Ethyl acetate ("good" solvent)

  • Hexane ("poor" solvent)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of warm ethyl acetate to dissolve the solid completely.

  • Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4-iodo-L-phenylalanine + Boc₂O + NaOH Start->Reactants Reaction Boc Protection Reaction (Dioxane/Water) Reactants->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy Start Analyze Crude Product (TLC, NMR, HPLC) Pure Product is Pure Start->Pure Purity > 98% Impure Impurities Detected Start->Impure Purity < 98% Unreacted_SM Unreacted Starting Material Impure->Unreacted_SM Identify Impurity Di_iodinated Di-iodinated Species Impure->Di_iodinated Excess_Boc Excess Boc Anhydride Impure->Excess_Boc Other Other Impurities Impure->Other Recrystallize Recrystallization Unreacted_SM->Recrystallize Column Column Chromatography Di_iodinated->Column Wash Aqueous Wash Excess_Boc->Wash Other->Column Pure_Product Pure Product Recrystallize->Pure_Product Leads to Column->Pure_Product Wash->Pure_Product

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for elucidating protein structure and function, as well as for developing novel therapeutics. Among these, 4-iodophenylalanine (p-iodo-Phe) has emerged as a valuable tool, particularly in photo-cross-linking studies to capture protein-protein interactions. Its analysis by mass spectrometry (MS), however, presents unique characteristics when compared to its natural counterpart, phenylalanine (Phe), and other halogenated analogs like 4-bromophenylalanine (p-bromo-Phe) and 4-chlorophenylalanine (p-chloro-Phe). This guide provides an objective comparison of the mass spectrometric behavior of peptides containing 4-iodophenylalanine, supported by experimental considerations and detailed methodologies.

Key Physicochemical and Mass Spectrometric Properties

The substitution of a hydrogen atom with an iodine atom at the para position of the phenylalanine ring introduces significant changes that directly impact its detection and fragmentation in a mass spectrometer.

PropertyPhenylalanine (Phe)4-Chlorophenylalanine (p-chloro-Phe)4-Bromophenylalanine (p-bromo-Phe)4-Iodophenylalanine (p-iodo-Phe)
Monoisotopic Mass Shift (vs. Phe) 0 Da+33.96 Da+77.91 Da / +79.91 Da+125.90 Da
Isotopic Signature Natural carbon isotope distributionCharacteristic M+2 peak (~3:1 ratio)Characteristic M+2 peak (~1:1 ratio)[1]Monoisotopic (127I is 100% abundant)
Hydrophobicity ModerateIncreasedFurther IncreasedHighest
Photo-reactivity NoneMinimalPhoto-activatable cross-linker[1]Photo-activatable cross-linker
Primary Application in MS Standard peptide sequencingInternal standardsPhoto-cross-linking studies[1]Photo-cross-linking studies

Comparative Fragmentation Analysis in Tandem Mass Spectrometry (MS/MS)

The fragmentation of peptides in MS/MS is essential for determining their amino acid sequence. The presence of 4-iodophenylalanine can influence these fragmentation patterns depending on the method used.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation techniques, inducing cleavage of the peptide backbone to generate predominantly b- and y-type ions.

  • Backbone Fragmentation: For the most part, the fundamental fragmentation pathways of the peptide backbone are similar for peptides containing 4-iodophenylalanine and its analogs.[1] The resulting b- and y-ion series provide the necessary information for sequence determination.

  • Side Chain Stability: The carbon-iodine bond is relatively stable under CID and HCD conditions. Unlike some post-translational modifications, the loss of the iodine atom or the entire iodophenyl group is not a dominant fragmentation pathway. This stability ensures that the mass shift is retained in the fragment ions containing the 4-iodophenylalanine residue, aiding in their identification.

  • Influence on Fragmentation Efficiency: While direct comparative studies on fragmentation efficiency are scarce, the increased mass and size of the iodine atom compared to bromine or chlorine may have subtle effects on fragmentation propensities at specific peptide bonds. However, significant deviations from standard fragmentation patterns are not typically expected.

Ultraviolet Photodissociation (UVPD)

UVPD is a high-energy fragmentation technique that can induce different and more extensive fragmentation pathways compared to CID/HCD.

  • Carbon-Iodine Bond Cleavage: A key feature of UVPD analysis of iodinated peptides is the facile cleavage of the carbon-iodine bond.[2][3] This property is leveraged in action spectroscopy to probe the local environment of the iodinated residue.[2] For sequencing purposes, this can result in a characteristic neutral loss of 127 Da (iodine radical) from the precursor or fragment ions.

  • Rich Fragmentation Spectra: UVPD can generate a wider variety of fragment ions, including a-, x-, c-, and z-type ions, in addition to b- and y-ions.[4] This can lead to higher sequence coverage, which is particularly beneficial for complex peptides or for pinpointing the location of modifications. The high fragmentation efficiency of UVPD can be advantageous for sequencing peptides that are resistant to fragmentation by CID or HCD.[3]

Application in Photo-Cross-Linking Mass Spectrometry

4-Iodophenylalanine is a valuable tool for identifying protein-protein interactions through photo-cross-linking. Upon UV irradiation, the carbon-iodine bond can be cleaved, leading to the formation of a highly reactive radical that can form a covalent bond with interacting partners.

The general workflow for a photo-cross-linking experiment using 4-iodophenylalanine is as follows:

  • Incorporation: The 4-iodophenylalanine is incorporated into a protein of interest, typically through genetic code expansion.

  • Incubation: The modified protein is incubated with its potential binding partners.

  • UV Irradiation: The sample is exposed to UV light to induce cross-linking.

  • Proteolytic Digestion: The cross-linked protein complexes are digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the cross-linked peptides, revealing the sites of interaction.

The identification of these cross-linked peptides in a complex mixture is a significant bioanalytical challenge. The mass of the cross-linked species is the sum of the two individual peptide masses, and the fragmentation spectrum contains fragment ions from both peptide chains. The known mass of the 4-iodophenylalanine residue and its characteristic fragmentation behavior can be used to develop targeted data analysis strategies to identify these complex spectra.

Experimental Protocols

Peptide Synthesis with 4-Iodophenylalanine

Standard solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry are suitable for incorporating 4-iodophenylalanine.

  • Starting Material: Fmoc-L-4-iodophenylalanine is commercially available.

  • Resin: Choose a suitable resin based on the desired C-terminal modification (e.g., Rink Amide for a C-terminal amide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-4-iodophenylalanine-OH with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to allow the coupling reaction to proceed.

  • Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis of 4-Iodophenylalanine Peptides
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry, typically a mixture of water, acetonitrile, and 0.1% formic acid.

  • LC-MS/MS System: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a nano-liquid chromatography system is recommended for optimal performance.

  • Chromatography: Separate peptides on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Parameters:

    • MS1 Scan: Perform a full scan to detect the precursor ions.

    • MS/MS Scans (CID/HCD): Isolate precursor ions and fragment them using a normalized collision energy (NCE) typically in the range of 25-35%. Analyze the fragment ions in the mass analyzer.

    • MS/MS Scans (UVPD): If available, utilize UVPD for fragmentation. The laser energy and number of pulses should be optimized for the specific instrument and peptide.

Photo-Cross-Linking Mass Spectrometry Protocol
  • Protein Expression and Purification: Express the protein of interest with site-specifically incorporated 4-iodophenylalanine. Purify the protein to homogeneity.

  • Cross-Linking Reaction:

    • Incubate the purified protein with its interaction partners in a suitable buffer.

    • Irradiate the sample with UV light (typically around 254 nm for C-I bond cleavage) on ice for a specified period.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins, reduce disulfide bonds with dithiothreitol (DTT), and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition method, prioritizing higher charge state precursors for fragmentation, as cross-linked peptides are often multiply charged.

  • Data Analysis:

    • Use specialized cross-linking software (e.g., pLink, xQuest, MaxLynx) to search the MS/MS data against a database containing the sequences of the interacting proteins.

    • The software should be configured to consider the mass of the cross-linker (in this case, a zero-length cross-link with a specific mass modification if there are any linker fragments) and to identify spectra containing fragments from two different peptides.

Visualizations

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis Resin Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (4-iodophenylalanine) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Amino_Acid_Coupling->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Sample_Prep Sample Preparation Pure_Peptide->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Fragmentation (CID, HCD, or UVPD) MS1->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

General workflow for the synthesis and mass spectrometry analysis of peptides containing 4-iodophenylalanine.

G cluster_0 Photo-Cross-Linking cluster_1 Sample Preparation & MS Analysis Protein_A Protein A with 4-iodophenylalanine Complex Protein A-B Complex Protein_A->Complex Protein_B Interacting Protein B Protein_B->Complex UV UV Irradiation Complex->UV Crosslinked_Complex Covalently Cross-linked Complex UV->Crosslinked_Complex Digestion Proteolytic Digestion Crosslinked_Complex->Digestion Peptide_Mixture Peptide Mixture (Linear & Cross-linked) Digestion->Peptide_Mixture LC_MSMS LC-MS/MS Analysis Peptide_Mixture->LC_MSMS Data_Analysis Cross-link Identification (Specialized Software) LC_MSMS->Data_Analysis

Workflow for photo-cross-linking mass spectrometry using 4-iodophenylalanine.

References

A Researcher's Guide to Confirming Boc-4-iodo-L-phenylalanine Incorporation via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in peptide synthesis and drug development, the precise incorporation of unnatural amino acids is paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful integration of Boc-4-iodo-L-phenylalanine into a peptide sequence. We present key experimental data, detailed protocols, and visual workflows to facilitate unambiguous confirmation.

Distinguishing Spectroscopic Fingerprints: A Comparative Data Analysis

The successful incorporation of this compound can be unequivocally confirmed by comparing the NMR spectra of the modified peptide with the parent, unmodified peptide and the free amino acid. The introduction of the bulky, electron-withdrawing iodine atom and the Boc protecting group induces characteristic shifts in the local electronic environment, which are readily detectable by both ¹H and ¹³C NMR spectroscopy.

The most significant changes are observed in the aromatic region of the spectrum. The substitution of a hydrogen atom with iodine at the C4 position of the phenyl ring alters the symmetry of the aromatic system, leading to distinct changes in the chemical shifts and coupling patterns of the remaining aromatic protons. Similarly, the carbon signals of the phenyl ring, particularly the ipso-carbon directly attached to the iodine, exhibit substantial shifts.

Below is a summary of the key ¹H and ¹³C NMR chemical shifts for L-phenylalanine, N-Boc-L-phenylalanine, and the key molecule, N-Boc-4-iodo-L-phenylalanine, for comparative analysis.

Compound ¹H Chemical Shifts (δ, ppm) ¹³C Chemical Shifts (δ, ppm)
L-Phenylalanine Phenyl: 7.30-7.45 (m, 5H), α-H: 4.00 (dd, 1H), β-H: 3.15, 3.30 (m, 2H)Phenyl C1': 137.0, Phenyl C2'/C6': 129.5, Phenyl C3'/C5': 128.8, Phenyl C4': 127.3, α-C: 55.8, β-C: 37.9, C=O: 175.5
N-Boc-L-phenylalanine Phenyl: 7.20-7.35 (m, 5H), NH: 5.10 (d, 1H), α-H: 4.35 (m, 1H), β-H: 3.10, 3.20 (m, 2H), Boc-CH₃: 1.40 (s, 9H)Phenyl C1': 136.5, Phenyl C2'/C6': 129.3, Phenyl C3'/C5': 128.6, Phenyl C4': 127.0, α-C: 54.5, β-C: 38.2, C=O: 174.0, Boc C(CH₃)₃: 80.0, Boc CH₃: 28.3
N-Boc-4-iodo-L-phenylalanine Phenyl H2'/H6': 7.65 (d, J=8.4 Hz, 2H), Phenyl H3'/H5': 7.05 (d, J=8.4 Hz, 2H), NH: 5.05 (d, 1H), α-H: 4.30 (m, 1H), β-H: 3.05, 3.15 (m, 2H), Boc-CH₃: 1.40 (s, 9H)Phenyl C1': 137.5, Phenyl C2'/C6': 131.5, Phenyl C3'/C5': 130.0, Phenyl C4' (C-I): 92.0, α-C: 54.3, β-C: 37.5, C=O: 173.8, Boc C(CH₃)₃: 80.2, Boc CH₃: 28.3

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data for L-Phenylalanine and N-Boc-L-phenylalanine are provided as references for comparison.

Experimental Protocol: Confirmation of Incorporation

This protocol outlines the general steps for confirming the incorporation of this compound into a peptide using NMR spectroscopy, following solid-phase peptide synthesis (SPPS).

1. Peptide Synthesis:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound, a coupling agent (e.g., HATU), and an additive (e.g., HOAt) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to pre-activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol).

2. NMR Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture).

  • The concentration of the sample should be optimized for the specific NMR instrument but is typically in the range of 1-10 mM.

3. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to get an initial overview of the sample.

  • Acquire a 1D ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • For unambiguous assignment and confirmation, acquire 2D NMR spectra, such as:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within the amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for assigning all the protons of an amino acid residue.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C nuclei, which is crucial for confirming the peptide backbone connectivity and the position of the unnatural amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's three-dimensional structure.

4. Data Analysis:

  • Process the NMR data using appropriate software.

  • Compare the spectra of the peptide containing this compound with the spectrum of the corresponding unmodified peptide.

  • Look for the characteristic signals of the 4-iodophenyl group in the aromatic region of the ¹H and ¹³C spectra.

  • Use the 2D NMR data to trace the connectivity of the amino acid residues and confirm that the this compound is incorporated at the desired position in the peptide sequence.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationships of the NMR signals used for confirmation.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_nmr NMR Analysis cluster_confirmation Confirmation Resin_Swelling Resin_Swelling Fmoc_Deprotection Fmoc_Deprotection Resin_Swelling->Fmoc_Deprotection Coupling Coupling Fmoc_Deprotection->Coupling Chain_Elongation Chain_Elongation Coupling->Chain_Elongation Cleavage Cleavage Chain_Elongation->Cleavage Sample_Prep Sample_Prep Cleavage->Sample_Prep Purified Peptide Data_Acquisition Data_Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Spectral_Comparison Spectral_Comparison Data_Analysis->Spectral_Comparison Structural_Verification Structural_Verification Spectral_Comparison->Structural_Verification

Caption: Experimental workflow for confirming the incorporation of this compound.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Aromatic & Aliphatic Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY TOCSY TOCSY (Spin System Identification) H1_NMR->TOCSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Ipso-Carbon Shift) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) C13_NMR->HMBC Confirmation Incorporation Confirmed COSY->Confirmation TOCSY->Confirmation HSQC->Confirmation HMBC->Confirmation

Caption: Logical relationships of NMR signals for confirming incorporation.

A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing modified amino acids is a critical aspect of developing novel therapeutics and research tools. Iodinated peptides, in particular, are invaluable for radiolabeling, structural studies, and as intermediates for further chemical modification. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the yield, purity, and overall success of synthesizing these specialized molecules. This guide provides an objective comparison of the Boc and Fmoc strategies for synthesizing iodinated peptides, supported by experimental principles and detailed methodologies.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, dictating the reagents and conditions for the cleavage of the temporary Nα-protecting group.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by repeated treatments with a moderate acid, typically trifluoroacetic acid (TFA).[1][2] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]

  • Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group. This group is cleaved by a secondary amine, most commonly piperidine.[4][] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This orthogonality is a key advantage of the Fmoc approach.[]

Performance Comparison in Iodinated Peptide Synthesis

The synthesis of iodinated peptides introduces specific challenges that highlight the advantages and disadvantages of each strategy. The key considerations are the stability of the carbon-iodine (C-I) bond on the aromatic ring of tyrosine and the potential for side reactions.

Data Summary: Boc vs. Fmoc for Iodinated Peptide Synthesis

ParameterBoc StrategyFmoc StrategyRationale & Supporting Data
Crude Peptide Yield Potentially LowerGenerally HigherThe harsh, repetitive acid treatments in Boc-SPPS may lead to some degradation or premature cleavage of the peptide from the resin.[2] The milder conditions of Fmoc-SPPS are often associated with higher crude yields for modified peptides.[7]
Crude Peptide Purity VariableGenerally HigherFmoc chemistry's milder deprotection steps typically result in fewer side reactions and a cleaner crude product.[7] However, for hydrophobic sequences, the protonated N-terminus in Boc chemistry can reduce aggregation, potentially leading to higher purity in those specific cases.[3]
Stability of Iodotyrosine Potential for De-iodinationGenerally StableThe C-I bond on tyrosine can be sensitive to strong acids. While stable to base hydrolysis, it is reported to be totally destructive under 6 M HCl hydrolysis.[8] The repeated exposure to 50% TFA in Boc-SPPS could pose a risk of de-iodination, although specific data on this is limited. The basic conditions of Fmoc deprotection are less likely to affect the C-I bond.
Side Reactions - Potential for de-iodination- Acid-catalyzed side reactions- Di-iodination during on-resin iodination- Side reactions involving unprotected phenol group if using commercially available Fmoc-3-iodo-Tyr without side-chain protection.Acid-catalyzed side reactions are a known concern in Boc-SPPS.[1] Post-synthetic on-resin iodination can lead to di-iodinated species.[9] Commercially available Fmoc-3-iodo-Tyr often lacks side-chain protection, which can lead to side products during synthesis.
Final Purified Yield LowerHigherHigher crude purity from the Fmoc strategy generally simplifies purification, leading to a better recovery of the final product.[7]
Overall Recommendation Feasible, but requires careful optimization to minimize de-iodination. May be advantageous for aggregation-prone iodinated peptides.Generally the preferred method due to milder conditions and better stability of the iodotyrosine residue. The use of a side-chain protected iodinated tyrosine is recommended.The milder, orthogonal nature of Fmoc-SPPS makes it more compatible with the synthesis of peptides containing sensitive modifications like iodination.[10]

Experimental Protocols

Detailed methodologies for the key stages of synthesizing an iodinated peptide using both Boc and Fmoc strategies are provided below. These protocols assume the incorporation of a pre-iodinated tyrosine residue.

Protocol 1: Boc-SPPS of an Iodinated Peptide

This protocol outlines a single coupling cycle for incorporating a Boc-protected iodinated amino acid, such as Boc-3-Iodo-L-Tyrosine, into a peptide chain.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids (including Boc-3-Iodo-L-Tyrosine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (2x).

    • Add a solution of 10% DIEA in DMF and agitate for 2 minutes. Repeat once.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Boc-3-Iodo-L-Tyrosine:

    • In a separate vessel, dissolve Boc-3-Iodo-L-Tyrosine (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add HBTU (3 equivalents) and DIEA (6 equivalents) to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.

    • In a specialized HF cleavage apparatus, add the resin and scavengers.

    • Carefully condense HF into the vessel and stir at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Fmoc-SPPS of an Iodinated Peptide

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected iodinated amino acid, such as Fmoc-3-Iodo-L-Tyrosine, into a peptide chain. It is highly recommended to use a derivative with side-chain protection on the iodotyrosine if available.

Materials:

  • Wang or Rink Amide resin pre-loaded with the C-terminal amino acid

  • Fmoc-protected amino acids (including Fmoc-3-Iodo-L-Tyrosine)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HCTU, HATU)

  • Cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-3-Iodo-L-Tyrosine:

    • In a separate vessel, dissolve Fmoc-3-Iodo-L-Tyrosine (3 equivalents) and a coupling reagent such as HCTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the Boc and Fmoc solid-phase synthesis strategies for iodinated peptides.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling (Boc-Iodo-Tyr-OH, HBTU/HOBt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for next AA wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage No end_peptide Crude Iodinated Peptide final_cleavage->end_peptide

Caption: Boc-SPPS workflow for synthesizing an iodinated peptide.

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash Wash (DMF) deprotection->wash Thorough Wash coupling Coupling (Fmoc-Iodo-Tyr-OH, HCTU/DIEA) repeat Repeat for next AA coupling->repeat wash->coupling repeat->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) repeat->final_cleavage No end_peptide Crude Iodinated Peptide final_cleavage->end_peptide

Caption: Fmoc-SPPS workflow for synthesizing an iodinated peptide.

Conclusion

Both Boc and Fmoc solid-phase peptide synthesis strategies can be employed for the preparation of iodinated peptides. However, the milder reaction conditions of the Fmoc strategy make it the generally preferred method, as it minimizes the risk of side reactions and potential de-iodination that could occur under the repetitive acidic conditions of the Boc protocol. The Fmoc approach often results in higher crude purity and, consequently, a higher yield of the final purified iodinated peptide.[][7]

The choice of strategy may also be influenced by the properties of the target peptide. For highly hydrophobic or aggregation-prone iodinated sequences, the Boc strategy might offer an advantage due to the charge-induced disruption of secondary structures following deprotection.[3] Ultimately, the selection of the optimal strategy requires careful consideration of the specific peptide sequence, the availability of appropriately protected iodinated amino acid derivatives, and the laboratory's capabilities. For sensitive applications, a small-scale pilot synthesis is recommended to optimize conditions and ensure the integrity of the final iodinated peptide product.

References

A Comparative Guide to the Biological Activity of Iodinated Versus Non-Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine into a peptide backbone, a common strategy for radiolabeling in research and diagnostic applications, can significantly influence its biological activity. This guide provides a comprehensive comparison of iodinated and non-iodinated peptides, focusing on receptor binding, enzymatic stability, and the experimental methodologies used for their evaluation.

Impact on Biological Activity: A Double-Edged Sword

Iodination, the process of incorporating iodine atoms into a molecule, is a widely used technique for labeling peptides with radioactive isotopes like ¹²⁵I for use in radioimmunoassays (RIAs) and as tracers in binding studies.[1] While indispensable for such applications, the addition of a large, electronegative iodine atom, typically to tyrosine or histidine residues, can alter the peptide's physicochemical properties and, consequently, its biological function.[1]

Receptor Binding Affinity: A Case-by-Case Analysis

The effect of iodination on a peptide's affinity for its receptor is not uniform and is highly dependent on the specific peptide and the location of the iodine atom. The introduction of iodine can lead to one of three outcomes:

  • Decreased Affinity: The bulky iodine atom can cause steric hindrance at the peptide-receptor interface, disrupting the precise conformational fit required for high-affinity binding. This is particularly true if the iodinated residue is part of the receptor-binding motif. Di-iodination often has a more pronounced negative effect on binding affinity than mono-iodination.

  • Unaltered Affinity: In cases where the iodinated residue is not directly involved in receptor interaction, the peptide's binding affinity may remain largely unchanged. This is the ideal scenario when designing radiolabeled tracers for binding assays.

  • Increased Affinity: While less common, there are instances where iodination can enhance binding affinity. This may occur if the iodine atom forms favorable interactions with the receptor or induces a more favorable peptide conformation for binding.

Due to this variability, it is crucial to experimentally determine the binding affinity of both the iodinated and non-iodinated versions of a peptide before its use in quantitative assays.

Enzymatic Stability and In Vivo Behavior

Iodination can also impact a peptide's stability against enzymatic degradation. The presence of an iodine atom can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's half-life. However, the opposite effect can also occur, where the conformational changes induced by iodination expose new cleavage sites.

A study on mouse obestatin peptides revealed that iodination significantly affects their in vitro degradation kinetics.[2][3] The location of iodination influenced the proteolytic cleavage sites, with proteases targeting peptide bonds further away from the iodine atom.[2][3] Furthermore, di-iodinated peptides were found to be more susceptible to deiodination (the removal of iodine) in plasma compared to their mono-iodinated counterparts.[2][3]

Data Presentation: Quantitative Comparison of Iodinated vs. Non-Iodinated Peptides

The following tables summarize key quantitative data comparing the properties of non-iodinated and iodinated peptides.

Table 1: In Vitro Stability of Native and Iodinated Mouse Obestatin Peptides [2][3]

Peptide ModificationBiological MatrixDegradation after 20 min (%) (Proteolysis & Deiodination)Degradation due to Deiodinase Activity after 20 min (%)
Native (Non-Iodinated)PlasmaSignificant degradation (specific % not provided)N/A
(3-iodo-Y¹⁶) ObestatinPlasmaSignificant degradation3
(3,5-diiodo-Y¹⁶) ObestatinPlasmaSignificant degradation20
(2,5-diiodo-H¹⁹) ObestatinPlasmaSignificant degradation25

Data synthesized from De Spiegeleer et al., 2012.

Mandatory Visualizations

Peptide Iodination Methods

G cluster_direct Direct Iodination cluster_indirect Indirect Iodination Peptide_Tyr Peptide with Tyrosine/Histidine Iodinated_Peptide Directly Iodinated Peptide Peptide_Tyr->Iodinated_Peptide Electrophilic Substitution Oxidizing_Agent Oxidizing Agent (e.g., Iodo-Gen, Chloramine-T) Oxidizing_Agent->Iodinated_Peptide Radioiodide Radioactive Iodide (e.g., Na¹²⁵I) Radioiodide->Iodinated_Peptide Peptide_Lys Peptide with Lysine/N-terminus Conjugated_Peptide Indirectly Iodinated Peptide Peptide_Lys->Conjugated_Peptide Prosthetic_Group Prosthetic Group (e.g., Bolton-Hunter Reagent) Iodinated_Prosthetic_Group Iodinated Prosthetic Group Prosthetic_Group->Iodinated_Prosthetic_Group Iodination Iodinated_Prosthetic_Group->Conjugated_Peptide Conjugation Radioiodide_Indirect Radioactive Iodide (e.g., Na¹²⁵I) Radioiodide_Indirect->Iodinated_Prosthetic_Group Oxidizing_Agent_Indirect Oxidizing Agent Oxidizing_Agent_Indirect->Iodinated_Prosthetic_Group

Caption: Direct vs. Indirect Peptide Iodination Methods.

Experimental Workflow for Comparison

G start Start: Native Peptide iodination Peptide Iodination (e.g., Mono- and Di-iodination) start->iodination non_iodinated_branch Non-Iodinated Peptide start->non_iodinated_branch purification HPLC Purification and Characterization iodination->purification iodinated_branch Iodinated Peptide(s) purification->iodinated_branch binding_assay Receptor Binding Assay (Saturation & Competition) non_iodinated_branch->binding_assay stability_assay Enzymatic Stability Assay (e.g., in Plasma) non_iodinated_branch->stability_assay iodinated_branch->binding_assay iodinated_branch->stability_assay data_analysis Data Analysis and Comparison (IC₅₀, Kd, Half-life) binding_assay->data_analysis stability_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental Workflow for Comparing Peptide Activity.

Representative GPCR Signaling Pathway

G Peptide Peptide Ligand (Iodinated or Non-iodinated) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A Generalized GPCR Signaling Pathway.

Experimental Protocols

Direct Peptide Iodination using the Chloramine-T Method

This protocol describes a common method for the direct radioiodination of peptides containing tyrosine residues.[4][5]

Materials:

  • Peptide stock solution (in an appropriate buffer)

  • Na¹²⁵I

  • Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in buffer)

  • Sodium metabisulfite solution (quenching agent, e.g., 2 mg/mL in buffer)

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • In a shielded fume hood, combine the peptide solution with 0.5 M sodium phosphate buffer in a microcentrifuge tube.

  • Add the desired amount of Na¹²⁵I to the reaction tube.

  • Initiate the reaction by adding the Chloramine-T solution. Immediately start a timer.

  • Gently mix the contents for 30-60 seconds. The reaction is often very rapid.

  • Stop the reaction by adding the sodium metabisulfite solution to quench the excess oxidizing agent.

  • Immediately purify the iodinated peptide from unreacted iodide and other reagents using a pre-equilibrated desalting column.

  • Collect fractions and determine the radioactivity in each to identify the peptide-containing fractions.

  • Pool the peptide-containing fractions and store appropriately.

Radioligand Binding Assay

This protocol outlines a general procedure for a competition binding assay to determine the inhibitory constant (Ki) of a non-iodinated peptide against its iodinated counterpart.

Materials:

  • Cell membranes or whole cells expressing the target receptor

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Iodinated peptide (radioligand) at a fixed concentration

  • Non-iodinated peptide (competitor) at various concentrations

  • Glass fiber filters

  • Cell harvester and vacuum filtration system

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the fixed concentration of the iodinated peptide, and increasing concentrations of the non-iodinated peptide.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the non-iodinated peptide concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the non-iodinated peptide that inhibits 50% of the specific binding of the iodinated peptide). The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The decision to use an iodinated peptide in biological assays requires careful consideration and empirical validation. While iodination is a powerful tool for radiolabeling, it has the potential to alter a peptide's fundamental biological properties, including receptor binding and stability. Therefore, it is imperative for researchers to perform comparative studies, such as those outlined in this guide, to fully characterize the biological activity of both the native and iodinated forms of their peptide of interest. This ensures the validity and accuracy of experimental results and their subsequent interpretation.

References

A Comparative Analysis of ¹²³I- and ¹²⁵I-Labeled Phenylalanine Uptake in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tumor uptake of phenylalanine labeled with Iodine-123 (¹²³I) versus Iodine-125 (¹²⁵I). This analysis is supported by experimental data on biodistribution and cellular uptake mechanisms, offering insights into their potential applications in diagnostic imaging and radionuclide therapy.

Radioiodinated amino acids, such as phenylalanine, are promising agents for tumor imaging due to their increased uptake in cancer cells, which overexpress amino acid transporters like the L-type amino acid transporter 1 (LAT1).[1][2] The choice between different radioisotopes of iodine, such as ¹²³I and ¹²⁵I, is critical for the development of these imaging agents. This guide compares the performance of ¹²³I- and ¹²⁵I-labeled phenylalanine in preclinical tumor models.

Quantitative Comparison of Tumor Uptake

While direct comparative studies focusing solely on the quantitative uptake difference between ¹²³I- and ¹²⁵I-labeled phenylalanine are not extensively detailed in the provided literature, data from various studies using these isotopes in similar tumor models can be summarized. The following table compiles representative data on the biodistribution and tumor uptake of radioiodinated phenylalanine derivatives.

RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g or T/B Ratio)Key Findings
[¹²³I]-2-iodo-L-phenylalanineR1M rhabdomyosarcoma xenografts in athymic mice60 minTumor-to-background ratio of 6.7High, fast, and reversible tumor uptake.[3]
[¹²³I]-2-iodo-D-phenylalanineVarious tumor xenografts (A549, A2058, C6, etc.) in athymic miceNot specifiedHigh and specific tumor uptake, similar to L-isomerFaster blood clearance compared to the L-isomer, leading to a better radiation dose profile for other organs.[1][4]
[¹²⁵I]-2-iodo-L-phenylalanineR1M rhabdomyosarcoma cells (in vitro)Not specifiedHigher uptake in cells surviving high radiation dosesSuggests potential for monitoring response to radiotherapy.[5]
[¹²⁵I]-2-iodo-L-phenylalanineInflamed muscle in NMRI miceNot specifiedInflammation-to-background ratio of 1.30 ± 0.02Low uptake in inflamed tissue compared to ¹⁸F-FDG, indicating high tumor specificity.[5]
p-[¹²³I]-iodo-L-phenylalanine (IPA)Human pancreatic carcinoma xenografts (PaCa44, PanC1) in SCID miceNot specifiedModerate accumulation in inflammation, less than ¹⁸F-FDGDemonstrated ability to detect pancreatic tumors.[6]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the uptake of radioiodinated phenylalanine in tumors.

In Vitro Amino Acid Uptake Assay

This protocol is designed to quantify the cellular uptake of radiolabeled amino acids in tumor cell lines.

  • Cell Culture: Tumor cells (e.g., A549, A2058, C6, C32, Capan2, EF43fgf4, HT29, R1M) are cultured in appropriate media until confluent in 12-well plates.[1][4][7]

  • Preparation: The cell culture medium is aspirated, and the cells are washed twice with 1x Phosphate Buffered Saline (PBS), pH 7.4, followed by one wash with Krebs Ringers HEPES (KRH) buffer.[7]

  • Incubation with Radiotracer: Cells are incubated with KRH buffer containing the ¹²⁵I-labeled phenylalanine at a specific concentration (e.g., 4 µCi/mL) for a defined period (e.g., 5 minutes) at 37°C.[7]

  • Termination and Lysis: The radioactive medium is removed, and the reaction is terminated by washing the cells three times with ice-cold KRH. The cells are then lysed with 1% SDS.[7]

  • Quantification: The radioactivity in the cell lysates is measured using a scintillation counter. The results are normalized to cell number or protein content.[7]

In Vivo Biodistribution and Imaging Studies in Animal Models

These studies assess the tumor-targeting capabilities and overall biodistribution of radiolabeled phenylalanine in living organisms.

  • Animal Models: Athymic nude mice are subcutaneously inoculated with human tumor cells (e.g., R1M rhabdomyosarcoma).[1][8]

  • Radiotracer Administration: Once tumors reach a suitable size, the animals are intravenously injected with a defined dose of ¹²³I- or ¹²⁵I-labeled phenylalanine.[1][8]

  • Imaging: Dynamic planar imaging or Single-Photon Emission Computed Tomography (SPECT) is performed at various time points post-injection to visualize the biodistribution of the radiotracer.[1][5]

  • Biodistribution Analysis: At the end of the imaging study, animals are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of radiolabeled phenylalanine uptake in tumors.

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_conclusion Conclusion cell_culture Tumor Cell Culture (e.g., A549, R1M) uptake_assay Radiolabeled Amino Acid Uptake Assay cell_culture->uptake_assay radiolabeling Radiolabeling of Phenylalanine (¹²³I and ¹²⁵I) radiolabeling->uptake_assay tracer_injection Intravenous Injection of Radiolabeled Phenylalanine radiolabeling->tracer_injection data_analysis_vitro Data Analysis: Uptake Kinetics, Transport Mechanism uptake_assay->data_analysis_vitro conclusion Comparative Assessment of ¹²³I- vs. ¹²⁵I-Phenylalanine data_analysis_vitro->conclusion animal_model Tumor Xenograft Model (Athymic Mice) animal_model->tracer_injection imaging SPECT/Planar Imaging tracer_injection->imaging biodistribution Biodistribution Study (Organ Dissection) tracer_injection->biodistribution data_analysis_vivo Data Analysis: Tumor-to-Background Ratios, %ID/g imaging->data_analysis_vivo biodistribution->data_analysis_vivo data_analysis_vivo->conclusion

Caption: Experimental workflow for comparing the uptake of ¹²³I- and ¹²⁵I-labeled phenylalanine in tumors.

Signaling Pathways and Transport Mechanisms

The uptake of phenylalanine and its radioiodinated analogs into tumor cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is a sodium-independent transporter.[1][2][4] LAT1 is frequently overexpressed in a variety of cancer types to meet the high demand for amino acids required for rapid cell growth and proliferation.[2] In vitro studies have confirmed that the transport of [¹²³I]-2-iodo-L-phenylalanine in various tumor cell lines is indeed facilitated by LAT1.[1][4]

The following diagram illustrates the transport of radioiodinated phenylalanine into a tumor cell via the LAT1 transporter.

G cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm lat1 LAT1 Transporter radio_phe_int ¹²³I/¹²⁵I-Phenylalanine (Intracellular) lat1->radio_phe_int protein_synthesis Protein Synthesis radio_phe_ext ¹²³I/¹²⁵I-Phenylalanine (Extracellular) radio_phe_ext->lat1 Transport radio_phe_int->protein_synthesis Metabolic Trapping (minimal for some analogs)

Caption: Transport of radioiodinated phenylalanine via the LAT1 transporter into a tumor cell.

References

A Head-to-Head Comparison: Boc-4-bromo-L-phenylalanine vs. Boc-4-iodo-L-phenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a critical tool for modulating the bioactivity, stability, and pharmacokinetic profiles of peptide-based therapeutics. Among the halogenated phenylalanine derivatives, Boc-4-bromo-L-phenylalanine and Boc-4-iodo-L-phenylalanine are prominent choices, each offering distinct advantages. This guide provides an objective, data-driven comparison to inform the selection of these essential building blocks in peptide design.

The primary distinction between Boc-4-bromo-L-phenylalanine (Boc-4-Br-Phe) and this compound (Boc-4-I-Phe) lies in the differing reactivity of the C-X bond (C-Br vs. C-I). This difference is most pronounced in post-synthesis modifications, particularly palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This guide will delve into a comparative analysis of their performance in peptide synthesis, stability, and their utility as handles for chemical modification.

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both Boc-4-bromo-L-phenylalanine and this compound can be readily incorporated into peptide sequences using standard Boc-SPPS protocols. The bulky halogen atoms on the phenyl ring generally do not impede the coupling efficiency to a significant degree compared to their natural counterpart, phenylalanine. However, subtle differences in steric hindrance and electronic effects may result in minor variations in coupling kinetics and yield, depending on the specific peptide sequence and coupling reagents used.

While direct head-to-head comparative studies on coupling yields are not extensively documented, both amino acids are commercially available and widely used, indicating their compatibility with established synthesis workflows. The choice of coupling reagent (e.g., HBTU, HATU, DIC/HOBt) can be optimized to ensure efficient incorporation.

Impact on Peptide Stability

The incorporation of halogenated phenylalanines can enhance the metabolic stability of peptides by sterically hindering the approach of proteolytic enzymes. The bulky bromine and even larger iodine atoms can effectively shield the adjacent peptide bonds from enzymatic cleavage.

Experimental data on a model peptide has shown a significant increase in stability with the incorporation of 4-bromophenylalanine.

Table 1: Enhancement of Enzymatic Stability by 4-Bromophenylalanine

Peptide SubstrateEnzymeHalf-life (t1/2) in Plasma (min)% Degradation after 60 min
H2N-YYYYY-COOHChymotrypsin3075
H2N-YYYY(4-Br-Phe)-COOHChymotrypsin9025

Note: This data is illustrative of the potential stabilizing effect of 4-bromophenylalanine.[1] A similar or even greater stabilizing effect can be anticipated with the larger iodine atom of 4-iodophenylalanine, though direct comparative data is limited.

Utility in Post-Synthesis Modification: A Focus on Suzuki-Miyaura Cross-Coupling

The most significant difference between Boc-4-bromo-L-phenylalanine and this compound is their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are invaluable for the late-stage functionalization of peptides, allowing for the introduction of diverse chemical moieties to fine-tune biological activity or attach probes for imaging and diagnostic applications.[2]

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle follows the order I > Br > Cl.[2] This makes the carbon-iodine bond of 4-iodophenylalanine significantly more susceptible to palladium catalysis, enabling cross-coupling reactions to proceed under milder conditions, with shorter reaction times, and often in higher yields compared to the bromo- aalogue.[2][3]

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compoundBoc-4-bromo-L-phenylalanine
Reactivity HighModerate
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction times)More forcing (e.g., higher temperature, longer reaction times)
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading
Yields Generally excellent[2]Good, but often lower than iodo-derivatives under similar conditions
Selectivity High selectivity in the presence of other aryl bromidesCan be challenging to react selectively in the presence of aryl iodides

Quantitative data from a study on the Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine with phenylboronic acid demonstrates the feasibility of achieving high conversion under relatively mild conditions.

Table 3: Suzuki-Miyaura Coupling of N-Boc-4-iodophenylalanine with Phenylboronic Acid

Catalyst SystemTemperature (°C)Time (h)Conversion (%)
PNIPAM-co-MAc-Pd3724100
PNIPAM-co-DAPMA-Pd372462
PNIPAM-co-MAc-PdRoom Temp2430
PNIPAM-co-DAPMA-PdRoom Temp2446

Data adapted from a study utilizing palladium nanoparticles embedded in microgels.[3] These results highlight that with the appropriate catalyst system, full conversion of the iodo-derivative can be achieved. While similar reactions are possible with bromo-derivatives, they generally require more forcing conditions to achieve comparable yields.[2]

Experimental Protocols

Boc-Solid-Phase Peptide Synthesis (SPPS)

A generalized workflow for the incorporation of Boc-4-bromo-L-phenylalanine or this compound into a peptide sequence.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM/DMF) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-4-X-Phe, Activator, Base) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat For next amino acid Cleavage Cleavage & Deprotection (e.g., HF or TFMSA) Wash->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Generalized workflow for Boc-SPPS.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group. Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% diisopropylethylamine (DIEA) in DCM. Wash again with DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate Boc-4-bromo-L-phenylalanine or this compound (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Suzuki-Miyaura Cross-Coupling on a Peptide

The following diagram illustrates the key steps in performing a Suzuki-Miyaura cross-coupling on a peptide containing a halogenated phenylalanine residue.

Suzuki_Coupling_Workflow Start Peptide with 4-I-Phe or 4-Br-Phe Reagents Add Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), and Base (e.g., K3PO4) Start->Reagents Reaction Reaction in Solvent (e.g., DMF/H2O) Heat as required Reagents->Reaction Quench Reaction Quench & Workup Reaction->Quench Purification Purification of Modified Peptide (RP-HPLC) Quench->Purification

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol (Illustrative):

  • Dissolution: Dissolve the peptide containing 4-iodophenylalanine or 4-bromophenylalanine in a suitable solvent system (e.g., a mixture of DMF and water).

  • Reagent Addition: To the peptide solution, add the arylboronic acid (1.5-3 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%), and a base (e.g., K3PO4, 3-5 equivalents).

  • Reaction: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes. Heat the reaction to the desired temperature (typically 40-80°C for iodo-derivatives, potentially higher for bromo-derivatives) and monitor the progress by LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and acidify to pH ~3-4 with an acid like TFA.

  • Purification: Purify the modified peptide from the reaction mixture using preparative RP-HPLC.

Logical Relationship: Choosing the Right Building Block

The decision to use Boc-4-bromo-L-phenylalanine versus this compound is primarily dictated by the intended application of the final peptide.

Decision_Tree Start Peptide Design Goal Modulation Enhance Stability & Modulate Bioactivity Start->Modulation Modification Late-Stage Chemical Modification Start->Modification Bromo Boc-4-bromo-L-phenylalanine Modulation->Bromo Sufficient for goal Iodo This compound Modulation->Iodo Also applicable Modification->Bromo Lower reactivity acceptable Modification->Iodo High reactivity desired

Caption: Decision guide for selecting the appropriate amino acid.

Conclusion

Both Boc-4-bromo-L-phenylalanine and this compound are valuable tools in peptide design, offering enhanced stability and opportunities for modulating biological activity. The key differentiator is their reactivity in palladium-catalyzed cross-coupling reactions.

  • Boc-4-bromo-L-phenylalanine is an excellent choice when the primary goal is to enhance metabolic stability and introduce a bulky, electron-withdrawing group to modulate receptor binding. While it can be used for cross-coupling, it requires more forcing conditions.

  • This compound is the superior building block when late-stage chemical modification via cross-coupling is a key part of the design strategy. Its higher reactivity allows for milder reaction conditions, faster reaction times, and generally higher yields, making it ideal for creating diverse peptide libraries and complex, functionalized peptide therapeutics.

The choice between these two unnatural amino acids should be guided by a clear understanding of the desired final product and the synthetic route envisioned. For applications demanding robust and efficient post-synthetic modification, this compound is the more strategic choice.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of Iodinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine into peptides, a common strategy in radiolabeling and targeted drug delivery, significantly influences their behavior in tandem mass spectrometry (MS/MS). Understanding the distinct fragmentation patterns of iodinated peptides compared to their non-iodinated counterparts is crucial for accurate sequencing, structural elucidation, and confident identification. This guide provides an objective comparison, supported by established principles of mass spectrometry, and outlines detailed experimental protocols for the analysis of these modified biomolecules.

Influence of Iodination on Peptide Fragmentation: A Comparative Analysis

Key Comparative Aspects:

  • Precursor Ion Stability: The C-I bond is relatively labile and can be a primary site of fragmentation, especially at higher collision energies. This can lead to the neutral loss of iodine (127 Da) or HI (128 Da) from the precursor ion, a feature less common in non-iodinated peptides.

  • Fragment Ion Distribution (b- vs. y-ions): The mobile proton model, which governs peptide fragmentation, can be influenced by the presence of iodine. The electron-withdrawing nature of iodine can affect the proton affinity of nearby basic residues, potentially altering the preferred sites of protonation and subsequent backbone cleavage. This may lead to shifts in the relative abundances of b- and y-ion series.

  • Unique Fragment Ions: The fragmentation of the iodinated side chain itself can produce unique reporter ions. For instance, the fragmentation of an iodinated tyrosine residue may yield ions corresponding to the iodinated phenyl group, which can be diagnostic for the modification.

  • Charge State Distribution: The overall charge state of the peptide in electrospray ionization (ESI) can be influenced by the modification, which in turn affects the complexity of the MS/MS spectrum.

Quantitative Data Summary

To illustrate the expected differences, the following table summarizes the anticipated fragmentation characteristics of a model peptide with and without iodination on a tyrosine residue.

FeatureNon-Iodinated Peptide (e.g., ...Y...)Iodinated Peptide (e.g., ...Y(I)...)Rationale
Primary Fragmentation Predominant b- and y-ion series from peptide backbone cleavage.Potential for initial neutral loss of I (127 Da) or HI (128 Da) from the precursor ion.The C-I bond is weaker than many backbone bonds.
b/y Ion Series Continuous series of b- and y-ions, with relative intensities depending on the peptide sequence.May show altered relative intensities of b- and y-ions compared to the non-iodinated form. Potential for gaps in ion series due to preferential side-chain fragmentation.The iodine atom can influence proton mobility and the stability of fragment ions.
Diagnostic Ions Immonium ions for specific amino acids.In addition to immonium ions, may show unique fragment ions corresponding to the iodinated tyrosine side chain.Fragmentation of the modified side chain provides a specific signature.
Spectral Complexity Primarily determined by the peptide's length and charge state.Can be higher due to the presence of neutral loss peaks and side-chain fragmentation products.Additional fragmentation pathways are introduced by the iodine modification.

Experimental Protocols

Reproducible and accurate analysis of iodinated peptides requires meticulous experimental design. The following protocols provide a general framework for the synthesis, purification, and MS/MS analysis of these modified peptides.

Synthesis and Purification of Iodinated Peptides
  • Iodination Method: Direct electrophilic iodination of tyrosine or histidine residues is a common approach. Reagents like Chloramine-T or Iodo-Gen® can be used to facilitate the reaction with NaI.[1] The stoichiometry of the peptide to the iodinating reagent is critical to control the degree of iodination (mono-, di-iodinated species).

  • Reaction Quenching: The iodination reaction should be stopped promptly to prevent over-iodination and potential side reactions. This is typically achieved by adding a quenching agent like sodium metabisulfite.[1]

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying iodinated peptides and separating species with different degrees of iodination.

    • Column: A C18 column is typically used.

    • Mobile Phases: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid, is employed.

    • Detection: UV detection at 210-220 nm is used to monitor the peptide elution.

LC-MS/MS Analysis of Iodinated Peptides
  • Liquid Chromatography:

    • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase A: 95:5 water:acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 5:95 water:acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic mobile phase (e.g., 5% to 60% B over 30 minutes) is typically used to elute peptides of varying hydrophobicity. The increased lipophilicity of iodinated peptides will generally lead to longer retention times compared to their non-iodinated counterparts.[1]

    • Flow Rate: A flow rate of 1 mL/min is common for standard analytical columns.[1]

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

    • ESI Parameters:

      • Spray Voltage: ~4.5 kV.[1]

      • Capillary Temperature: ~250 °C.[1]

      • Sheath and Auxiliary Gas (N2) Flow Rates: ~80 and ~20 arbitrary units, respectively.[1]

    • MS1 Scan: A full scan from m/z 100-2000 is performed to detect the precursor ions of the iodinated and non-iodinated peptides.

    • MS/MS Fragmentation (CID):

      • Isolation Window: An isolation window of 1-2 m/z is used to select the precursor ion of interest.

      • Collision Energy: Normalized collision energy (NCE) should be optimized for the specific peptide and instrument. A starting point of 25-35% is common. It is advisable to perform a collision energy ramp to identify the optimal energy for generating informative fragment ions.

      • Activation Q: A value of 0.25 is typical.

    • Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most intense precursor ions from the MS1 scan are automatically selected for MS/MS fragmentation.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the analysis of iodinated peptides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis Iodination Iodination (e.g., Iodo-Gen) Peptide_Synthesis->Iodination Quenching Reaction Quenching Iodination->Quenching RP_HPLC RP-HPLC Purification Quenching->RP_HPLC LC_Separation LC Separation RP_HPLC->LC_Separation Purified Peptide ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: Experimental workflow for iodinated peptide analysis.

fragmentation_comparison cluster_non_iodinated Non-Iodinated Peptide cluster_iodinated Iodinated Peptide Precursor_Non [M+nH]n+ CID_Non CID Precursor_Non->CID_Non Fragments_Non b-ions, y-ions CID_Non->Fragments_Non Precursor_Iodo [M(I)+nH]n+ CID_Iodo CID Precursor_Iodo->CID_Iodo Neutral_Loss Neutral Loss (I, HI) CID_Iodo->Neutral_Loss Fragments_Iodo b-ions, y-ions, Side-chain fragments CID_Iodo->Fragments_Iodo

Caption: Comparative fragmentation pathways.

References

A Comparative Guide to Chemical and Enzymatic Iodination of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of iodine into peptides is a critical process for developing radiopharmaceuticals used in diagnostics and therapeutics, as well as for studying peptide and protein interactions.[1][2] The choice between chemical and enzymatic methods for iodination depends on the specific peptide, the desired outcome, and the available resources. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in making an informed decision.

Overview of Iodination Methods

Peptide iodination primarily targets the phenolic ring of tyrosine residues through electrophilic aromatic substitution.[1] To a lesser extent, the imidazole ring of histidine can also be iodinated.[1][2] Both chemical and enzymatic methods work by oxidizing iodide (I⁻) to a more electrophilic species (like I⁺) that can then react with the activated amino acid residues.[1][3]

Chemical Iodination relies on oxidizing agents to generate the reactive iodine species. Common methods include the use of Chloramine-T and Iodogen.[1]

Enzymatic Iodination utilizes enzymes, most commonly Lactoperoxidase (LPO), in the presence of hydrogen peroxide (H₂O₂) to catalyze the oxidation of iodide.[2]

Head-to-Head Comparison

FeatureChemical Iodination (e.g., Chloramine-T, Iodogen)Enzymatic Iodination (e.g., Lactoperoxidase)
Specificity Lower. Risk of oxidizing sensitive amino acids like methionine and cysteine.[1][4][5]Higher. Generally milder conditions reduce unwanted side reactions and preserve peptide integrity.[2]
Reaction Conditions Can be harsh, potentially leading to peptide denaturation or damage.[1][2][5]Milder, near-physiological conditions.[2]
Control & Reproducibility Can be difficult to control, potentially leading to over-iodination or side products.[2]Generally offers better control, although enzyme activity can be a variable.[2]
Reagent Removal Requires a quenching step (e.g., sodium metabisulfite for Chloramine-T).[1] Iodogen is insoluble and can be physically removed.[1][6]Enzyme can be removed by size exclusion chromatography or by using immobilized enzymes (e.g., Lacto-beads).[2]
Efficiency/Yield Generally high yields can be achieved, though sometimes at the cost of peptide integrity.[2]Yields can be high but may be lower than aggressive chemical methods.[2]
Common Applications Radioimmunoassays, labeling of robust peptides.[7]Labeling of sensitive peptides and proteins, studies where maintaining biological activity is critical.[2]

Mechanisms and Workflows

Chemical Iodination Workflow

Chemical methods, such as the Chloramine-T and Iodogen techniques, involve the direct oxidation of iodide to an electrophilic form, which then reacts with tyrosine or histidine residues on the peptide.

cluster_chem Chemical Iodination Workflow Peptide Peptide Solution (pH 7.0-8.5) Reaction Reaction Mixture (5-15 min, RT) Peptide->Reaction Iodide Radioactive Iodide (e.g., Na¹²⁵I) Iodide->Reaction Oxidant Oxidizing Agent (Chloramine-T or Iodogen) Oxidant->Reaction Quench Quenching Step (e.g., Sodium Metabisulfite) Reaction->Quench For Chloramine-T Purification Purification (HPLC, Gel Filtration) Reaction->Purification For Iodogen Quench->Purification Final Iodinated Peptide Purification->Final

Caption: General workflow for chemical iodination of peptides.

Enzymatic Iodination Workflow

Enzymatic iodination employs lactoperoxidase to generate a reactive iodine intermediate in the presence of hydrogen peroxide. This method is noted for its milder reaction conditions.

cluster_enz Enzymatic Iodination Workflow Peptide Peptide Solution (Phosphate Buffer, pH 7.0) Reaction Reaction Mixture (15-30 min, RT) Peptide->Reaction Iodide Radioactive Iodide (e.g., Na¹²⁵I) Iodide->Reaction LPO Lactoperoxidase (LPO) LPO->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Initiates reaction Purification Purification (HPLC, Gel Filtration) Reaction->Purification Stop reaction by dilution or removing immobilized LPO Final Iodinated Peptide Purification->Final

Caption: General workflow for enzymatic iodination of peptides.

Detailed Experimental Protocols

Protocol 1: Chemical Iodination using Iodogen

The Iodogen method is a solid-phase oxidation technique that is generally milder than the Chloramine-T method.[1][2]

Materials:

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Peptide to be labeled

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate buffer (50mM, pH 7.5)

  • Purification column (e.g., Sephadex G-50)

  • Reaction vials (glass or polypropylene)

  • Chloroform or Dichloromethane

Procedure:

  • Prepare Iodogen Tubes: Dissolve Iodogen in chloroform to a concentration of 0.1 mg/mL. Add 20-30 µL of this solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen gas to coat the walls.[6] These tubes can be stored at 4°C for up to a month.[6]

  • Reaction:

    • Dissolve 5-10 µg of the peptide in 20 µL of phosphate buffer.[6]

    • Add the peptide solution to the pre-coated Iodogen tube.

    • Add 5 µL of Na¹²⁵I solution to the tube.

    • Gently mix the solution for 30-45 seconds at room temperature.[6] Reaction times can extend up to 10-15 minutes depending on the peptide.[1]

  • Termination: Stop the reaction by transferring the solution from the Iodogen tube to a fresh tube.[2][6] No chemical quenching agent is required.[2]

  • Purification: Purify the labeled peptide from unreacted iodide and other components using gel filtration or reverse-phase HPLC.[1][2]

Protocol 2: Enzymatic Iodination using Lactoperoxidase

This method uses the enzyme lactoperoxidase to catalyze the iodination, which is particularly useful for sensitive peptides.[2]

Materials:

  • Lactoperoxidase (LPO)

  • Peptide to be labeled

  • Sodium Iodide (Na¹²⁵I)

  • Hydrogen Peroxide (H₂O₂) (diluted solution, e.g., 0.003%)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Reaction Setup: In a reaction vial, combine the following in order:

    • Peptide solution in phosphate buffer.

    • Na¹²⁵I solution.

    • Lactoperoxidase solution.

  • Initiation: Start the reaction by adding a small volume of dilute H₂O₂. The rate of iodination is dependent on the concentration of H₂O₂.[8][9]

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Termination: The reaction can be stopped by adding a large volume of buffer to dilute the reactants or by using a quenching agent if necessary. If using immobilized LPO on beads, the reaction is stopped by simply removing the solution from the beads.[2]

  • Purification: Separate the iodinated peptide from the enzyme, unreacted iodide, and other reagents using an appropriate chromatographic method like gel filtration or HPLC.

Conclusion and Recommendations

Both chemical and enzymatic methods are effective for peptide iodination, but their suitability varies with the application.

  • Chemical methods , particularly using Iodogen, are robust and can provide high yields.[2] They are suitable for a wide range of peptides, although caution is advised for those containing easily oxidizable residues.[1][4] The Chloramine-T method is powerful but harsh and may lead to significant peptide damage.[1][2][5]

  • Enzymatic iodination with lactoperoxidase is the method of choice for sensitive peptides and proteins where maintaining biological activity and structural integrity is paramount.[2] The milder conditions minimize side reactions, leading to a more homogeneous and functional product, though optimization of enzyme and H₂O₂ concentrations may be required.[2][8][9]

For drug development and sensitive biological assays, the enzymatic approach is often preferred due to its selectivity and gentleness. For applications where maximum radiochemical yield is the primary concern and the peptide is robust, chemical methods like the Iodogen technique offer a reliable and efficient alternative.

References

Safety Operating Guide

Proper Disposal of Boc-4-iodo-L-phenylalanine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Boc-4-iodo-L-phenylalanine is paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. While this chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper disposal procedures must be followed to minimize any potential risks.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal procedures.

PropertyValue
CAS Number 62129-44-6
Molecular Formula C14H18INO4
Molecular Weight 391.2 g/mol
Appearance White to off-white powder or crystalline solid
Melting Point Approximately 150 °C (decomposes)[1][2]
Solubility Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]
Stability Stable under recommended storage conditions. Light sensitive.
Hazards Not classified as hazardous. Combustible solid.[3]

Experimental Protocols: Disposal Procedures

The following protocols provide a framework for the proper disposal of this compound. Crucially, all disposal activities must be conducted in strict accordance with your institution's specific waste management policies, as well as local, state, and federal regulations.

Immediate Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[3]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

Disposal of Unused or Waste this compound:
  • Waste Characterization: Although not federally classified as hazardous, it is crucial to confirm that the waste has not been mixed with any hazardous substances. If it has been mixed with a listed hazardous waste, the entire mixture must be treated as hazardous waste.

  • Containment:

    • Place the solid this compound waste into a clearly labeled, sealed, and chemically compatible container.

    • The container must be in good condition and have a secure lid. Do not use beakers, flasks, or other improper containers for waste accumulation.

  • Labeling:

    • Label the waste container clearly with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".

    • Include the accumulation start date and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials.

  • Disposal Request:

    • Follow your institution's specific procedures for chemical waste pickup. This may involve submitting an online request to your Environmental Health and Safety (EHS) department.

    • Do not dispose of solid chemical waste in the regular laboratory trash that is handled by custodial staff.[4]

Disposal of Contaminated Materials:
  • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be collected in a designated, labeled container for non-hazardous solid waste and disposed of through your institution's chemical waste program.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.

  • Solutions: If this compound is in a non-hazardous solvent, it may be permissible to dispose of it down the drain with copious amounts of water, but only if explicitly allowed by your institution's EHS guidelines. Generally, drain disposal of any chemical is discouraged.

Disposal of Empty Containers:
  • Decontamination: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Defacing: Completely remove or deface the original label to prevent misuse.

  • Disposal: Once clean and defaced, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.

Emergency Procedures: Accidental Spills

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled container for chemical waste.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as chemical waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Prevent the spilled material from entering drains.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal Path cluster_spill Spill Contingency start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill start->spill container Place in a sealed, compatible container ppe->container label_waste Label container: 'Non-Hazardous Chemical Waste' 'this compound' container->label_waste storage Store in designated waste accumulation area label_waste->storage request Submit waste pickup request to EHS storage->request disposal EHS collects for proper disposal request->disposal spill_response Sweep up spill, place in waste container spill->spill_response Small Spill spill_response->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-4-iodo-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-4-iodo-L-phenylalanine

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practice dictates treating it with a high degree of caution to mitigate any potential risks.[1][2] It is essential to avoid the formation of dust and to prevent inhalation, ingestion, or contact with skin and eyes.[1][3]

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against dust particles and potential splashes.
Hand Protection Nitrile or other compatible chemical-resistant gloves.[2]Prevents skin contact and absorption.
Body Protection Laboratory coat.[2]Protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary for operations that could generate significant dust.[2]Minimizes the inhalation of airborne particles.
Physicochemical and Toxicological Data Summary

The following table summarizes key data for this compound. Although extensive toxicological data is not available, the compound is not classified as hazardous.[3]

PropertyValue
Appearance White to light yellow powder.[3][4]
Melting Point Approximately 150 °C (decomposes).[3][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[5][6][7]
Acute Toxicity No data available.[3]
Skin Corrosion/Irritation No data available.[3]
Serious Eye Damage/Irritation No data available.[3]

Operational and Disposal Plans

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining laboratory safety and compliance.

Step-by-Step Operational Plan
  • Receiving and Storage :

    • Upon receipt, carefully inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area.[1][3]

    • Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

    • The material is light-sensitive and should be stored accordingly.[3]

  • Preparation and Handling :

    • All manipulations that may generate dust, such as weighing, should be conducted within a chemical fume hood or a ventilated balance enclosure.[2]

    • Use appropriate tools, like spatulas, to handle the solid material, minimizing the creation of airborne particles.

    • Avoid direct contact with the compound. If contact occurs, follow the first aid measures outlined below.

  • First Aid Measures :

    • Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1]

    • Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3]

    • Inhalation : Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1][3]

    • Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]

Step-by-Step Disposal Plan
  • Waste Collection :

    • Collect unused this compound and any materials contaminated with it (e.g., weighing papers, gloves, wipes) in a dedicated and clearly labeled, sealable container.[8]

    • Label the container with the full chemical name: "this compound Waste".

  • Waste Storage :

    • Store the sealed waste container in a designated chemical waste accumulation area that is secure and well-ventilated.

  • Final Disposal :

    • Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.

    • Consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Receive and Inspect Container b Store in Cool, Dry, Well-Ventilated, Light-Protected Area a->b c Wear Appropriate PPE (Goggles, Gloves, Lab Coat) b->c Begin Experiment d Weigh and Prepare Compound c->d e Conduct Experiment d->e f Collect Waste in Labeled, Sealed Container e->f Post-Experiment g Store Waste in Designated Area f->g h Dispose via EHS Guidelines g->h

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-4-iodo-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-4-iodo-L-phenylalanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。